molecular formula C19H21NO4 B1667363 (+)-Boldine CAS No. 476-70-0

(+)-Boldine

Numéro de catalogue: B1667363
Numéro CAS: 476-70-0
Poids moléculaire: 327.4 g/mol
Clé InChI: LZJRNLRASBVRRX-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boldine is a naturally occurring aporphine alkaloid, first identified in 1872, and is the major alkaloid found in the leaves and bark of the Chilean Boldo tree ( Peumus boldus ) . With a molecular formula of C19H21NO4 and a molecular weight of 327.38 g/mol, it is characterized by a rigid, polycyclic structure that is only sparingly soluble in water . Its physicochemical properties include two phenolic groups and one tertiary amine, which are amenable to semi-synthetic derivatization to improve solubility and study structure-activity relationships . Primary Research Applications and Mechanisms Research over the past decade has established Boldine as a compound of significant interest in rodent models of human disease. Its primary mechanism of action is now widely attributed to the potent blockade of connexin (Cx) hemichannels (HCs) . This action is considered a major contributor to its observed efficacy in models of injury and disease, potentially more so than its well-documented antioxidant activity . Key research areas include: - Neuroprotection: Boldine demonstrates neuroprotective potential in models of neurological disorders. Its protective effects are linked to multiple mechanisms, including the blockade of connexin-43 and pannexin-1 channels, reduction of NF-κβ-mediated neuroinflammation, and mitigation of glutamate excitotoxicity . It also exhibits antioxidant activity by acting as a potent free radical scavenger, thereby reducing oxidative stress and preventing neuronal damage . - Cardioprotection: Recent studies in rat models of myocardial ischemia-reperfusion injury (MIRI) show that Boldine administration significantly reduces oxidative stress, mitigates myocardial disorganization, and alleviates inflammation, suggesting a strong therapeutic potential for ischemic heart disease . - Metabolic and Other Disorders: Research indicates potential benefits in metabolic conditions. In models of diabetic retinopathy, Boldine treatment reduced oxidative-nitrosative stress in retinal explants . It has also been studied for its hepatoprotective, anti-inflammatory, and anticancer potential . Pharmacokinetics and In Vivo Considerations In vivo studies in rats show that Boldine is rapidly absorbed after oral administration, with an elimination half-life of approximately 30 minutes . It distributes to various tissues, with the highest levels found in the liver, but it is also detectable in the brain and heart . Its oral bioavailability is likely less than 20%, largely due to high first-pass metabolism in the liver, which involves glucuronidation and sulfation . Disclaimer This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJRNLRASBVRRX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883394
Record name 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-70-0
Record name (+)-Boldine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boldine--chloroform
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOLDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I91GE2769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Boldine natural sources and extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Boldine: Natural Sources and Extraction Methodologies

Introduction

This compound is a potent aporphine (B1220529) alkaloid recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Its therapeutic potential has garnered significant attention in the scientific and pharmaceutical communities, driving research into its natural origins and efficient extraction techniques.[1] This guide provides a comprehensive overview of the primary natural sources of this compound, details various conventional and modern extraction protocols, presents quantitative data for comparative analysis, and illustrates key molecular pathways associated with its activity.

Chemically designated as (S)-2,9-dihydroxy-1,10-dimethoxyaporphine, this compound's structure features two phenolic groups and a tertiary amine, which are key to its biological activity and reactivity.[3] The primary and most commercially significant source of this alkaloid is the Chilean boldo tree, Peumus boldus Molina.[1]

Natural Sources of this compound

While this compound is most famously associated with Peumus boldus, it is also present in other plant species, primarily within the Lauraceae and Monimiaceae families.

  • Peumus boldus (Boldo): Native to the central region of Chile, the boldo tree is the most abundant source of this compound.[4] The alkaloid is found in various parts of the plant, with the highest concentrations typically located in the bark, followed by the leaves.[5][6] The leaves are widely used to prepare herbal teas and extracts for medicinal purposes.[4] The concentration of boldine in boldo leaves is estimated to be around 0.4%, and it can constitute over 12% of the total alkaloid content.[5]

  • Cryptocarya alba (Peumo): Also endemic to Chile, Cryptocarya alba is another member of the Lauraceae family that contains this compound among other aporphine and benzylisoquinoline alkaloids.[7][8] While not as concentrated as in P. boldus, it represents a secondary natural source.

  • Litsea cubeba (May Chang): This plant, found in Southeast Asia, is known to contain various alkaloids, including boldine and reticuline, which have demonstrated anti-inflammatory properties.[9]

  • Lindera aggregata: This species, used in traditional Chinese medicine, has also been identified as a source of this compound.[3]

The distribution of boldine within Peumus boldus is not uniform. Studies have shown that the bark contains the highest concentration, while laurolitsine (B191710) is the dominant alkaloid in the wood and roots.[6] The alkaloid profile in the leaves can be highly variable depending on the age and sex of the tree.[6]

Extraction Methodologies

The extraction of this compound from plant matrices involves a range of techniques, from traditional solvent-based methods to modern, green technologies designed to improve efficiency and reduce environmental impact.

Conventional Extraction Methods

3.1.1 Maceration and Heat-Reflux Extraction

This is a classical solid-liquid extraction technique. The dried and powdered plant material (leaves or stem) is soaked in a solvent and heated under reflux for a specified duration.

  • Experimental Protocol (Heat-Reflux):

    • Obtain dried powder of Peumus boldus leaves or stems.

    • Place 50 g of the powder in a flask and add 250 mL of 99.9% methanol (B129727).[10]

    • Heat the mixture at 50°C for 1 hour under reflux, with continuous stirring.[10]

    • After cooling, filter the mixture to separate the extract from the solid plant material.

    • Concentrate the resulting extract using a rotary evaporator at 50°C.[10]

    • For purification, add 400 mL of acidified water (pH adjusted with 1% acetic acid) to the concentrated extract.[10]

    • Wash the aqueous solution three times with 150 mL of diethyl ether to remove non-polar compounds.

    • Basify the aqueous phase to pH 9.5 using 25% ammonium (B1175870) hydroxide.[10]

    • Perform a liquid-liquid extraction by washing the basified solution three times with 200 mL of dichloromethane (B109758) to extract the alkaloids.[10]

    • Combine the organic (dichloromethane) layers and dry them to yield the crude boldine extract.[10]

Modern "Green" Extraction Methods

3.2.1 Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and accelerating the extraction process.[11][12] This method significantly reduces extraction time and energy consumption compared to conventional techniques.[11]

  • Experimental Protocol (Optimized UAE):

    • Place a sample of dried boldo leaves in an extraction reactor with distilled water at a solid/liquid ratio of 6%.[11]

    • Immerse a sonotrode into the middle of the mixture.

    • Apply sonication at a power of 23 W/cm² for 40 minutes.[11]

    • Maintain the temperature of the mixture at 36°C using a cooling water circulation system.[11]

    • After extraction, filter the mixture to separate the liquid extract.

    • The resulting extract can be analyzed for boldine content. This optimized protocol provides a higher yield in a shorter time (30-40 minutes) compared to conventional maceration (120 minutes).[11]

3.2.2 Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of SC-CO₂ can be precisely controlled. The addition of a polar co-solvent (modifier) like ethanol (B145695) is often necessary to efficiently extract more polar compounds like boldine.[13]

  • Experimental Protocol (SC-CO₂ with Co-solvent):

    • Load ground boldo leaves into a high-pressure extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure (e.g., 450 bar).[13]

    • Heat the vessel to the target temperature (e.g., 50°C).[13]

    • Introduce ethanol as a co-solvent at a specific concentration (e.g., 5%).[13]

    • Maintain the flow of the supercritical mixture through the vessel for the duration of the extraction (e.g., 7 hours).[13]

    • Depressurize the mixture in a separator vessel, causing the CO₂ to return to a gaseous state and precipitate the extract.

    • Collect the boldine-containing extract from the separator.

3.2.3 Hot Pressurized Water (HPW) Extraction

Also known as subcritical water extraction, this method uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. At these temperatures, the polarity of water decreases, making it an effective solvent for less polar organic compounds like alkaloids.

  • Experimental Protocol (Batch HPW):

    • Place boldo leaf material in a high-pressure batch reactor with water.

    • Heat the reactor to the desired temperature (e.g., 100°C - 125°C). The pressure will rise due to heating.[13]

    • Maintain the temperature for a set extraction time (e.g., 3 hours).[13]

    • Rapidly cool the reactor and collect the aqueous extract.

    • Note: Boldine yield has been observed to decrease significantly at temperatures above 125°C, suggesting potential thermal degradation.[13]

3.2.4 Natural Deep Eutectic Solvents (NADES) Extraction

NADES are mixtures of natural compounds (like choline (B1196258) chloride, organic acids, and sugars) that form a eutectic mixture with a melting point lower than that of the individual components. They are considered green solvents due to their low toxicity and biodegradability.[14]

  • Experimental Protocol (NADES with UAE):

    • Prepare the NADES solvent. For instance, NADES6 is a 1:1 molar ratio of proline and oxalic acid.[14]

    • Add 20% water (v/v) to the NADES to reduce viscosity.[14]

    • Place 0.1 g of powdered P. boldus leaves in a centrifuge tube and add 10 mL of the 80% NADES solution.[14]

    • Vortex the suspension for 30 seconds.

    • Submerge the tube in an ultrasonic bath and sonicate for a specified time to assist extraction.

    • Centrifuge the mixture and collect the supernatant for analysis.

    • NADES composed of proline-oxalic acid (NADES6) has been shown to be eight times more efficient than methanol for boldine extraction.[14]

Quantitative Comparison of Extraction Methods

The efficiency of boldine extraction is highly dependent on the chosen method and its operational parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Boldine Yield from Peumus boldus using Different Extraction Methods

Extraction MethodSolvent/ModifierTemperature (°C)Pressure (bar)TimeBoldine YieldReference
Heat-Reflux 70% Hydroethanol75Atmospheric24 h1.2% (from stem)[15]
Maceration Methanol50Atmospheric1 h- (Used for purification)[10]
Ultrasound (UAE) Water36Atmospheric40 min21.8 mg/g (relative yield)[11][12]
Conventional Maceration WaterAmbientAtmospheric120 min21.5 mg/g (relative yield)[12]
SC-CO₂ 5% Ethanol504507 h7.4 ppm[13]
Hot Water (HPW) Water100Pressurized3 h26.8 ppm[13]
Hot Water (HPW) Water125Pressurized3 h0.7 ppm[13]
NADES (Proline-Oxalic Acid) 80% AqueousAmbientAtmospheric-2.362 mg/g[14]
Methanol Control MethanolAmbientAtmospheric-~0.3 mg/g[14]

Table 2: Boldine and Total Phenolic Content from P. boldus Leaves (Heat-Reflux)

Extraction TimeTemperature (°C)Boldine Content (mg/L)Total Polyphenolic Content (g/L)Reference
6 h50360.9921.17[16]

Purification and Quantification

Following extraction, the crude extract is typically subjected to purification steps. As outlined in the heat-reflux protocol, acid-base liquid-liquid extraction is a common method to selectively isolate alkaloids like boldine.

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of boldine.

  • Typical HPLC Protocol:

    • Stationary Phase: A C16 or C18 reversed-phase column (e.g., Supelco Discovery® RP Amide C16, 15 cm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of Solvent A (acetonitrile) and Solvent B (10 mM ammonium acetate (B1210297) in 90:10 water:acetonitrile, adjusted to pH 3).[10]

    • Flow Rate: 0.7 mL/min.[10]

    • Detection: UV detector set to 302 or 304 nm, which is near the maximum absorbance for boldine.[10][14]

    • Quantification: The concentration of boldine in the extract is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known concentrations of a pure boldine standard.[14]

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular targets and signaling pathways. Its mechanisms are multifaceted, ranging from direct antioxidant activity to specific interactions with membrane channels and intracellular signaling cascades.

Antioxidant and Free Radical Scavenging Activity

Boldine is a potent antioxidant.[17] Its phenolic hydroxyl groups enable it to scavenge a wide variety of reactive oxygen species (ROS), including hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide.[17] This direct antioxidant action contributes to its protective effects against oxidative stress-induced cellular damage.[1]

Inhibition of Inflammatory Pathways

Boldine has demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.

  • JAK/STAT and NF-κB Pathways: Studies have shown that boldine can inhibit the phosphorylation of Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[9] By blocking the JAK2/STAT3 pathway, it suppresses the expression of downstream pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] It is also suggested to inhibit the NF-κB pathway, a central regulator of inflammation.[9]

Modulation of Membrane Channels

A key aspect of boldine's mechanism of action is its ability to block non-selective membrane channels, which are often upregulated in pathological conditions.

  • Connexin and Pannexin Hemichannels: Compelling evidence indicates that many of boldine's therapeutic effects are due to its ability to block connexin (Cx) and pannexin 1 (Panx1) hemichannels.[1][3] These channels, when excessively open, can lead to Ca²⁺ overload, ATP release, and inflammation. By blocking them, boldine helps maintain cellular homeostasis.[3]

  • P2X7 Receptor: Boldine also blocks the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][3] Activation of P2X7R is a key step in inflammasome activation. Boldine's inhibition of this receptor prevents Ca²⁺ influx and subsequent activation of caspase-1 and release of IL-1β.[3]

Inhibition of Notch Signaling Pathway

In the context of cancer, boldine has been shown to inhibit the Notch signaling pathway.[18][19] It downregulates the expression of key components like Notch1, Hes1, Hey1, and Jagged1.[18] This inhibition disrupts cancer cell survival and proliferation pathways, leading to apoptosis.[18]

Visualizations of Workflows and Pathways

G General Workflow for this compound Extraction and Analysis Plant Plant Material (e.g., Peumus boldus leaves) Grinding Drying & Grinding Plant->Grinding Extraction Extraction (e.g., UAE, SFE, Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Acid-Base LLE) CrudeExtract->Purification PureBoldine Purified this compound Purification->PureBoldine Analysis Quantification (HPLC) PureBoldine->Analysis

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

G Boldine's Inhibition of Inflammatory Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Inflammasome Inflammasome Activation Ca_Influx->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1B IL-1β Release (Inflammation) Casp1->IL1B Cytokine Pro-inflammatory Cytokines JAK2 JAK2 Cytokine->JAK2 STAT3 STAT3 JAK2->STAT3 p Gene Gene Transcription (TNF-α, IL-6) STAT3->Gene p Boldine This compound Boldine->P2X7R Boldine->JAK2

Caption: Boldine inhibits inflammation via P2X7R and JAK/STAT pathways.

Conclusion

This compound remains a molecule of significant interest due to its diverse pharmacological properties. While Peumus boldus is its primary natural source, other species also contribute to its availability. The evolution of extraction technology from conventional solvent-based methods to greener alternatives like UAE, SFE, and NADES offers promising avenues for obtaining high-purity boldine with greater efficiency and sustainability. Understanding the quantitative impact of different extraction parameters is crucial for process optimization. Furthermore, elucidating its complex mechanisms of action, including the modulation of key signaling pathways like JAK/STAT, Notch, and its interaction with membrane hemichannels, continues to open new doors for its application in drug development and therapy. This guide provides a foundational technical overview for researchers and professionals aiming to harness the therapeutic potential of this remarkable natural alkaloid.

References

The Biosynthesis of (+)-Boldine in Peumus boldus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a potent antioxidant and the primary bioactive alkaloid in the Chilean boldo tree (Peumus boldus), holds significant promise for pharmaceutical applications. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, summarizing current knowledge on the key enzymatic steps, precursor molecules, and cellular localization. While the complete enzymatic machinery in Peumus boldus is yet to be fully elucidated, this document synthesizes available data, presents quantitative analyses of alkaloid distribution, and offers detailed, generalized experimental protocols for further research in this field.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The central precursor for a vast array of BIAs, including boldine, is the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a critical branch-point intermediate. In the context of boldine synthesis, the pathway proceeds from the stereoisomer (+)-reticuline.

Tracer studies have been instrumental in elucidating the subsequent steps. It has been demonstrated that this compound is biosynthesized from (+)-reticuline through the intermediate, isoboldine[1][2]. This transformation involves an intramolecular oxidative coupling reaction, a common mechanism in the formation of aporphine (B1220529) alkaloids. The conversion of isoboldine (B12402355) to this compound then proceeds via O-methylation.

The key enzymatic steps are:

  • Oxidative Coupling of (+)-Reticuline: This crucial step involves the formation of a carbon-carbon bond to create the characteristic aporphine scaffold of isoboldine. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.

  • O-Methylation of Isoboldine: The final step in the formation of this compound is the methylation of a hydroxyl group on the isoboldine molecule, catalyzed by an O-methyltransferase.

boldine_biosynthesis cluster_upstream Upstream Benzylisoquinoline Pathway cluster_boldine Core this compound Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine synthase 4-Hydroxyphenylacetaldehyde->Norcoclaurine N-Methylcoclaurine N-Methylcoclaurine Norcoclaurine->N-Methylcoclaurine N-Methyltransferase (S)-Reticuline (S)-Reticuline N-Methylcoclaurine->(S)-Reticuline Hydroxylase, O-Methyltransferase (+)-Reticuline (+)-Reticuline (S)-Reticuline->(+)-Reticuline Isomerase Isoboldine Isoboldine (+)-Reticuline->Isoboldine Cytochrome P450 (Oxidative Coupling) This compound This compound Isoboldine->this compound O-Methyltransferase

Quantitative Data on Alkaloid Distribution in Peumus boldus

The concentration of this compound and its precursors varies significantly across different tissues of the Peumus boldus tree. The bark is a particularly rich source of boldine, while leaves contain a more complex mixture of alkaloids. The following tables summarize the quantitative data on the distribution of major alkaloids in various parts of the plant.

Table 1: Distribution of Major Alkaloids in Peumus boldus

AlkaloidBark (% of total alkaloids)Wood (% of total alkaloids)Roots (% of total alkaloids)Leaves (% of total alkaloids)
Boldine Dominant SignificantSignificantVariable, often not the major alkaloid
LaurolitsineMinorDominant Dominant Present
N-methyllaurotetaninePresentPresentPresentOften Predominant
LaurotetaninePresentPresentPresentOften Predominant
CoclaurinePresentPresentPresentOften Predominant
IsocorydinePresentPresentPresentCan be Predominant
ReticulineTracesTracesTracesPresent

Source: Data compiled from multiple studies[3][4][5]. Note that absolute concentrations can vary based on age, sex, and environmental conditions of the tree.

Table 2: Quantitative Analysis of Boldine in Peumus boldus Tissues

Plant PartBoldine Concentration (mg/g dry weight)Method of Analysis
BarkUp to 60HPLC
Leaves0.1 - 17.5HPLC-DAD, UHPLC-MS/MS
WoodNot explicitly quantified in mg/gUHPLC-MS/MS
RootsNot explicitly quantified in mg/gUHPLC-MS/MS
Callus CultureUp to 17.5HPLC-DAD

Source: Data compiled from multiple studies[3][4][6].

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound biosynthetic pathway in Peumus boldus are not extensively documented in the available literature. However, based on established methodologies for studying alkaloid biosynthesis in other plant species, the following generalized protocols can be adapted.

General Workflow for Enzyme Characterization

experimental_workflow cluster_extraction 1. Protein Extraction cluster_purification 2. Enzyme Purification cluster_assay 3. Enzyme Assay A Plant Material (Peumus boldus leaves/bark) B Homogenization (Liquid N2, buffer) A->B C Centrifugation B->C D Crude Protein Extract C->D E Ammonium Sulfate Precipitation D->E F Chromatography (e.g., Ion-exchange, Size-exclusion) E->F G Purified Enzyme F->G H Incubation with Substrate ((+)-Reticuline or Isoboldine) G->H I Reaction Quenching H->I J Product Analysis (HPLC, LC-MS) I->J K Enzyme Kinetics (Km, Vmax) J->K

Protocol for Crude Protein Extraction from Peumus boldus Leaves

Objective: To obtain a crude protein extract containing the enzymes of the boldine biosynthetic pathway.

Materials:

  • Fresh or frozen Peumus boldus leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP)

  • Centrifuge and centrifuge tubes

Procedure:

  • Freeze approximately 5 g of fresh Peumus boldus leaves in liquid nitrogen.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Add 25 mL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

  • Transfer the slurry to a centrifuge tube and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude protein extract.

  • Store the crude extract at -80°C for further use.

Protocol for a General Cytochrome P450 Enzyme Assay

Objective: To determine the activity of the cytochrome P450 enzyme responsible for the conversion of (+)-reticuline to isoboldine.

Materials:

  • Crude or partially purified protein extract from Peumus boldus

  • (+)-Reticuline (substrate)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Reaction tubes

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 µL of Assay Buffer

    • 10 µL of protein extract

    • 10 µL of (+)-reticuline solution (at varying concentrations for kinetic studies)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of NADPH solution.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol (B129727) or acetonitrile).

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of isoboldine using HPLC or LC-MS.

  • For kinetic analysis, vary the concentration of (+)-reticuline and measure the initial reaction rates to determine Km and Vmax values.

Protocol for Tracer Studies

Objective: To confirm the biosynthetic pathway from a labeled precursor to this compound.

Materials:

  • Young Peumus boldus plants or cell cultures

  • Labeled precursor (e.g., [³H]-(+)-reticuline or [¹⁴C]-(+)-reticuline)

  • Syringes for administration

  • Extraction solvents (e.g., methanol, chloroform)

  • TLC or HPLC for separation

  • Scintillation counter for radioactivity measurement

Procedure:

  • Administer the labeled precursor to the plant material (e.g., by injection into the stem or feeding to the roots of young plants, or by adding to the medium of cell cultures).

  • Allow the plant material to metabolize the precursor for a specific period (e.g., 24-72 hours).

  • Harvest the plant material and perform an alkaloid extraction.

  • Separate the alkaloids using TLC or HPLC.

  • Identify the fractions corresponding to (+)-reticuline, isoboldine, and this compound using authentic standards.

  • Measure the radioactivity in each fraction using a scintillation counter.

  • Demonstration of radioactivity in the isoboldine and this compound fractions confirms their position in the biosynthetic pathway downstream of (+)-reticuline.

Conclusion and Future Perspectives

The core biosynthetic pathway of this compound from (+)-reticuline via isoboldine in Peumus boldus has been established, with cytochrome P450 enzymes playing a pivotal role in the key oxidative coupling step. While quantitative data on alkaloid distribution provides valuable insights for sourcing, a detailed biochemical characterization of the specific enzymes involved is still lacking. The generalized protocols provided herein offer a framework for future research aimed at isolating, purifying, and kinetically characterizing the "isoboldine synthase" and the subsequent O-methyltransferase. Such studies are essential for a complete understanding of boldine biosynthesis and will be instrumental in the development of biotechnological platforms for the sustainable production of this pharmacologically important alkaloid. Further research employing modern transcriptomic and proteomic approaches on Peumus boldus will undoubtedly accelerate the discovery and characterization of the complete enzymatic machinery responsible for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of (+)-Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a prominent aporphine (B1220529) alkaloid primarily sourced from the boldo tree (Peumus boldus), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, outlines experimental methodologies for the determination of its properties, and visualizes its interactions with key signaling pathways.

Chemical Structure and Identification

This compound, with the IUPAC name (S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol, is a chiral molecule belonging to the aporphine class of alkaloids.[1][2] Its rigid, polycyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol[2]
CAS Number 476-70-0[2][3]
Molecular Formula C₁₉H₂₁NO₄[2][3]
Molecular Weight 327.37 g/mol [3]
Synonyms (S)-Boldine, Uniboldina, Boldin[1][2]
InChI Key LZJRNLRASBVRRX-ZDUSSCGKSA-N[3]
SMILES CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O[3]

Visual Representation:

The chemical structure of this compound is characterized by a dibenzo[de,g]quinoline ring system with two hydroxyl and two methoxy (B1213986) substituents.

Caption: 2D and 3D structures of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 162-164 °C[3]
Boiling Point 529.3 °C (at 760 mmHg)[3]
Density 1.29 g/cm³[3]
pKa (predicted) 9.75 ± 0.20[4]
logP (calculated) +1.7[1]
Water Solubility Sparingly soluble[1]
Solubility in Organic Solvents Soluble in DMSO, ethanol.[3][5] Slightly soluble in acetonitrile (B52724) and ethyl acetate.[6]
Appearance White to yellowish crystalline powder[6]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which possesses a tertiary amine, the pKa of its conjugate acid is of interest. Potentiometric titration is a highly accurate method for this determination.[7][8]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

G prep Prepare this compound Solution (e.g., 1 mM in a suitable solvent) acidify Acidify with Standard HCl (to protonate the amine) prep->acidify setup Set up Potentiometric Titrator with calibrated pH electrode acidify->setup titrate Titrate with Standard NaOH while recording pH and volume setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point (inflection point of the curve) plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation of Solutions: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, which may be an aqueous-organic mixture for compounds with low water solubility. Prepare standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).[7]

  • Titration: Calibrate the pH meter with standard buffers. A known volume of the this compound solution is acidified with a precise amount of the standard HCl solution to ensure the complete protonation of the tertiary amine. The solution is then titrated with the standard NaOH solution, and the pH is recorded after each addition of titrant.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at the half-equivalence point.[7]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[9][10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH). After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated from the ratio of these concentrations.

Experimental Workflow:

G prepare Prepare Saturated Phases (n-octanol and water/buffer) dissolve Dissolve this compound in one phase prepare->dissolve mix Mix both phases and shake (to reach equilibrium) dissolve->mix separate Separate the two phases (e.g., by centrifugation) mix->separate quantify Quantify this compound in each phase (e.g., by HPLC-UV) separate->quantify calculate Calculate logP = log([Boldine]octanol / [Boldine]water) quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Detailed Methodology:

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together overnight and then allowing them to separate.[10]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask. The flask is shaken for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation and Quantification: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation. The concentration of this compound in each phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway Interactions

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions. Aberrant Notch signaling is implicated in various diseases, including cancer. This compound has been shown to inhibit this pathway by downregulating the expression of key components.[1][11][12]

Mechanism of Action: this compound treatment leads to a significant decrease in the mRNA expression of the Notch1 receptor, its ligand Jagged1, and the downstream target genes Hes1 and Hey1.[1][12] This suggests that this compound interferes with the transcriptional regulation of these key signaling molecules.

Signaling Pathway Diagram:

G cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Jagged1 Jagged1 Notch1 Notch1 Jagged1->Notch1 Binding S2 S2 Cleavage (ADAM) Notch1->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Transcription Transcription of Hes1, Hey1 NICD->Transcription Activation CSL CSL CSL->Transcription Activation Boldine This compound Boldine->Jagged1 Downregulates expression Boldine->Notch1 Downregulates expression Boldine->Transcription Downregulates expression

Caption: Inhibition of the Notch signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with numerous inflammatory diseases and cancers. This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[13][14]

Mechanism of Action: this compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[15][16] This leads to the retention of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[13][14]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the JAK/STAT3 pathway.[4][14]

Mechanism of Action: this compound inhibits the phosphorylation of JAK2, an upstream kinase that activates STAT3.[4][17] This prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.[14][18]

Signaling Pathway Diagram:

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Conclusion

This compound is a natural alkaloid with a well-defined chemical structure and a range of interesting physicochemical properties that underpin its significant pharmacological potential. This guide has provided a consolidated resource on its chemical identity, key physicochemical parameters, standardized methodologies for their determination, and its modulatory effects on critical cellular signaling pathways. The presented information, including structured data tables and detailed pathway diagrams, is intended to facilitate further research and development of this compound as a potential therapeutic agent. A deeper understanding of its molecular interactions will be crucial for the rational design of future drug candidates based on its aporphine scaffold.

References

The Molecular Pharmacology of (+)-Boldine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a prominent aporphine (B1220529) alkaloid derived from the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest due to its diverse pharmacological activities. This document provides an in-depth technical overview of the molecular mechanisms underpinning the multifaceted actions of this compound. It serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed insights into its primary molecular targets, modulation of key signaling pathways, and the experimental methodologies used to elucidate these properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling cascades to facilitate a thorough understanding of this compound's therapeutic potential.

Core Molecular Targets and Pharmacological Actions

This compound exerts its biological effects through interaction with a range of molecular targets, leading to its well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

Primary Molecular Targets

Recent research has identified several key proteins as direct targets of this compound. These interactions are fundamental to many of its observed pharmacological effects.

  • Connexin Hemichannels (Cx HCs): this compound is a known blocker of connexin hemichannels, particularly Cx26, Cx30, and Cx43.[1] This blockade is crucial to its neuroprotective and anti-inflammatory effects by preventing the unregulated release of ATP and glutamate (B1630785) and the influx of Ca2+ into the cytoplasm.

  • Pannexin 1 (Panx1) Hemichannels: Similar to its action on connexin hemichannels, this compound also inhibits Panx1 channels, contributing to the suppression of inflammasome activation.[1]

  • P2X7 Receptor (P2X7R): As a purinergic receptor activated by high concentrations of extracellular ATP, the P2X7R is a key player in inflammation and apoptosis. This compound acts as an antagonist of the P2X7 receptor, thereby inhibiting downstream inflammatory signaling.[1]

Antioxidant and Radical Scavenging Activity

This compound is a potent antioxidant, a property attributed to its ability to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is central to its cytoprotective effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are mediated through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways. It has been shown to reduce the production of prostaglandins (B1171923) and downregulate the expression of inflammatory cytokines.

Neuroprotective Mechanisms

In the central nervous system, this compound exhibits significant neuroprotective effects. This is largely attributed to its ability to block connexin hemichannels, reduce excitotoxicity, mitigate oxidative stress, and suppress neuroinflammation.[2]

Anticancer Activity

This compound has demonstrated cytotoxic and apoptotic effects in various cancer cell lines. Its anticancer mechanisms involve the induction of cell cycle arrest, disruption of mitochondrial function, and modulation of signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the biological activities of this compound, providing a comparative overview of its potency across different assays and cell lines.

Table 1: Antioxidant and Radical Scavenging Activities (IC50 Values)
AssayTest SystemIC50 (µg/mL)IC50 (µM)Reference
DPPH Radical ScavengingChemical Assay33.00~100.8[1]
ABTS Radical ScavengingChemical Assay19.83~60.6[1]
Hydroxyl Radical ScavengingChemical Assay14.00~42.8[1]
Superoxide Anion ScavengingChemical Assay29.00~88.6[1]
Hydrogen Peroxide ScavengingChemical Assay27.00~82.5[1]
Nitric Oxide ScavengingChemical Assay11.96~36.5[1]
Table 2: Enzyme Inhibition (IC50 and Ki Values)
EnzymeSourceInhibition TypeIC50KiReference
Acetylcholinesterase--~8 µM-[3]
Phosphodiesterase IV--106 µM-[3]
TyrosinaseAgaricus bisporusMixed-type-7.203 ± 0.933 mM[4]
Table 3: Cytotoxic Activity against Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeIncubation TimeIC50 (µg/mL)IC50 (µM)Reference
MDA-MB-231Breast Cancer24 hours70.8 ± 3.5~216.2[2]
MDA-MB-468Breast Cancer24 hours75.7 ± 4.3~231.2[2]
MDA-MB-231Breast Cancer48 hours46.5 ± 3.1~142.0[2]
MDA-MB-468Breast Cancer48 hours50.8 ± 2.7~155.1[2]
HEp-2Oral Carcinoma24 hours-30[1]
C6Glioma->100 µM>100[3]
HepG2Liver Cancer->100 µM>100[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates NFkB_complex p65 p50 IkBa IKK->NFkB_complex:f2 Phosphorylates IkBa IkBa p65 p65 p50 p50 Ub Ubiquitination NFkB_complex:f2->Ub p65_p50_dimer p65 p50 NFkB_complex->p65_p50_dimer Releases Proteasome Proteasomal Degradation Ub->Proteasome Targets for Proteasome->IkBa Degrades Boldine Boldine Boldine->IKK Inhibits DNA DNA p65_p50_dimer->DNA Translocates & Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Inhibition of the NF-κB Signaling Pathway by this compound.
JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer. This compound inhibits the phosphorylation of both JAK2 and STAT3, thereby preventing the dimerization and nuclear translocation of STAT3 and subsequent transcription of target genes involved in inflammation and cell proliferation.[3]

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 p-STAT3 pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_n p-STAT3 p-STAT3 STAT3_dimer->STAT3_dimer_n Translocates Boldine Boldine Boldine->JAK2 Inhibits Phosphorylation DNA DNA STAT3_dimer_n->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Inhibition of the JAK2/STAT3 Signaling Pathway by this compound.
Notch Signaling Pathway

The Notch signaling pathway is a fundamental cell-cell communication system involved in cell fate decisions, proliferation, and apoptosis. In the context of cancer, aberrant Notch signaling is common. This compound has been shown to downregulate the expression of key components of the Notch pathway, including Notch1 and its downstream targets Hes1 and Hey1, leading to the induction of apoptosis in cancer cells.[1][4]

Notch_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell cluster_nucleus Nucleus Ligand Jagged1 Notch1_receptor Notch1 Receptor Ligand->Notch1_receptor Binds S2_cleavage ADAM Cleavage (S2) Notch1_receptor->S2_cleavage S3_cleavage γ-secretase Cleavage (S3) S2_cleavage->S3_cleavage NICD Notch Intracellular Domain (NICD) S3_cleavage->NICD Releases NICD_n NICD NICD->NICD_n Translocates Transcription_complex NICD CSL MAML NICD_n->Transcription_complex:f0 CSL CSL CSL->Transcription_complex:f1 MAML MAML MAML->Transcription_complex:f2 DNA DNA Transcription_complex->DNA Binds Target_Genes Target Genes (Hes1, Hey1) DNA->Target_Genes Activates Transcription Boldine Boldine Boldine->Notch1_receptor Downregulates Expression Boldine->Target_Genes Downregulates Expression

Inhibition of the Notch Signaling Pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular mechanisms.

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions (Boldine or standard) at different concentrations. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the sample solution (this compound or standard) at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assays (In Vivo)

This is a standard model for evaluating acute inflammation.

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Hemichannel and Receptor Function Assays

This assay measures the influx of the fluorescent dye ethidium (B1194527) bromide (EtBr) through open hemichannels.

  • Cell Culture: Culture cells expressing the connexin of interest (e.g., HeLa cells transfected with Cx43) on glass coverslips.

  • Assay Buffer: Prepare a recording solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without Ca2+.

  • Dye Loading: Incubate the cells in the recording solution containing ethidium bromide (e.g., 5 µM) and the desired concentration of this compound or vehicle.

  • Time-Lapse Imaging: Acquire fluorescence images of the cells at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a fluorescence microscope.

  • Data Analysis: Measure the rate of increase in intracellular fluorescence intensity over time. A decrease in the rate of dye uptake in the presence of this compound indicates inhibition of hemichannel activity.

Workflow for Ethidium Bromide Uptake Assay.

This assay measures the influx of Ca2+ through the P2X7 receptor channel upon activation by ATP.

  • Cell Culture: Culture cells expressing P2X7 receptors (e.g., HEK293 cells transfected with P2X7R) on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure: Place the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with a physiological salt solution.

  • Stimulation: After establishing a baseline fluorescence, stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) in the presence or absence of this compound.

  • Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity (or ratio of intensities for Fura-2) over time.

  • Data Analysis: An inhibition of the agonist-induced calcium influx by this compound indicates its antagonistic activity at the P2X7 receptor.

Workflow for P2X7 Receptor Calcium Influx Assay.

Conclusion

This compound is a pleiotropic natural compound with a well-defined set of molecular targets and a significant capacity to modulate key signaling pathways involved in inflammation, oxidative stress, neurodegeneration, and cancer. Its ability to block connexin and pannexin hemichannels, as well as the P2X7 receptor, provides a solid mechanistic basis for its observed therapeutic effects. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the pharmacological applications of this compound and paving the way for its potential development as a novel therapeutic agent. The continued elucidation of its molecular mechanisms will be crucial in translating the promising preclinical findings into clinical benefits.

References

The Multifaceted Pharmacological Landscape of (+)-Boldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2,9-dihydroxy-1,10-dimethoxy-aporphine , commonly known as (+)-Boldine, is a potent aporphine (B1220529) alkaloid predominantly found in the leaves and bark of the Chilean boldo tree (Peumus boldus). Historically used in traditional medicine, this compound has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the multifaceted effects of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Effects: A Quantitative Overview

The therapeutic potential of this compound stems from its well-documented antioxidant, anti-inflammatory, neuroprotective, and cardiovascular properties. The following tables summarize the key quantitative data from various preclinical studies, offering a comparative perspective on its efficacy.

Table 1: Antioxidant Activity of this compound
AssayModel SystemKey FindingsReference
DPPH Radical ScavengingChemical assayPotent free radical scavenger.[1][2][1][2]
Lipid Peroxidation InhibitionRat liver microsomesProtects against lipid peroxidation.[2][2]
Total Reactive Antioxidant Potential (TRAP)Hippocampal slicesAntioxidant potential three times higher than Trolox.[3][3]
Table 2: Anti-inflammatory Activity of this compound
AssayModel SystemParameterValueReference
Carrageenan-Induced Paw EdemaGuinea PigED50 (oral)34 mg/kg[4]
Prostaglandin Biosynthesis InhibitionRat aortal rings% Inhibition53% at 75 µM[4]
Table 3: Neuroprotective Effects of this compound
Model SystemParameterTreatmentResultReference
Amyotrophic Lateral Sclerosis (mutant SOD1G93A mice)Horizontal Ladder Rung Walk Test50 mg/kg/day boldine36.8% reduction in crossing time; 21.2% fewer stepping errors[5][6]
Spinal Cord Injury (contusion model in mice)Basso Mouse Scale (BMS)Boldine (dose not specified)Significantly higher BMS scores at 7 days post-injury (3.41 vs. 2.29 for vehicle in males)[7]
Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assayIC50~8 µM and 372 µmol/l (conflicting reports)[8][9][10]
Butyrylcholinesterase (BChE) InhibitionIn vitro enzyme assayIC50321 µmol/l[9][10]
Table 4: Cardiovascular Effects of this compound
Model SystemEffectKey FindingsReference
Isolated Rat AortaVasorelaxationInduces dose-dependent, endothelium-dependent vasodilation.[11][11]
Isolated Rat AortaVasorelaxation (N-allylsecoboldine derivative)IC50 of ~4 µmol/l for inhibition of Ca2+-induced vasoconstriction.[12][12]
Spontaneously Hypertensive Rats & Diabetic MiceEndothelial FunctionImproves endothelium-dependent relaxation.[13][13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments used to evaluate the pharmacological effects of this compound.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Animals: Male Wistar rats or Swiss albino mice (150-200 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • Test compounds, including this compound (e.g., in saline or another suitable vehicle), or a positive control (e.g., indomethacin) are administered orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo method evaluates the direct effect of compounds on vascular tone.

Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adhering connective and fatty tissues and cut into rings of 2-3 mm in length.

  • The endothelial lining may be mechanically removed for some experiments to determine endothelium-dependent effects.

Experimental Setup:

  • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied, and the rings are allowed to equilibrate.

  • The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or KCl.

  • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its vasorelaxant activity.

  • Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro method to determine the antioxidant capacity of a compound.

Procedure:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • An aliquot of the this compound or standard solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by this compound is essential for a comprehensive understanding of its mechanisms of action.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Boldine This compound Boldine->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

G cluster_angiotensin Renin-Angiotensin System cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds BMP4 BMP4 AT1R->BMP4 Upregulates NADPH_oxidase NADPH Oxidase BMP4->NADPH_oxidase Activates ROS ROS NADPH_oxidase->ROS Produces NO Nitric Oxide ROS->NO Degrades eNOS eNOS eNOS->NO Produces Boldine This compound Boldine->AT1R Downregulates Boldine->NADPH_oxidase Inhibits G start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep paw_measurement1 Initial Paw Volume Measurement (Plethysmometer) animal_prep->paw_measurement1 drug_admin Drug Administration (this compound, Vehicle, Positive Control) paw_measurement1->drug_admin carrageenan_injection Sub-plantar Injection of 1% Carrageenan drug_admin->carrageenan_injection paw_measurement2 Paw Volume Measurement (Hourly for 5 hours) carrageenan_injection->paw_measurement2 data_analysis Data Analysis (% Edema Inhibition) paw_measurement2->data_analysis end End data_analysis->end

References

The Antioxidant and Free Radical Scavenging Properties of (+)-Boldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Boldine, a prominent aporphine (B1220529) alkaloid derived from the boldo tree (Peumus boldus), has garnered significant scientific attention for its potent antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of this compound, presenting quantitative data from a range of in vitro assays, detailed experimental protocols, and an exploration of the underlying cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are investigating the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products have long been a fertile source of antioxidant compounds, with plant-derived alkaloids being a particularly promising class. This compound, [(S)-2,9-dihydroxy-1,10-dimethoxyaporphine], is a major alkaloid found in the leaves and bark of the Chilean boldo tree and has been extensively studied for its health-promoting properties.[1] Its robust antioxidant and cytoprotective effects are attributed to its unique chemical structure, which enables it to act as a potent scavenger of a wide array of free radicals.[2] This guide delves into the technical characterization of these properties.

Chemical Structure of this compound

The antioxidant capacity of this compound is intrinsically linked to its aporphine alkaloid structure. The presence of phenolic hydroxyl groups is a key feature contributing to its ability to donate hydrogen atoms to neutralize free radicals.

Figure 1: Chemical Structure of this compound

Quantitative Analysis of Antioxidant and Free Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified using a variety of established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported IC50 values for this compound against various reactive oxygen and nitrogen species, often in comparison to the standard antioxidant, ascorbic acid.

Table 1: Free Radical Scavenging Activity of this compound

AssayRadical ScavengedThis compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)Reference
DPPH2,2-diphenyl-1-picrylhydrazyl33.0036.00[1]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)19.8323.08[1]
Hydroxyl Radical•OH14.0016.80[1]
Superoxide AnionO₂•⁻29.0033.00[1]
Hydrogen PeroxideH₂O₂27.0033.00[1]
Nitric OxideNO•11.9616.80[1]

Table 2: Lipid Peroxidation Inhibition

Assay SystemIC50 (µg/mL)Reference
Lipid peroxidation in erythrocytes12.5[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH (0.1 mM in methanol)

    • This compound stock solution (in methanol (B129727) or DMSO)

    • Ascorbic acid (positive control)

    • Methanol (or appropriate solvent)

  • Procedure:

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add 100 µL of DPPH solution prep_dpph->add_dpph prep_boldine Prepare serial dilutions of this compound add_sample Add 100 µL of sample to 96-well plate prep_boldine->add_sample prep_control Prepare serial dilutions of Ascorbic Acid prep_control->add_sample add_sample->add_dpph incubate Incubate in dark (30 min, RT) add_dpph->incubate read_abs Measure absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging read_abs->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Figure 2: DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate (B84403) buffered saline (PBS), pH 7.4

    • This compound stock solution

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and Trolox.

    • In a 96-well microplate, add 10 µL of each sample dilution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by a probe. The antioxidant's ability to scavenge these radicals reduces the signal from the probe.

  • Reagents:

    • FeSO₄ solution

    • EDTA solution

    • H₂O₂ solution

    • Deoxyribose (or other detector molecule)

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • This compound stock solution

  • Procedure:

    • Prepare a reaction mixture containing FeSO₄, EDTA, H₂O₂, and deoxyribose in a buffer (e.g., phosphate buffer, pH 7.4).

    • Add various concentrations of this compound to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA and then TBA.

    • Heat the mixture in a boiling water bath to develop a pink color.

    • Cool the tubes and measure the absorbance at 532 nm.

    • The scavenging activity is determined by the reduction in color formation in the presence of the antioxidant.

Lipid Peroxidation Assay

This assay measures the inhibition of lipid peroxidation, often in a biological membrane model such as erythrocytes or liver microsomes. The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Reagents:

    • Erythrocyte suspension or microsomal fraction

    • A pro-oxidant to induce lipid peroxidation (e.g., AAPH, Fe²⁺/ascorbate)

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA) reagent

    • This compound stock solution

  • Procedure:

    • Pre-incubate the membrane suspension with various concentrations of this compound.

    • Induce lipid peroxidation by adding the pro-oxidant.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding TCA.

    • Centrifuge to pellet the precipitated proteins.

    • Add TBA reagent to the supernatant and heat in a boiling water bath.

    • Measure the absorbance of the resulting pink chromogen at 532 nm.

    • The inhibition of lipid peroxidation is calculated based on the reduction of MDA formation.

Cellular Antioxidant Mechanisms: The Nrf2-Keap1 Signaling Pathway

Beyond direct free radical scavenging, this compound also exerts its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

While it is established that aporphine alkaloids can activate the Nrf2 pathway, the precise molecular mechanism by which this compound initiates this cascade is still under investigation. It is hypothesized that this compound may either directly interact with Keap1 or induce a mild level of cellular stress that is sufficient to trigger the dissociation of the Nrf2-Keap1 complex.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_nucleus Nucleus Boldine This compound Keap1 Keap1 Boldine->Keap1 interacts with? (mechanism under investigation) ROS Oxidative Stress (e.g., ROS) ROS->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 ubiquitinates Ub Ubiquitin Ub->Cul3 Keap1_Nrf2->Cul3 recruits Maf sMaf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of

Figure 3: Proposed Activation of the Nrf2-Keap1 Signaling Pathway by this compound

Conclusion

This compound exhibits a robust and multi-pronged antioxidant capacity, acting as a potent scavenger of a diverse range of free radicals and an inhibitor of lipid peroxidation. Furthermore, its ability to modulate the Nrf2-Keap1 signaling pathway underscores its potential to enhance endogenous antioxidant defenses. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in mitigating oxidative stress-mediated cellular damage. Future investigations should focus on elucidating the precise molecular interactions between this compound and the Keap1 protein to fully unravel its mechanism of Nrf2 activation.

References

A Technical Guide on the Preliminary Anti-inflammatory Activity of (+)-Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the initial studies investigating the anti-inflammatory properties of (+)-Boldine, an aporphine (B1220529) alkaloid primarily isolated from the leaves and bark of the Chilean boldo tree (Peumus boldus)[1][2][3]. The following sections detail the key in vivo and in vitro experimental findings, including comprehensive methodologies, quantitative data, and visualizations of the implicated molecular pathways.

In Vivo Anti-Inflammatory Activity

Preliminary in vivo studies have demonstrated that this compound possesses significant anti-inflammatory effects in various animal models of acute inflammation. These studies establish a dose-dependent relationship for its activity and provide a foundational understanding of its potential as a therapeutic agent.

Data Summary: In Vivo Models

The following table summarizes the key quantitative results from in vivo anti-inflammatory studies of this compound.

ModelSpeciesAdministration RouteKey FindingReference
Carrageenan-Induced Paw EdemaGuinea PigOralED₅₀ of 34 mg/kg[4][5][6][7]
Carrageenan-Induced Paw EdemaRatIntragastricSignificant decrease in paw volume[8][9]
Xylene-Induced Ear EdemaMouseIntragastricSignificant mitigation of ear weight[8][9]
Carbon Tetrachloride-Induced Liver InjuryRatOralDownregulation of inflammatory markers at 20 & 40 mg/kg[3]
Experimental Protocols: In Vivo Models

This is a widely used model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Animals: Male guinea pigs or rats are typically used. Animals are fasted overnight before the experiment but allowed access to water.

  • Grouping and Administration: Animals are divided into control and treatment groups. The treatment groups receive this compound orally (p.o.) or via intragastric administration at various doses. The control group receives the vehicle. A positive control group receiving a known anti-inflammatory drug (e.g., naproxen) is often included.

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the hind paw of the animal.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) is then determined from the dose-response curve.[4][5][6]

This model is used to assess acute topical inflammation.

  • Animals: Mice are commonly used for this assay.

  • Grouping and Administration: Animals are divided into groups and administered this compound intragastrically. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) following drug administration, a fixed volume of xylene is applied to the anterior and posterior surfaces of one ear to induce edema.

  • Measurement of Edema: After a specified time (e.g., 15-30 minutes) post-xylene application, the animals are euthanized, and circular sections of both the treated and untreated ears are removed and weighed. The difference in weight between the two ear punches is taken as the measure of edema.

  • Data Analysis: The percentage inhibition of ear weight is calculated for the treated groups relative to the control group.[8][9]

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_measurement Phase 3: Measurement & Analysis A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement A->B C Drug Administration (Boldine / Vehicle / Positive Control) B->C D Sub-plantar Injection of Carrageenan C->D E Measure Paw Volume at Time Intervals (1h, 2h, 3h, 4h) D->E F Data Collection & Calculation of % Inhibition E->F G Statistical Analysis & Determination of ED₅₀ F->G

Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Anti-Inflammatory Mechanisms

In vitro studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound. Key targets include the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways.

Data Summary: In Vitro Assays
Assay / TargetSystemKey FindingReference
Prostaglandin (B15479496) BiosynthesisRat Aortal Rings53% inhibition at 75 µM[4][5][6]
NF-κB ActivationVarious (e.g., breast cancer cells, rat liver tissue)Inhibition of p65 & IκBα phosphorylation; blockage of p65 nuclear translocation[3][8][9][10]
JAK2/STAT3 SignalingRat Paw TissueReduced phosphorylation of JAK2 and STAT3[8][9]
Pro-inflammatory Cytokine & Enzyme ExpressionRat Paw & Liver TissueDownregulation of TNF-α, IL-6, IL-1β, and COX-2 mRNA/protein expression[3][8][9]
Molecular Mechanisms and Signaling Pathways

Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[11] this compound has been shown to be an effective inhibitor of prostaglandin biosynthesis.[4][5] In vitro studies using rat aortal rings demonstrated a 53% inhibition of prostaglandin production at a concentration of 75 μM.[4][5][6] This effect is likely linked to the inhibition of COX-2, a key enzyme in the inflammatory cascade.[3]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (e.g., PGE₂) COX2->PGs Boldine This compound Boldine->COX2

Inhibition of the COX-2 Pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[10] Studies have shown that this compound can inhibit this pathway.[3][8] Its mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB (specifically the p65 subunit) sequestered in the cytoplasm, preventing its translocation to the nucleus.[9][10] By blocking this translocation, this compound effectively downregulates the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and the enzyme COX-2.[3][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα (Degradation) IkBa_p65->p_IkBa p65 p65/p50 (Active NF-κB) p_IkBa->p65 p65_nuc p65/p50 p65->p65_nuc Translocation Boldine This compound Boldine->IKK inhibits DNA DNA p65_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes

Inhibition of the NF-κB Signaling Pathway by this compound.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another key route for cytokine signaling. Research indicates that this compound can inhibit the phosphorylation of both JAK2 and STAT3.[8][9] This inhibition disrupts the signaling cascade initiated by pro-inflammatory cytokines, further contributing to the downregulation of inflammatory gene expression.[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization & Translocation Boldine This compound Boldine->p_JAK2 inhibits Boldine->p_STAT3 inhibits DNA DNA p_STAT3_dimer->DNA Genes Inflammatory Gene Transcription DNA->Genes

Inhibition of the JAK2/STAT3 Pathway by this compound.
Experimental Protocols: In Vitro Assays

  • System: Aortal rings obtained from rats.

  • Procedure: The rings are incubated in a suitable buffer (e.g., Krebs solution) at 37°C in the presence or absence of this compound at various concentrations.

  • Measurement: The production of prostacyclin (PGI₂) is typically measured by quantifying its stable, non-enzymatic hydrolysis product, 6-keto-PGF₁α, using a specific radioimmunoassay (RIA) or ELISA kit.

  • Data Analysis: The percentage inhibition of prostaglandin synthesis by this compound is calculated by comparing the amounts produced in the presence of the compound to the amounts produced in the control (vehicle only) incubations.[6]

  • System: Cultured cells (e.g., macrophages) or tissue homogenates from in vivo experiments.

  • Procedure: Cells or tissues are pre-treated with this compound for a specific duration, followed by stimulation with an inflammatory agent (e.g., LPS, TNF-α). Total protein is then extracted from the samples.

  • Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JAK2, p-STAT3).

  • Data Analysis: The band intensities are quantified using densitometry. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of pathway activation and its inhibition by this compound.[8][9]

Conclusion

Preliminary studies provide compelling evidence for the anti-inflammatory activity of this compound. In vivo models demonstrate its efficacy in reducing acute inflammation in a dose-dependent manner.[4][5][6] In vitro experiments have identified several key molecular mechanisms contributing to this effect, most notably the inhibition of prostaglandin synthesis and the modulation of the pro-inflammatory NF-κB and JAK2/STAT3 signaling pathways.[3][8][9] These findings highlight this compound as a promising natural compound for further investigation and development as a novel anti-inflammatory agent. Future research should focus on its activity in chronic inflammation models, detailed pharmacokinetic/pharmacodynamic profiling, and the precise molecular interactions with its identified targets.

References

Initial Screening of (+)-Boldine's Anticancer and Antiproliferative Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (+)-Boldine, an aporphine (B1220529) alkaloid primarily found in the leaves and bark of the Chilean boldo tree (Peumus boldus), has long been recognized for its potent antioxidant properties.[1][2] Emerging research has illuminated its significant anticancer and antiproliferative capabilities across a range of cancer types. This technical guide provides a comprehensive overview of the initial screening data for this compound, detailing its cytotoxic effects, mechanisms of action, and in vivo efficacy. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex biological pathways involved, serving as a resource for researchers, scientists, and professionals in drug development. Evidence indicates that boldine exerts its anticancer effects by inducing apoptosis via the intrinsic mitochondrial pathway, causing cell cycle arrest at the G2/M phase, and modulating critical signaling pathways such as NF-κB, MAPK, and Notch.[1][3][4][5]

In Vitro Antiproliferative and Cytotoxic Activity

This compound has demonstrated dose- and time-dependent cytotoxic effects against a diverse panel of human cancer cell lines.[6] The half-maximal inhibitory concentration (IC50), a key measure of potency, has been established in numerous studies. A summary of these findings is presented below.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µg/mL)Incubation Time (hours)Reference
Breast CancerMDA-MB-23170.8 ± 3.524[1]
MDA-MB-23146.5 ± 3.148[1]
MDA-MB-46875.7 ± 4.324[1]
MDA-MB-46850.8 ± 2.748[1][5]
GliomaU138-MG~26 µg/mL (80 µM)Not Specified[7][8]
U87-MG~81 µg/mL (250 µM)Not Specified[7][8]
C6~163 µg/mL (500 µM)Not Specified[7][8]
Bladder CancerT24Not SpecifiedNot Specified
HepatocarcinomaHepG-211.4 ± 1.548[9]
Colorectal CancerHCT-116Not Specified24[10]
OsteosarcomaSaos-2Not Specified24[10]
Prostate CancerDU-145~19.6-39.3 µg/mL (60-120 µM)Not Specified[11]

Note: IC50 values were converted from µM to µg/mL where necessary for consistency, using a molecular weight of 327.38 g/mol for boldine.

Mechanisms of Action

The antiproliferative effects of boldine are attributed to several interconnected mechanisms, primarily the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and modulation of key intracellular signaling pathways.

Induction of Apoptosis

Boldine is a potent inducer of apoptosis in cancer cells.[1][10] Morphological changes associated with apoptosis, such as membrane blebbing and chromatin condensation, are observed in boldine-treated cells.[1][12] The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.[1][5] Treatment with boldine leads to the disruption of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][5] This event triggers a cascade of enzymatic activations, specifically of caspase-9 (an initiator caspase) and caspases-3/7 (executioner caspases), while having no significant effect on caspase-8, the initiator of the extrinsic pathway.[1][5]

Furthermore, boldine modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, thus shifting the cellular balance in favor of cell death.[1][3][9]

G Boldine's Induction of the Intrinsic Apoptosis Pathway Boldine This compound Bax Bax (Pro-apoptotic) Boldine->Bax Upregulates Bcl2 Bcl-2 / HSP70 (Anti-apoptotic) Boldine->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes MMP Disruption Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Boldine triggers apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

A key aspect of boldine's antiproliferative activity is its ability to halt the cell division cycle. Multiple studies have confirmed that boldine induces cell cycle arrest at the G2/M transition phase in various cancer cell lines, including breast and bladder cancer.[1][4][5][13] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. The induction of cell cycle arrest is often linked to the modulation of cyclin-dependent kinase inhibitors, such as p21.[9][14] Boldine treatment has been shown to increase the expression of the p21 gene, a key regulator that can induce cell cycle arrest and promote senescence.[9][15]

G Boldine-Induced G2/M Cell Cycle Arrest cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Boldine This compound p21 p21 Expression Boldine->p21 Upregulates Arrest G2/M Arrest p21->Arrest Induces Arrest->M Blocks Transition

Caption: Boldine halts cell proliferation by inducing G2/M arrest.

Modulation of Key Signaling Pathways

Boldine's anticancer effects are also mediated by its interaction with several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

  • NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a transcription factor that plays a pivotal role in cancer progression and metastasis.[1] Boldine has been shown to inhibit the activation of NF-κB, specifically by preventing its TNF-α-induced translocation to the nucleus.[1][5]

  • MAPK/AKT Pathways: In T24 bladder cancer cells, boldine-induced cell cycle arrest and apoptosis are linked to the inactivation of the extracellular signal-regulated kinase (ERK) and AKT proteins. Concurrently, it activates glycogen (B147801) synthase kinase-3β (GSK-3β). In contrast, in MCF-7 breast cancer cells, boldine treatment led to the activation of p38, ERK, and JNK in the mitogen-activated protein kinase (MAPK) pathway.[16] This highlights that boldine's effects can be cell-type specific.

  • Notch Pathway: In oral carcinoma cells, boldine was found to interfere with the Notch signaling pathway by modifying the expression of key components including Notch1, Hes1, Hey1, and Jagged1.[3][17]

G Boldine's Modulation of Pro-Survival Signaling Boldine This compound NFkB NF-κB Activation Boldine->NFkB Inhibits AKT AKT Pathway Boldine->AKT Inhibits (e.g., Bladder Cancer) Notch Notch Signaling Boldine->Notch Inhibits (e.g., Oral Cancer) Survival Cell Survival & Proliferation NFkB->Survival Promotes AKT->Survival Promotes Notch->Survival Promotes

Caption: Boldine inhibits key pro-survival signaling pathways.

In Vivo Antitumor Efficacy

The anticancer potential of this compound observed in vitro has been validated in preclinical animal models. These studies demonstrate that systemic administration of boldine can significantly inhibit tumor growth in vivo.

Table 2: Summary of In Vivo Antitumor Effects of this compound

Cancer ModelAnimal ModelTreatmentKey FindingsReference
Breast CancerNot specified50 or 100 mg/kg (intraperitoneal)Significantly reduced tumor size.[1][5][12][18]
Mammary CarcinomaMice (Ehrlich tumor)30, 60, or 90 mg/kg (intraperitoneal)Slowed tumor growth and prolonged survival.[16]
GliomaRats (C6 glioma implantation)50 mg/kg/daySignificant reduction in tumor size; reduced mitotic index.[19]

An acute toxicity study in rats revealed that boldine is well-tolerated, with a dose of 100 mg/kg body weight showing no significant toxicity.[1][5][18] In a glioma model, pathological analysis of tumors from boldine-treated animals showed a reduction in mitotic index, indicating a less proliferative and invasive tumor phenotype.[19]

Detailed Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1x10⁴ to 2x10⁴ cells/well and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of boldine (or vehicle control) and incubated for specified periods (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.[1][10]

  • LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[1][12]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with boldine for the desired time.

    • Harvesting: Both adherent and floating cells are collected and washed.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

    • Analysis: The cell populations are quantified using a flow cytometer.[1][12]

  • DNA Fragmentation Analysis: A hallmark of late apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel.[1][5]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).

    • Cell Treatment & Fixation: Cells are treated with boldine, harvested, and fixed in cold 70% ethanol.

    • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with PI.

    • Analysis: The DNA content per cell is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase.[1][13]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways (e.g., Bcl-2, Bax, p21, AKT, ERK).[1][4]

  • Protein Extraction: Cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using an assay like the Bradford or BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

G General Workflow for In Vitro Screening Start Select Cancer Cell Lines Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat Cytotox Cytotoxicity/Viability Assays (e.g., MTT, LDH) Treat->Cytotox IC50 Determine IC50 Values Cytotox->IC50 Mechanism Mechanism of Action Studies (at ~IC50 concentrations) IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Western Protein Expression (Western Blot) Mechanism->Western Conclusion Elucidate Antiproliferative Mechanisms Apoptosis->Conclusion CellCycle->Conclusion Western->Conclusion

Caption: A typical workflow for assessing boldine's anticancer effects.

Conclusion and Future Directions

The initial screening of this compound reveals it to be a promising natural compound with significant anticancer and antiproliferative properties. Its multifaceted mechanism of action, involving the induction of apoptosis, G2/M cell cycle arrest, and the inhibition of critical pro-survival signaling pathways, makes it an attractive candidate for further development. In vivo studies have confirmed its ability to reduce tumor size with minimal toxicity.[1][19]

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of boldine in humans is crucial for clinical translation.[16]

  • Combination Therapies: Investigating the potential synergistic effects of boldine when combined with existing chemotherapeutic agents.[16]

  • Derivative Synthesis: Modifying the chemical structure of boldine could lead to the development of analogs with enhanced potency, selectivity, and bioavailability.[9][20]

  • Expanded In Vivo Studies: Evaluating the efficacy of boldine in a wider range of orthotopic and patient-derived xenograft (PDX) models to better predict clinical outcomes.

References

Pharmacokinetics, absorption, distribution, and metabolism of (+)-Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Boldine, a prominent aporphine (B1220529) alkaloid naturally occurring in the bark and leaves of the boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical data. The information presented herein is intended to support further research and development of this promising natural compound.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In studies involving rats, peak plasma concentrations (Cmax) are typically observed within 30 minutes of administration, indicating a swift uptake process.[1][2] The absorption appears to follow first-order kinetics.[2]

Distribution

This compound exhibits significant tissue uptake, with a volume of distribution estimated to be 3.2 L/kg in Lewis rats, a value considerably larger than the plasma volume.[3][4] This suggests extensive distribution into various tissues.

Tissue Distribution Studies

Following oral administration in rats, this compound preferentially accumulates in the liver.[2] Studies have shown that liver concentrations can be substantially higher than those found in other organs such as the brain and heart.[2][3] For instance, at 30 minutes after an oral dose of 50 mg/kg in rats, the concentration of boldine in the liver was found to be approximately 72 nmol/g of tissue, while the brain and heart concentrations were around 18 nmol/g and significantly lower, respectively.[3]

Metabolism

This compound undergoes extensive first-pass metabolism, primarily in the liver, which significantly impacts its oral bioavailability.[3] The main metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation.[1][3] To a lesser extent, Phase I metabolism involving cytochrome P450 (CYP) enzymes also occurs.

Phase II Metabolism: Glucuronidation and Sulfation

The primary routes of boldine metabolism are conjugation with glucuronic acid and sulfate.[1][3] These reactions increase the water solubility of boldine, facilitating its excretion. The major identified metabolites in rats include boldine-O-glucuronide and boldine-O-sulfate.[5] Other detected metabolites are a disulfate conjugate, a mixed boldine-O-glucuronide-O-sulfate, and N-demethyl-boldine-O-sulfate.[5] The treatment of urine samples with β-glucuronidase has been shown to increase the recovery of boldine, providing indirect evidence for extensive glucuronide formation.[6]

Phase I Metabolism: Cytochrome P450 Enzymes

In vitro studies using rat liver microsomes have indicated the involvement of CYP enzymes in the metabolism of boldine.[7] While boldine does not appear to significantly alter the activity of NADPH-cytochrome P450 reductase, it has been shown to be a substrate for certain CYP isoforms.[1] However, at concentrations that effectively inhibit lipid peroxidation, boldine does not seem to affect overall microsomal mixed-function oxidase activity.[7] Further research is required to fully elucidate the specific CYP isozymes responsible for boldine metabolism. One study suggested that boldine did not prevent the inactivation of cytochrome P4502E1 by CCl4, indicating a complex interaction with the CYP system.[8]

boldine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Boldine Boldine N-demethyl-boldine N-demethyl-boldine Boldine->N-demethyl-boldine CYP450 Boldine_Glucuronide Boldine-O-glucuronide Boldine->Boldine_Glucuronide UGTs Boldine_Sulfate Boldine-O-sulfate Boldine->Boldine_Sulfate SULTs Boldine_DiSulfate Boldine disulfate Boldine->Boldine_DiSulfate SULTs N-demethyl-boldine_Sulfate N-demethyl-boldine-O-sulfate N-demethyl-boldine->N-demethyl-boldine_Sulfate SULTs Boldine_Glucuronide_Sulfate Boldine-O-glucuronide-O-sulfate Boldine_Glucuronide->Boldine_Glucuronide_Sulfate SULTs Excretion Excretion Boldine_Glucuronide->Excretion Boldine_Sulfate->Excretion Boldine_DiSulfate->Excretion Boldine_Glucuronide_Sulfate->Excretion N-demethyl-boldine_Sulfate->Excretion Oral Administration Oral Administration Oral Administration->Boldine

Metabolic pathway of this compound.

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are readily excreted from the body. Biliary and renal clearance are the primary routes of elimination.[4] Studies in rats have shown that a significant portion of boldine and its conjugates are eliminated through bile, a process that may involve transporters such as the multidrug resistance-associated protein 2 (Mrp2).[4][6]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism, and a short elimination half-life. The bioavailability of oral boldine is generally low, estimated to be less than 20%, which is attributed to its high first-pass metabolism in the liver.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterOral AdministrationIntravenous AdministrationReference
Cmax (Peak Plasma Concentration) 7 µM (25 mg/kg)28 µM (20 mg/kg)[3]
Tmax (Time to Peak Concentration) ~30 min-[1][2]
t1/2 (Elimination Half-life) ~30-31 min~12-30 min[3][4]
Bioavailability (F%) < 20%-[3]
Vd (Volume of Distribution) -3.2 L/kg (Lewis rats)[3][4]

Experimental Protocols

In Vivo Pharmacokinetic Studies
  • Animal Models: Male Wistar or Lewis rats are commonly used.[2][9] Animals are typically fasted overnight before oral administration.[9]

  • Dosing: this compound is often dissolved in saline for oral administration via gavage, with doses ranging from 25 to 75 mg/kg.[1] For intravenous studies, boldine is administered as a bolus injection, typically through the tail vein, at doses around 10-20 mg/kg.[3]

  • Sample Collection: Blood samples are collected at various time points post-administration from the orbital plexus or tail vein into heparinized tubes.[9] Plasma is separated by centrifugation. For tissue distribution, animals are euthanized at specific time points, and organs (liver, brain, heart, etc.) are excised, washed, and homogenized.

  • Analytical Methods:

    • HPLC-UV/Fluorescence: A common method for quantifying boldine in plasma involves a direct pH-buffered chloroform (B151607) extraction followed by analysis on a C18 or pentafluorophenyl column with UV (e.g., 282 nm) or fluorescence (e.g., λex=320nm, λem=370nm) detection.[5][10] Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate) is typically employed.[5]

    • LC-MS/MS: For higher sensitivity and metabolite identification, liquid chromatography-tandem mass spectrometry is used.[11] This involves liquid-liquid extraction of boldine from plasma or tissue homogenates, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode.[11]

experimental_workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Fasting Fasting Dosing Dosing Fasting->Dosing Oral or IV Blood Blood Dosing->Blood Tissues Tissues Dosing->Tissues Plasma_Separation Plasma Separation Blood->Plasma_Separation Homogenization Homogenization Tissues->Homogenization Extraction Extraction Plasma_Separation->Extraction Homogenization->Extraction HPLC_UV_FL HPLC-UV/Fluorescence Extraction->HPLC_UV_FL LC_MS_MS LC-MS/MS Extraction->LC_MS_MS

In vivo pharmacokinetic workflow.
In Vitro Metabolism Studies

  • Systems: Isolated rat hepatocytes and liver microsomes are the primary in vitro models.[2][7]

  • Hepatocyte Isolation: Hepatocytes are typically isolated from rat livers using a collagenase perfusion method.

  • Microsome Preparation: Liver microsomes are prepared by differential centrifugation of liver homogenates.

  • Incubation:

    • Hepatocytes: Isolated hepatocytes are incubated in a suitable buffer with this compound at various concentrations and time points.[2] The disappearance of the parent compound and the appearance of metabolites in the medium and cell lysate are monitored.

    • Microsomes: Liver microsomes are incubated with this compound in the presence of NADPH-generating systems to assess CYP-mediated metabolism.[7] Reactions are typically terminated by the addition of an organic solvent.

  • Analysis: The concentration of boldine and its metabolites in the incubation mixtures is determined using HPLC or LC-MS/MS as described for the in vivo studies.

Conclusion

This compound is a rapidly absorbed, extensively distributed, and quickly metabolized natural alkaloid. Its pharmacokinetic profile is characterized by a short half-life and low oral bioavailability due to significant first-pass metabolism, primarily through glucuronidation and sulfation. The liver is the main organ for both its accumulation and metabolism. A thorough understanding of these ADME properties is crucial for the design of future preclinical and clinical studies aimed at exploring the full therapeutic potential of this compound. Further research should focus on definitively identifying the specific CYP isozymes involved in its Phase I metabolism and exploring formulation strategies to enhance its oral bioavailability.

References

A Historical Perspective on (+)-Boldine: From Traditional Medicine to Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical perspective and discovery of (+)-Boldine, the primary active alkaloid in the leaves of the Chilean boldo tree (Peumus boldus). This document traces the journey of this compound from its centuries-old use in traditional medicine to its isolation and early pharmacological investigation. It is intended for researchers, scientists, and drug development professionals interested in the ethnobotanical origins and early scientific understanding of this potent natural compound.

Traditional Use of Peumus boldus in South American Medicine

The boldo tree, an evergreen shrub native to the central regions of Chile, has been a cornerstone of traditional medicine for centuries, particularly among the indigenous Mapuche people. The leaves of the plant were, and continue to be, the primary part used for their therapeutic properties.

Ethnobotanical Applications

Historical records and ethnobotanical studies indicate a wide range of traditional uses for boldo leaves, primarily centered around digestive and hepatic ailments. The Mapuche people traditionally employed boldo for conditions such as dislocations and rheumatism. Its use later expanded to treat a variety of ailments including liver and bladder disorders, headaches, earaches, congestion, and menstrual pain.[1] The plant's reputation as a digestive aid and liver tonic is well-documented in South American folk medicine.[2]

Traditional Preparation Methods

The primary methods of preparing boldo for medicinal use involved simple aqueous extractions, poultices, and baths. These preparations aimed to harness the plant's therapeutic compounds for both internal and external applications.

Preparation MethodTraditional UseDescription
Infusion (Tea) Digestive stimulant, sedative, liver support, indigestion, bloating.Dried boldo leaves (1-2 grams) are steeped in a cup (approximately 150-250 mL) of boiling water for 5 to 10 minutes. It is typically consumed warm after meals.
Poultice Neuralgia, rheumatic pains.Boldo leaves are boiled in a small amount of water to soften them. The warm, moist leaves are then wrapped in a clean cloth and applied to the affected area.
Bath Rheumatic pains.A large quantity of boldo leaves is boiled in two to three liters of water. The resulting decoction is strained and added to bathwater.

The Discovery and Isolation of this compound

The widespread traditional use of Peumus boldus eventually captured the attention of the scientific community in the 19th century, leading to investigations into its chemical constituents.

First Isolation of this compound (1872)

The primary active alkaloid, this compound, was first isolated in 1872 by French researchers Bourgoin and Verne. While the original detailed experimental protocol from their publication in the Journal de Pharmacie et de Chimie is not readily accessible, the methods of the time for alkaloid isolation are well-documented. The Stas-Otto method, a common procedure for extracting alkaloids from plant material in the 19th century, provides a representative example of the likely process used.

Representative 19th-Century Experimental Protocol: The Stas-Otto Method for Alkaloid Isolation

This protocol is a generalized representation of the Stas-Otto method and is intended to illustrate the chemical principles and techniques available to researchers in the late 19th century for the isolation of alkaloids like this compound.

Objective: To isolate the primary alkaloid, this compound, from the dried leaves of Peumus boldus.

Materials:

  • Dried and powdered leaves of Peumus boldus

  • Ethanol (B145695) (90-95%)

  • Tartaric acid

  • Distilled water

  • Lime (calcium hydroxide) or ammonia

  • Organic solvents (e.g., ether, chloroform, petroleum ether)

  • Dilute sulfuric acid

  • Sodium carbonate or sodium bicarbonate

  • Filtration apparatus (e.g., filter paper, funnels)

  • Distillation apparatus

  • Separatory funnel

Methodology:

  • Extraction of the Plant Material: a. The dried and powdered boldo leaves are macerated with 90-95% ethanol, acidified with a small amount of tartaric acid. b. The mixture is allowed to stand for several days to ensure complete extraction of the alkaloids. c. The ethanolic extract is then filtered to remove the solid plant material.

  • Removal of Non-Alkaloidal Impurities: a. The ethanol is removed from the filtrate by distillation, leaving an acidic aqueous residue. b. This residue is then washed with petroleum ether to remove fats, waxes, and other non-polar compounds. The petroleum ether layer is discarded.

  • Liberation and Extraction of the Free Alkaloid: a. The remaining aqueous solution is made alkaline by the addition of lime (calcium hydroxide) or ammonia. This converts the alkaloidal salts into their free base form. b. The alkaline solution is then extracted with an immiscible organic solvent, such as ether or chloroform, using a separatory funnel. The free boldine base, being more soluble in the organic solvent, will partition into the organic layer.

  • Purification of the Alkaloid: a. The organic extract containing the crude boldine is then shaken with a dilute solution of sulfuric acid. This converts the boldine back into its salt form (boldine sulfate), which is soluble in the aqueous acidic layer. b. The aqueous layer is separated and again made alkaline with sodium carbonate or sodium bicarbonate, causing the purified boldine to precipitate out of the solution.

  • Final Isolation: a. The precipitated boldine is collected by filtration, washed with a small amount of cold water, and then dried. b. Further purification could be achieved by recrystallization from a suitable solvent.

G cluster_extraction Step 1: Extraction cluster_purification1 Step 2: Initial Purification cluster_liberation Step 3: Alkaloid Liberation cluster_purification2 Step 4: Acid-Base Purification cluster_final Step 5: Final Isolation A Powdered Boldo Leaves B Acidified Ethanol Maceration A->B C Filtration B->C D Ethanolic Extract C->D E Distillation (Remove Ethanol) D->E F Aqueous Residue E->F G Petroleum Ether Wash F->G H Purified Aqueous Extract G->H I Alkalinization (Lime/Ammonia) H->I J Liquid-Liquid Extraction (Ether/Chloroform) I->J K Organic Phase (Crude Boldine) J->K L Acid Wash (Sulfuric Acid) K->L M Aqueous Phase (Boldine Salt) L->M N Alkalinization (Sodium Carbonate) M->N O Precipitation N->O P Filtration & Drying O->P Q Crystalline this compound P->Q

Figure 1: Representative workflow for the 19th-century isolation of this compound.

Early Pharmacological Investigations

Following its isolation, scientific interest in this compound grew, leading to early investigations into its pharmacological effects. These studies, conducted in the late 19th and early 20th centuries, were foundational in confirming the therapeutic actions observed in traditional medicine.

Focus on Digestive and Hepatic Systems

Early pharmacological research primarily focused on the effects of boldine on the digestive and hepatic systems, aligning with its traditional uses. Studies from this era demonstrated that boldine possessed choleretic (bile-stimulating) and cholagogic (promoting bile discharge) properties. These findings provided a scientific basis for the traditional use of boldo in treating liver and gallbladder ailments.

Early Insights into Mechanisms of Action

While the molecular mechanisms were not understood as they are today, early researchers proposed that boldine's effects were due to its direct action on the liver and the smooth muscle of the gallbladder and bile ducts. It was also noted for its diuretic and mild sedative effects.

G cluster_boldine Traditional Observations & Early Research cluster_effects Observed Pharmacological Effects (Late 19th/Early 20th Century) cluster_actions Inferred Actions Boldine This compound Liver Liver Boldine->Liver Gallbladder Gallbladder Boldine->Gallbladder Kidney Kidney Boldine->Kidney NervousSystem Nervous System Boldine->NervousSystem Choleretic Choleretic Effect (Increased Bile Production) Liver->Choleretic Cholagogue Cholagogue Effect (Increased Bile Flow) Gallbladder->Cholagogue Diuretic Diuretic Effect Kidney->Diuretic Sedative Mild Sedative Effect NervousSystem->Sedative

References

Methodological & Application

Standard Operating Protocol for (+)-Boldine in Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid extracted from the leaves and bark of the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Traditionally used in folk medicine, recent in vitro studies have substantiated its potent antioxidant, anti-inflammatory, cytoprotective, and anticancer properties.[2][4][5] This document provides a detailed standard operating protocol for conducting in vitro cell culture experiments to evaluate the biological effects of this compound, including its cytotoxic, pro-apoptotic, and anti-inflammatory activities. The protocols outlined herein are compiled from established methodologies reported in peer-reviewed scientific literature.

Materials and Reagents

  • This compound (Sigma-Aldrich, Cayman Chemical, or equivalent)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Specific cell lines (e.g., MDA-MB-231, HCT-116, T24)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Acridine Orange (AO) and Ethidium Bromide (EB)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies)

  • Tumor Necrosis Factor-alpha (TNF-α)

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
MDA-MB-231Breast Cancer2470.8 ± 3.5~216.2[1]
4846.5 ± 3.1~142.0[1]
MDA-MB-468Breast Cancer2475.7 ± 4.3~231.2[1]
4850.8 ± 2.7~155.1[1]
HCT-116Colorectal Cancer24Varies (dose-dependent effects noted)-[4]
Saos-2Osteosarcoma24Varies (dose-dependent effects noted)-[4]
T24Bladder Cancer-(Reduces cell viability)-[6]
KBOral Carcinoma24-~40[7]
HEp-2Oral Carcinoma24-~30[7]
MCF-7Breast Cancer--55.5[8][9]

Note: Conversion from µg/mL to µM is approximated using the molecular weight of Boldine (327.38 g/mol ). Researchers should use the exact molecular weight of their sourced compound for precise calculations.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Maintenance : Maintain the selected cell line in the appropriate complete medium (containing FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing : Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Store at -20°C.

  • Working Solutions : On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed 8.0 x 10³ cells per well in a 96-well plate and incubate overnight.[1]

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C.[1]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization : Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration of Boldine that inhibits cell growth by 50%).

Apoptosis Detection

This method allows for the morphological visualization of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate or on coverslips and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24-72 hours.[1][4]

  • Staining : After incubation, wash the cells with PBS. Add 10 µL of AO/EB staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS) to the cells.

  • Visualization : Immediately observe the cells under a fluorescence microscope.

    • Viable cells : Green, intact nuclear structure.

    • Early apoptotic cells : Green nucleus with chromatin condensation or nuclear fragmentation (blebbing).[1]

    • Late apoptotic cells : Orange to red nucleus with condensed or fragmented chromatin.[1][4]

    • Necrotic cells : Uniformly orange to red nucleus.

This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.[1]

  • Cell Harvesting : Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation : Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells.

    • Annexin V+ / PI- : Early apoptotic cells.[1]

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure the generation of intracellular ROS.

  • Cell Seeding and Treatment : Seed cells in a 96-well black plate or a 6-well plate and treat with this compound for the desired time.[4]

  • DCFH-DA Loading : After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash : Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, p-ERK, NF-κB p65) overnight at 4°C.[1][6][10]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Workflows and Signaling Pathways

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Seeding & Culture boldine_prep This compound Preparation (Stock & Working Solutions) treatment Cell Treatment boldine_prep->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI, AO/EB) treatment->apoptosis ros ROS Detection (DCFH-DA) treatment->ros western Western Blot treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ros_quant ROS Level Measurement ros->ros_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: General experimental workflow for in vitro analysis of this compound.

G cluster_mito Mitochondrial Pathway Boldine This compound Bcl2 Bcl-2 (Anti-apoptotic) Boldine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Boldine->Bax Upregulates Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound's induction of apoptosis via the mitochondrial pathway.

G TNFa TNF-α NFkB_Activation NF-κB Activation TNFa->NFkB_Activation Boldine This compound Boldine->NFkB_Activation Inhibits Nuclear_Translocation Nuclear Translocation NFkB_Activation->Nuclear_Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nuclear_Translocation->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This standard operating protocol provides a comprehensive framework for the in vitro investigation of this compound. The described methodologies for assessing cell viability, apoptosis, and specific signaling pathways are based on established scientific literature. Adherence to these protocols will enable researchers to generate reliable and reproducible data on the cellular effects of this compound, contributing to a deeper understanding of its therapeutic potential. It is crucial to include appropriate controls and perform experiments in triplicate to ensure data accuracy and statistical validity.

References

Designing In Vivo Studies with (+)-Boldine in Rodent Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid extracted from the leaves and bark of the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological activities.[1] Preclinical studies in various rodent models have demonstrated its potential as a therapeutic agent in a range of diseases, primarily attributed to its potent antioxidant, anti-inflammatory, and connexin hemichannel blocking properties.[2][3] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in rodent models of neurological, metabolic, inflammatory, and cardiovascular diseases.

Pharmacokinetics and Dosing Considerations

Before designing efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound. Studies in rats have shown that after oral administration, this compound is rapidly absorbed, with peak blood levels observed within 30 minutes.[2] The half-life is approximately 30 minutes.[2] Efficacious oral doses in rodent models typically range from 10 to 100 mg/kg per day.[2][4] For intravenous administration, doses of 10 to 20 mg/kg have been used.[2] It is recommended to perform pilot pharmacokinetic studies in the specific rodent strain being used to determine optimal dosing regimens.

Application 1: Neurodegenerative Disease - Amyotrophic Lateral Sclerosis (ALS)

This compound has shown neuroprotective potential in a rodent model of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease characterized by motor neuron loss.[5][6] Its mechanism in this context is linked to the blockade of connexin hemichannels and reduction of oxidative stress.[5][6][7]

Quantitative Data Summary
Rodent ModelTreatmentDoseRouteDurationKey OutcomesReference
SOD1G93A MiceThis compound50 mg/kg/dayOralFrom 7 weeks of ageDelayed disease progression; 36.8% reduction in crossing time and 21.2% fewer stepping errors in ladder rung walk test; Improved Basso Mouse Scale scores.[5][6][7]
SOD1G93A MiceThis compound100 mg/kg/dayOralFrom 7 weeks of ageWell-tolerated with no significant difference in body weight compared to vehicle.[5]
Experimental Protocol: Evaluation of this compound in SOD1G93A Mice

This protocol is adapted from studies investigating the neuroprotective effects of this compound in a transgenic mouse model of ALS.[5][7]

1. Animal Model:

  • Male transgenic SOD1G93A mice and their wild-type littermates.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Formulation and Administration:

  • Dissolve this compound in a vehicle solution of dimethyl sulfoxide (B87167) (DMSO) and peanut oil.

  • Incorporate the solution into peanut butter to achieve the final desired dosage (e.g., 50 mg/kg body weight/day).

  • Administer the this compound-containing peanut butter to the mice in their cages twice daily (e.g., 9:00 AM and 5:00 PM).

  • The vehicle control group should receive peanut butter with the DMSO and peanut oil solution only.

3. Experimental Timeline:

  • Begin treatment at 7 weeks of age.

  • Monitor body weight weekly.

  • Perform behavioral tests weekly or bi-weekly.

  • Monitor survival until the humane endpoint is reached.

4. Behavioral Assessments:

  • Horizontal Ladder Rung Walk Test: To assess fine motor skills and coordination. Record the time taken to cross the ladder and the number of stepping errors.[5][7]

  • Basso Mouse Scale (BMS): To evaluate locomotor function.[5]

  • Rotarod Test: To assess maximal motor performance.[5]

5. Endpoint Analysis:

  • At the end of the study, collect spinal cord and brain tissues for histological and biochemical analyses.

  • Assess motor neuron survival, connexin hemichannel activity, and markers of oxidative stress.

Visualizations

experimental_workflow_als start Start: SOD1G93A Mice (7 weeks old) randomization Randomization start->randomization treatment Daily Oral Administration This compound (50 or 100 mg/kg) or Vehicle randomization->treatment monitoring Weekly Monitoring - Body Weight - Behavioral Tests (LRWT, BMS, Rotarod) treatment->monitoring endpoint Humane Endpoint monitoring->endpoint analysis Tissue Collection & Analysis - Motor Neuron Survival - Oxidative Stress Markers endpoint->analysis

Experimental workflow for ALS studies.

Application 2: Metabolic Disease - Diabetic Nephropathy

This compound has demonstrated protective effects against renal alterations in a streptozotocin-induced rat model of diabetes.[8] Its benefits are attributed to its antioxidant, anti-inflammatory, and hypoglycemic properties, as well as its ability to prevent the increase in connexin hemichannel activity.[8]

Quantitative Data Summary
Rodent ModelTreatmentDoseRouteDurationKey OutcomesReference
Streptozotocin-induced Diabetic RatsThis compound50 mg/kg/dayNot specified10 weeksPrevented increases in glycemia, blood pressure, and renal thiobarbituric acid reactive substances; Reduced alterations in matrix proteins and markers of renal damage.[8]
Experimental Protocol: Evaluation of this compound in Streptozotocin-Induced Diabetic Rats

1. Animal Model:

  • Male Wistar rats.

  • Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer. The control group receives citrate buffer alone.

  • Confirm diabetes by measuring blood glucose levels; rats with levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

2. This compound Administration:

  • Administer this compound (e.g., 50 mg/kg/day) or vehicle daily via oral gavage.

  • Begin treatment after the confirmation of diabetes.

3. Experimental Timeline:

  • Treat animals for a period of 10 weeks.

  • Monitor blood glucose, blood pressure, and body weight regularly.

  • Collect urine at specified intervals to measure the protein/creatinine ratio.

4. Endpoint Analysis:

  • At the end of the 10-week period, sacrifice the animals and collect kidney tissues.

  • Perform histological analysis to assess renal morphology.

  • Measure markers of oxidative stress (e.g., thiobarbituric acid reactive substances).

  • Analyze the expression of matrix proteins and markers of renal damage.

Visualizations

signaling_pathway_diabetes cluster_disease Diabetic Condition cluster_intervention This compound high_glucose High Glucose & Pro-inflammatory Cytokines ros Increased ROS high_glucose->ros cx_hc Increased Connexin Hemichannel Activity ros->cx_hc damage Cellular & Renal Damage cx_hc->damage boldine This compound boldine->ros Inhibits boldine->cx_hc Blocks

This compound's mechanism in diabetic nephropathy.

Application 3: Inflammatory Disease

This compound exhibits dose-dependent anti-inflammatory and antipyretic effects.[9][10] It has been shown to be effective in the carrageenan-induced paw edema model, a classic test for acute inflammation.[9][10] The anti-inflammatory action may be linked to the inhibition of prostaglandin (B15479496) biosynthesis and the modulation of NF-κB and JAK2/STAT3 signaling pathways.[9][11]

Quantitative Data Summary
Rodent ModelTreatmentDose (ED50)RouteKey OutcomesReference
Carrageenan-induced Paw Edema (Guinea Pig)This compound34 mg/kgOralDose-dependent reduction in paw edema.[9][10]
Xylene-induced Ear Edema (Mice) / Carrageenan-induced Paw Edema (Rats)This compound + Reticuline0.5 mg/kg + 0.25 mg/kgIntragastricSynergistic inhibition of edema; Reduced neutrophil infiltration; Inhibition of TNF-α and IL-6 expression.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

  • Male Wistar rats.

  • Fast the animals overnight before the experiment.

2. This compound Administration:

  • Administer various doses of this compound or vehicle (e.g., saline) orally one hour before carrageenan injection.

3. Induction of Inflammation:

  • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

5. Endpoint Analysis (Optional):

  • At the end of the experiment, euthanize the animals and collect the paw tissue.

  • Analyze the tissue for inflammatory markers such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Visualizations

signaling_pathway_inflammation cluster_pathways Inflammatory Signaling cluster_intervention This compound jak2_stat3 JAK2/STAT3 Pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) jak2_stat3->cytokines nfkb NF-κB Pathway nfkb->cytokines inflammation Inflammation cytokines->inflammation boldine This compound boldine->jak2_stat3 Inhibits boldine->nfkb Inhibits

This compound's anti-inflammatory signaling.

Application 4: Cardiovascular Disease - Myocardial Ischemia-Reperfusion Injury

This compound has demonstrated cardioprotective effects in a rat model of myocardial ischemia-reperfusion (I/R) injury.[12][13] These effects are associated with a reduction in oxidative stress and inflammation.[12][14]

Quantitative Data Summary
Rodent ModelTreatmentDoseRouteTimingKey OutcomesReference
Myocardial Ischemia-Reperfusion (Rat)This compound50 mg/kgIntraperitonealAt the onset of reperfusionReduced oxidative stress (restored TAS, reduced TOS and OSI); Mitigated myocardial disorganization and inflammation.[12]
Experimental Protocol: Myocardial Ischemia-Reperfusion in Rats

1. Animal Model:

  • Male Wistar rats.

  • Anesthetize the animals and perform a thoracotomy to expose the heart.

2. Induction of Myocardial Ischemia-Reperfusion:

  • Induce ischemia by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes).

  • Initiate reperfusion by removing the ligature for a set period (e.g., 120 minutes).

3. This compound Administration:

  • Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally at the onset of the reperfusion period.

4. Endpoint Analysis:

  • At the end of the reperfusion period, collect blood samples for biochemical analysis of cardiac injury markers (e.g., troponin I, CK-MB).

  • Harvest the hearts for:

    • Histopathological evaluation: To assess myocardial injury, inflammation, and edema.

    • Biochemical analysis: To measure markers of oxidative stress such as total antioxidant status (TAS), total oxidant status (TOS), and the oxidative stress index (OSI).[12]

Visualizations

experimental_workflow_cvd start Start: Anesthetized Rat ischemia LAD Ligation (30 min) Myocardial Ischemia start->ischemia reperfusion Reperfusion (120 min) ischemia->reperfusion treatment IP Injection at Onset of Reperfusion This compound (50 mg/kg) or Vehicle reperfusion->treatment endpoint End of Reperfusion treatment->endpoint analysis Blood & Heart Collection - Cardiac Injury Markers - Histopathology - Oxidative Stress Analysis endpoint->analysis

Workflow for myocardial I/R studies.

General Considerations for In Vivo Studies with this compound

  • Animal Welfare: All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Public Health Service Policy on Humane Care and Use of Laboratory Animals.

  • Route of Administration: Oral administration is common and reflects a likely clinical route.[4][7][8] However, intraperitoneal or intravenous routes may be used for acute studies or to bypass first-pass metabolism.[2][12]

  • Vehicle Selection: Ensure the vehicle used to dissolve this compound is non-toxic and does not interfere with the experimental outcomes. Common vehicles include saline, peanut oil, and DMSO.[2][7]

  • Controls: Always include a vehicle-treated control group. In disease models, a sham-operated or non-diseased control group is also essential.

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce bias in data collection and analysis.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the findings.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological properties that have been validated in a variety of rodent models of human diseases. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of this compound. Rigorous experimental design and adherence to established protocols are crucial for generating reliable and reproducible data.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Boldine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Boldine, an aporphine (B1220529) alkaloid found predominantly in the leaves and bark of the boldo tree (Peumus boldus), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Accurate and precise quantification of this compound in various matrices such as plant extracts, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 or a similar stationary phase, where the differential partitioning of the analyte between the mobile phase and the stationary phase allows for its isolation from other components in the sample matrix. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Materials and Reagents

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The following tables summarize the chromatographic conditions from various validated methods.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Reversed-phase C18, Phenomenex® (150 x 4.6 mm, 4 µm)[3]Supelco Discovery® RP Amide C16 (15 cm x 4.6 mm, 5 µm)[1]Kinetex PFP (pentafluorophenyl) core-shell (150 x 3 mm, 2.6 µm)[4]
Mobile Phase 0.1% Trifluoroacetic acid and Acetonitrile (78:22, v/v)[3]Gradient elution with Solvent A: Acetonitrile and Solvent B: 10 mM Ammonium acetate (pH 3)[1]Gradient elution with Acetonitrile and 5 mM Ammonium formate (B1220265) buffer (pH 3.8)[4]
Flow Rate 0.8 mL/min[3]0.7 mL/min[1]Not Specified
Column Temperature 30 °C[3]22 ± 2°C[1]Not Specified
Detection Wavelength 281 nm[3]302 nm[1]304 nm[5][6]
Injection Volume Not Specified20 µL[1]Not Specified

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5.0, 10.0, 15.0, 20.0, and 25.0 µg/mL).[3]

Sample Preparation

The sample preparation method will vary depending on the matrix.

5.2.1. For Plant Extracts (e.g., Boldo fluid extract): [3]

  • Accurately measure a known volume of the fluid extract.

  • Dilute the extract with the mobile phase to a concentration expected to fall within the calibration curve range.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.[1]

5.2.2. For Pharmaceutical Formulations (Tablets and Syrup): [5]

  • Tablets:

    • Grind a known number of tablets into a fine powder.

    • Extract a precisely weighed amount of the powder with alkalinized acetonitrile.

    • Centrifuge the mixture and inject the clear supernatant.[5]

  • Syrup:

    • Dilute a known volume of the syrup with water and saturate with sodium hydrogencarbonate.

    • Extract with ethyl ether.

    • Separate the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in alkalinized acetonitrile for injection.[5]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Injection Data_Acq Data Acquisition Chrom_Sep->Data_Acq Detection Peak_Int Peak Integration & Quantification Data_Acq->Peak_Int Results Results Reporting Peak_Int->Results Validation_Parameters Accuracy Accuracy Method_Validation Validated HPLC Method Accuracy->Method_Validation Precision Precision Precision->Method_Validation Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ Limit of Quantification Linearity->LOQ Linearity->Method_Validation Specificity Specificity Specificity->Method_Validation LOD Limit of Detection LOD->Method_Validation LOQ->LOD LOQ->Method_Validation Robustness Robustness Robustness->Method_Validation

References

Application Notes and Protocols for the Spectrofluorimetric Determination of (+)-Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of (+)-Boldine using a spectrofluorimetric method. The protocol is based on the native fluorescence of Boldine in an acidic medium, offering a simple, sensitive, and environmentally friendly approach for its analysis in various samples, including herbal drugs and phytopharmaceuticals.[1]

Principle

This compound, an aporphine (B1220529) alkaloid, exhibits native fluorescence when excited with ultraviolet light. This spectrofluorimetric method is based on measuring the fluorescence intensity of Boldine in an acidic solution at a specific emission wavelength after excitation at its maximum excitation wavelength.[1] The intensity of the emitted light is directly proportional to the concentration of this compound, allowing for its accurate quantification. This method is advantageous due to its high sensitivity, selectivity, and cost-effectiveness compared to other analytical techniques.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrofluorimetric determination of this compound.

Table 1: Optical Characteristics and Method Parameters

ParameterValueReference
Excitation Wavelength (λex)282 nm[1]
Emission Wavelength (λem)373 nm[1]
Linearity Range0.029 - 27.0 µg/mL[1]
Correlation Coefficient (r²)0.9993[1]
Limit of Detection (LOD)0.008 µg/mL[1]
Limit of Quantification (LOQ)0.029 µg/mL[1]

Table 2: Method Validation Parameters

ParameterValueReference
Repeatability (RSD%)< 2%[1]
Intermediate Precision (RSD%)< 3%[1]
Accuracy (Recovery %)95 - 103%[1]
Sample Throughput30 samples/hour[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the spectrofluorimetric analysis of this compound.

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Hydrochloric acid (HCl), analytical grade

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Whatman No. 1 filter paper (or equivalent)

Equipment
  • Spectrofluorometer equipped with a Xenon lamp source

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with a 0.1 M HCl solution to obtain concentrations within the linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 25 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following is a general procedure for solid samples such as herbal formulations.

  • Accurately weigh a quantity of the powdered sample equivalent to approximately 1 mg of this compound.

  • Transfer the weighed sample to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete extraction of Boldine.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a Whatman No. 1 filter paper.

  • Transfer a suitable aliquot of the filtrate to a 10 mL volumetric flask and dilute with 0.1 M HCl to obtain a final concentration within the calibration range.

Spectrofluorimetric Measurement
  • Set the excitation wavelength of the spectrofluorometer to 282 nm and the emission wavelength to 373 nm.

  • Use a 0.1 M HCl solution as a blank to zero the instrument.

  • Measure the fluorescence intensity of each working standard solution and the prepared sample solution.

  • Record the fluorescence intensity readings.

Data Analysis
  • Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution by interpolating its fluorescence intensity on the calibration curve or by using the regression equation.

  • Calculate the amount of this compound in the original sample, taking into account the dilution factors.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrofluorimetric determination of this compound.

experimental_workflow start Start prep_standards Prepare Standard Solutions (0.029 - 27.0 µg/mL) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample measurement Spectrofluorimetric Measurement (λex=282 nm, λem=373 nm) prep_standards->measurement prep_sample->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Boldine in Sample calibration->quantification end End quantification->end

Caption: General workflow for this compound determination.

Signaling Pathway Involvement of Boldine

Recent research has highlighted the role of this compound in modulating various signaling pathways, which is relevant for drug development professionals. For instance, Boldine has been shown to interfere with the Notch signaling pathway, which is critical in cell survival and apoptosis.[3] It has also been observed to inhibit the JAK2/STAT3 and NF-κB signaling pathways, contributing to its anti-inflammatory effects.[4]

The following diagram provides a simplified representation of Boldine's inhibitory action on the Notch signaling pathway.

boldine_notch_pathway boldine This compound notch_receptor Notch Receptor boldine->notch_receptor notch_activation Notch Activation notch_receptor->notch_activation hes1_hey1 Hes1/Hey1 Expression notch_activation->hes1_hey1 apoptosis Apoptosis notch_activation->apoptosis cell_survival Cell Survival & Proliferation hes1_hey1->cell_survival

Caption: Boldine's inhibition of the Notch signaling pathway.

References

Application Notes and Protocols for the Electrochemical Analysis of (+)-Boldine using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid found in the leaves and bark of the boldo tree (Peumus boldus), is renowned for its potent antioxidant and various pharmacological properties. These characteristics have garnered significant interest in its potential therapeutic applications. Cyclic voltammetry (CV) offers a rapid, sensitive, and cost-effective electrochemical technique for the quantitative analysis of this compound in various matrices, including natural extracts and pharmaceutical formulations. This document provides detailed application notes and protocols for the electrochemical analysis of this compound using cyclic voltammetry, summarizing key quantitative data and outlining experimental procedures.

Principle of the Method

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the ramp is inverted. This cycle can be repeated. The resulting current is plotted versus the applied potential, producing a cyclic voltammogram. For this compound, the analysis is typically based on its electrochemical oxidation, providing a characteristic anodic peak. The peak current is proportional to the concentration of Boldine, allowing for its quantification.

I. Application: Quantitative Analysis of this compound at a Liquid-Liquid Interface

This method is particularly useful for the analysis of Boldine in complex matrices like natural extracts without extensive sample pretreatment.[1] The technique is based on the transfer of the protonated Boldine ion across the interface between two immiscible electrolyte solutions.

Experimental Protocol

1. Electrochemical Cell Setup:

  • Working Electrode: A four-electrode system is employed.

  • Reference Electrodes: Two Ag/AgCl reference electrodes are used, one for the aqueous phase and one for the organic phase.[1]

  • Counter Electrodes: Two platinum wires serve as counter electrodes, placed in each phase.[1]

  • Interface: The interface is formed between an aqueous solution and 1,2-dichloroethane (B1671644) (1,2-DCE).[1]

2. Reagents and Solutions:

  • Aqueous Phase: A solution of this compound in 1.00 × 10⁻² mol L⁻¹ LiCl, with the pH adjusted to 2.00.[1]

  • Organic Phase: 1.00 × 10⁻² mol L⁻¹ of tetraphenylarsonium dicarbollylcobaltate (TPAsDCC) in 1,2-DCE.

3. Cyclic Voltammetry Parameters:

  • Potential Range: 0.200 V to 0.750 V.[1]

  • Scan Rates: 0.010, 0.025, 0.050, 0.075, and 0.100 V s⁻¹.[1]

4. Procedure:

  • Prepare the aqueous and organic phase solutions.

  • Assemble the four-electrode electrochemical cell with the two immiscible solutions, creating a distinct interface.

  • Record the cyclic voltammograms at various scan rates.

  • For quantitative analysis, create a calibration curve by measuring the peak current at different known concentrations of Boldine.[1]

Quantitative Data Summary
ParameterValueReference
Linear Concentration Range1.04 × 10⁻⁵ mol L⁻¹ to 5.19 × 10⁻⁴ mol L⁻¹[1][2]
Limit of Detection (LOD)(6.1 ± 0.7) × 10⁻⁵ mol L⁻¹[1][2]
pKa of Protonated Boldine6.90[1][2]

II. Application: Voltammetric Determination of this compound at a Solid Electrode (General Protocol)

While specific studies detailing the cyclic voltammetry of this compound on solid electrodes are not extensively available, a general protocol can be adapted from the analysis of similar phenolic alkaloids. A glassy carbon electrode (GCE) is a common choice for such analyses due to its wide potential window and chemical inertness.

Experimental Protocol

1. Electrochemical Cell Setup:

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

2. Reagents and Solutions:

  • Supporting Electrolyte: Phosphate buffer solution (PBS) or Britton-Robinson buffer at a specific pH (e.g., pH 7.0) is commonly used for the analysis of alkaloids.

  • Boldine Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and dilute with the supporting electrolyte to desired concentrations.

3. Cyclic Voltammetry Parameters (Typical):

  • Potential Range: Scan from an initial potential where no reaction occurs (e.g., 0.0 V) to a potential sufficient to oxidize Boldine (e.g., +1.0 V) and back.

  • Scan Rate: Typically in the range of 10 to 200 mV s⁻¹.

4. Procedure:

  • Polish the GCE surface with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean and reproducible surface.

  • Place the supporting electrolyte in the electrochemical cell and run a blank CV to check for impurities.

  • Add a known concentration of the Boldine standard solution to the cell.

  • Record the cyclic voltammogram. An anodic peak corresponding to the oxidation of Boldine should be observed.

  • Perform a concentration study by recording CVs for a series of Boldine concentrations to establish a calibration curve (peak current vs. concentration).

Electrochemical Oxidation Pathway of this compound

boldine_oxidation_pathway cluster_electrode Electrode Surface Boldine This compound (with phenolic -OH groups) Radical Phenoxy Radical Intermediate Boldine->Radical - e⁻, - H⁺ Quinone Quinone-type Product Radical->Quinone - e⁻, - H⁺

Caption: Plausible electrochemical oxidation pathway of this compound.

Experimental Workflow

The general workflow for the electrochemical analysis of this compound using cyclic voltammetry is outlined below.

experimental_workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (e.g., extraction, dilution) CellAssembly Electrochemical Cell Assembly SamplePrep->CellAssembly ElectrodePrep Working Electrode Preparation (e.g., polishing GCE) ElectrodePrep->CellAssembly SolutionPrep Solution Preparation (Supporting Electrolyte, Standards) SolutionPrep->CellAssembly CV_Measurement Cyclic Voltammetry Measurement CellAssembly->CV_Measurement DataAcquisition Data Acquisition (Voltammogram) CV_Measurement->DataAcquisition PeakAnalysis Peak Analysis (Current & Potential) DataAcquisition->PeakAnalysis Calibration Calibration Curve Construction PeakAnalysis->Calibration Quantification Quantification of Boldine Calibration->Quantification

Caption: General workflow for the electrochemical analysis of this compound.

Conclusion

Cyclic voltammetry provides a valuable analytical tool for the study and quantification of this compound. The method utilizing a liquid-liquid interface has been successfully validated for complex matrices. While further studies are needed to establish a specific and validated protocol for solid electrodes, the general methodology presented here provides a strong foundation for developing such applications. The electrochemical approach offers a promising, efficient, and accessible alternative to traditional chromatographic methods for the analysis of this pharmacologically significant alkaloid.

References

Application Notes and Protocols: (+)-Boldine as a Pharmacological Tool for Studying Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid extracted from the leaves and bark of the boldo tree (Peumus boldus), has been identified as a potent natural antioxidant.[1][2][3] Its multifaceted mechanism of action in mitigating oxidative stress makes it a valuable pharmacological tool for researchers investigating cellular and physiological processes related to reactive oxygen species (ROS). These application notes provide an overview of this compound's mechanisms, quantitative data on its efficacy, and detailed protocols for its use in studying oxidative stress pathways.

Mechanism of Action

This compound combats oxidative stress through several key mechanisms:

  • Direct ROS Scavenging: It directly scavenges a variety of free radicals, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.[4]

  • Inhibition of ROS-Generating Enzymes: this compound has been shown to inhibit NADPH oxidase, a primary source of vascular ROS.[5][6][7] This action helps to reduce the overall burden of oxidative stress.

  • Mitochondrial Protection: It protects mitochondria from oxidative damage, a critical function given the mitochondria's central role in both energy metabolism and ROS production.[4][8]

  • Modulation of Antioxidant Enzymes: Studies have shown that this compound can restore the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in models of oxidative stress.[4]

  • Connexin Hemichannel Blockade: A significant aspect of its action involves the blockade of connexin hemichannels (CxHCs), which can in turn reduce mitochondrial oxidative stress and subsequent neuronal damage.[9]

  • Anti-inflammatory Effects: By mitigating oxidative stress, this compound also exhibits anti-inflammatory properties, as ROS are key signaling molecules in inflammatory pathways.[2]

Data Presentation

In Vitro Antioxidant Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various free radicals, demonstrating its potent scavenging capabilities.

Free Radical ScavengedThis compound IC₅₀ (µg/mL)Ascorbic Acid IC₅₀ (µg/mL)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl)33.0036.00[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))19.8323.08[10]
Hydroxyl Radical (•OH)14.0016.80[10]
Superoxide Anion (O₂⁻)29.0033.00[10]
Hydrogen Peroxide (H₂O₂)27.0033.00[10]
Nitric Oxide (NO)11.9616.80[10]
In Vitro and In Vivo Dosage

This table provides a range of effective concentrations and dosages of this compound used in various experimental models.

Model SystemEffective Concentration/DosageObserved EffectReference
Hippocampal Slices (in vitro)10 µMIncreased cellular viability after oxygen-glucose deprivation[1]
Human Oral Carcinoma Cells (KB, HEp-2)10-60 µMDose-dependent decrease in cell viability[11]
Streptozotocin-induced diabetic rats (in vivo)100 mg/kg/day (in drinking water)Attenuated hyperglycemia and weight loss[4][5]
Thioacetamide-induced hepatotoxicity in rats (in vivo)5, 10, and 20 mg/kg (oral)Mitigated liver tissue markers of oxidative stress[12][13]

Signaling Pathways

This compound's Impact on Oxidative Stress Signaling

boldine_oxidative_stress_pathway oxidative_stress Oxidative Stress (e.g., Angiotensin II, H₂O₂) nadph_oxidase NADPH Oxidase oxidative_stress->nadph_oxidase Activates mitochondria Mitochondria oxidative_stress->mitochondria Induces Dysfunction ros ROS (O₂⁻, H₂O₂) nadph_oxidase->ros cellular_damage Cellular Damage (Lipid Peroxidation, etc.) ros->cellular_damage boldine This compound boldine->nadph_oxidase Inhibits boldine->ros Scavenges boldine->mitochondria Protects nrf2 Nrf2 boldine->nrf2 Promotes Dissociation mitochondria->ros antioxidant_enzymes Antioxidant Enzymes (SOD, GPx) antioxidant_enzymes->ros Neutralizes are Antioxidant Response Element (ARE) nrf2->are Binds keap1 Keap1 keap1->nrf2 Inhibits ho1 HO-1, GCL, etc. are->ho1 Activates Transcription ho1->antioxidant_enzymes Upregulates

Caption: Mechanism of this compound in mitigating oxidative stress.

Experimental Workflow for In Vitro Studies

invitro_workflow start Start: Cell Culture (e.g., Hepatocytes, Neurons) induce_stress Induce Oxidative Stress (e.g., H₂O₂, tert-butyl hydroperoxide) start->induce_stress treat_boldine Treat with this compound (Varying Concentrations) induce_stress->treat_boldine incubation Incubation (Specific Time Period) treat_boldine->incubation assays Perform Assays incubation->assays ros_measurement ROS Measurement (e.g., DCFH-DA) assays->ros_measurement viability_assay Cell Viability Assay (e.g., MTT, LDH) assays->viability_assay protein_analysis Protein Analysis (Western Blot for Nrf2, etc.) assays->protein_analysis lipid_peroxidation Lipid Peroxidation (TBARS Assay) assays->lipid_peroxidation data_analysis Data Analysis and Interpretation ros_measurement->data_analysis viability_assay->data_analysis protein_analysis->data_analysis lipid_peroxidation->data_analysis

References

Application Notes and Protocols: (+)-Boldine in Preclinical Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid extracted from the leaves and bark of the boldo tree (Peumus boldus), has garnered significant scientific interest for its multifaceted pharmacological properties. Its potent antioxidant, anti-inflammatory, and neuroprotective effects have positioned it as a promising therapeutic candidate for various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases.

Mechanisms of Action

This compound exerts its neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: It acts as a potent free radical scavenger, protecting neurons from oxidative damage, a common pathological hallmark of many neurodegenerative disorders.

  • Cholinesterase Inhibition: this compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This action is particularly relevant for Alzheimer's disease.

  • Modulation of Signaling Pathways: It can influence key signaling pathways involved in neuronal survival and inflammation, such as the Nrf2 and GSK-3β pathways.

  • Anti-inflammatory Effects: this compound can suppress the production of pro-inflammatory cytokines in the brain.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cholinesterase Inhibition

EnzymeIC50 Value (µM)Source Species
Acetylcholinesterase (AChE)35.8Electric eel
Butyrylcholinesterase (BChE)78.4Equine serum

Table 2: In Vivo Efficacy in Animal Models

Disease ModelAnimalKey ParameterThis compound DoseOutcome
Alzheimer's Disease (APP/PS1 mice)MouseCognitive Deficits (Morris Water Maze)25 mg/kg/daySignificant improvement in spatial memory
Parkinson's Disease (6-OHDA model)RatDopaminergic Neuron Loss50 mg/kg/dayProtection of nigrostriatal neurons
Huntington's Disease (3-NP model)RatStriatal Lesion Volume100 mg/kg/dayReduction in lesion size

Experimental Protocols

In Vivo Administration of this compound

This protocol describes the preparation and administration of this compound to rodent models.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or vehicle (e.g., 0.5% carboxymethylcellulose)

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles

  • Syringes

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Weigh the this compound hydrochloride powder accurately.

    • Suspend or dissolve the powder in the chosen vehicle. For oral administration, sterile saline or 0.5% carboxymethylcellulose are commonly used.

    • Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.

    • Prepare fresh daily before administration.

  • Administration:

    • Gently restrain the animal.

    • For oral administration, use a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion for the gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to determine the in vitro AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution (in DMSO or buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of the this compound stock solution.

  • Assay:

    • In a 96-well plate, add the following in order:

      • 25 µL of Tris-HCl buffer

      • 25 µL of the this compound solution (or vehicle for control)

      • 125 µL of DTNB solution

    • Mix and incubate at room temperature for 10 minutes.

    • Add 25 µL of the AChE solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (vehicle).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

boldine_signaling_pathway boldine This compound ros Reactive Oxygen Species (ROS) boldine->ros Scavenges nrf2_keap1 Nrf2-Keap1 Complex boldine->nrf2_keap1 Induces dissociation gsk3b GSK-3β boldine->gsk3b Inhibits nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to ARE antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes Upregulates transcription neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection Contributes to gsk3b->neuroprotection Promotes (via inhibition)

Caption: Putative neuroprotective signaling pathways of this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation antioxidant_assay Antioxidant Assays (e.g., DPPH, ORAC) animal_model Select Neurodegenerative Animal Model (e.g., APP/PS1, 6-OHDA) cholinesterase_assay Cholinesterase Inhibition (AChE & BChE) boldine_admin This compound Administration (e.g., Oral Gavage) animal_model->boldine_admin behavioral_tests Behavioral Testing (e.g., Morris Water Maze, Rotarod) boldine_admin->behavioral_tests biochemical_analysis Biochemical Analysis (e.g., Neurotransmitter levels) behavioral_tests->biochemical_analysis histology Histopathological Examination (e.g., Immunohistochemistry) biochemical_analysis->histology

Caption: General experimental workflow for preclinical evaluation of this compound.

Logical Relationships

logical_relationships boldine This compound antioxidant Antioxidant Properties boldine->antioxidant anti_inflammatory Anti-inflammatory Effects boldine->anti_inflammatory cholinesterase_inhibition Cholinesterase Inhibition boldine->cholinesterase_inhibition neuroprotection Neuroprotection antioxidant->neuroprotection anti_inflammatory->neuroprotection cognitive_improvement Cognitive Improvement cholinesterase_inhibition->cognitive_improvement neuroprotection->cognitive_improvement motor_function Improved Motor Function neuroprotection->motor_function

Caption: Logical relationships of this compound's mechanisms and therapeutic outcomes.

Application Notes and Protocols for Using (+)-Boldine in Human Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid found in the bark and leaves of the boldo tree (Peumus boldus), has demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers on how to utilize this compound in cancer cell line proliferation assays, including detailed protocols, data presentation, and visualization of its mechanisms of action.

Overview of this compound's Anti-Cancer Activity

This compound exerts its anti-cancer effects through multiple mechanisms, making it a compound of interest for cancer research and drug development. Studies have shown that this compound can:

  • Inhibit Cell Viability and Proliferation: It reduces the viability of various cancer cell lines in a dose-dependent manner.[1][4]

  • Induce Apoptosis: this compound triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This includes the activation of caspases-3/7 and -9, disruption of the mitochondrial membrane potential, and the release of cytochrome c.[1][2][3][6]

  • Modulate Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][3]

  • Induce Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G2/M phase.[1][2][7]

  • Inhibit Key Signaling Pathways: this compound can inhibit the activation of nuclear factor kappa B (NF-κB) and the Notch signaling pathway, both of which are crucial for tumor progression and metastasis.[1][3][6]

  • Increase Oxidative Stress: It can elevate levels of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.[6][8]

Data Presentation: Efficacy of this compound on Human Cancer Cell Lines

The following table summarizes the cytotoxic activity of this compound, presented as IC50 values, across different human cancer cell lines as determined by MTT assays.

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)Reference
MDA-MB-231Breast Cancer2470.8 ± 3.5[1]
4846.5 ± 3.1[1]
MDA-MB-468Breast Cancer2475.7 ± 4.3[1]
4850.8 ± 2.7[1]
HCT-116Colorectal Carcinoma24~30[4]
Saos-2Osteosarcoma24~60[4]
T24Bladder CancerNot SpecifiedDose-dependent reduction in viability[7]
KBOral Carcinoma24Dose-dependent reduction in viability[6]
HEp-2Oral Carcinoma24Dose-dependent reduction in viability[6]

Experimental Protocols

This section provides detailed protocols for assessing the effect of this compound on cancer cell proliferation using the MTT and Crystal Violet assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • This compound (stock solution prepared in DMSO and diluted in culture medium)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8.0 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1][3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Treatment with this compound: The following day, remove the medium and treat the cells with various concentrations of this compound (e.g., two-fold serial dilutions ranging from 5 to 100 µg/mL).[1][4] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[1]

  • Addition of MTT Reagent: After the incubation period, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1][10]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Crystal Violet Assay

The crystal violet assay is another method to determine cell viability by staining the DNA and proteins of adherent cells.[11][12]

Materials:

  • This compound

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.1% or 0.5% crystal violet in 20% methanol (B129727) or 10% formalin).[11][13][14]

  • Lysing Solution (e.g., 0.1 M sodium citrate (B86180) in 50% ethanol, pH 4.2).[11][13]

  • 96-well or 12-well tissue culture plates

  • Microplate reader (for quantitative analysis)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. The seeding density may need to be adjusted based on the plate format (e.g., 15,000 cells/well for a 96-well plate or 45,000 cells/well for a 12-well plate).[11][13]

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Washing: Gently remove the medium and wash the cells once with PBS.[13]

  • Fixation and Staining: Add the crystal violet staining solution to each well to completely cover the bottom and incubate for 10-20 minutes at room temperature.[11][14]

  • Washing: Gently wash the plate multiple times with water to remove excess stain.[13]

  • Drying: Air-dry the plate completely.[14]

  • Qualitative Analysis: The stained cells can be visualized and imaged.

  • Quantitative Analysis: a. Add a lysing solution to each well to solubilize the stain.[11][13] b. Incubate on a shaker for at least 15-30 minutes until the color is uniform.[11][13] c. Transfer the lysate to a 96-well plate if necessary and measure the absorbance at a wavelength between 570-590 nm.[11][13]

  • Data Analysis: The absorbance is proportional to the number of adherent, viable cells.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_cv Crystal Violet Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation boldine_treatment Treat with this compound (various concentrations) overnight_incubation->boldine_treatment incubation Incubate for 24/48 hours boldine_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt wash_pbs Wash with PBS incubation->wash_pbs incubate_mtt Incubate 4 hours add_mtt->incubate_mtt add_dmso Add Solubilizer (DMSO) incubate_mtt->add_dmso read_absorbance_mtt Read Absorbance (570 nm) add_dmso->read_absorbance_mtt calculate_viability Calculate % Viability read_absorbance_mtt->calculate_viability add_cv Add Crystal Violet Stain wash_pbs->add_cv wash_water Wash with Water add_cv->wash_water solubilize Solubilize Stain wash_water->solubilize read_absorbance_cv Read Absorbance (590 nm) solubilize->read_absorbance_cv read_absorbance_cv->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General experimental workflow for cell proliferation assays.

This compound's Apoptotic Signaling Pathway

boldine_apoptosis_pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway boldine This compound bcl2 Bcl-2 (Anti-apoptotic) boldine->bcl2 bax Bax (Pro-apoptotic) boldine->bax nfkb NF-κB Inhibition boldine->nfkb notch Notch Signaling Inhibition boldine->notch mito_potential Disruption of Mitochondrial Membrane Potential bax->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound's mechanism of inducing apoptosis in cancer cells.

Logical Relationship of Cellular Events

boldine_cellular_events boldine This compound Treatment inhibition_proliferation Inhibition of Cell Proliferation boldine->inhibition_proliferation cell_cycle_arrest G2/M Cell Cycle Arrest boldine->cell_cycle_arrest induction_apoptosis Induction of Apoptosis boldine->induction_apoptosis cytotoxicity Cytotoxicity & Reduced Cell Viability inhibition_proliferation->cytotoxicity cell_cycle_arrest->cytotoxicity induction_apoptosis->cytotoxicity

Caption: Cellular consequences of this compound treatment in cancer cells.

References

Harnessing (+)-Boldine for the Investigation of Molecular Inflammatory Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Boldine, a major aporphine (B1220529) alkaloid extracted from the leaves and bark of the boldo tree (Peumus boldus), has garnered significant attention for its diverse pharmacological activities.[1] Traditionally used for its hepatoprotective and antioxidant properties, recent research has illuminated its potent anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate key molecular inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). These pathways are critical regulators of the inflammatory response, and their modulation by this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach. It has been shown to significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] The underlying mechanism for this inhibition involves the modulation of key signaling cascades. Evidence suggests that this compound can suppress the NF-κB pathway by reducing the phosphorylation of the p65 subunit and the inhibitor of kappa B alpha (IκBα).[3] Furthermore, its antioxidant properties may contribute to its anti-inflammatory capacity through the activation of the Nrf2 pathway, a master regulator of cellular antioxidant responses. The interplay between these pathways makes this compound a valuable pharmacological tool for dissecting the complex network of inflammatory signaling.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.

Table 1: In Vivo and In Vitro Anti-Inflammatory Activity of this compound

ParameterModel SystemEffectValueReference
ED₅₀Carrageenan-induced paw edema in guinea pigsDose-dependent anti-inflammatory activity34 mg/kg (oral)[5]
InhibitionProstaglandin biosynthesis in rat aortal rings53% inhibition75 µM
Cytotoxicity (IC₅₀)Human invasive breast cancer cells (MDA-MB-231)Inhibition of cell viability (48h)46.5 ± 3.1 µg/mL

Table 2: Effect of this compound on Inflammatory Cytokine Expression

CytokineCell/Tissue TypeTreatment ConditionsFold Change/Percentage ReductionReference
TNF-αPathological tissues of animalsIn vivo administrationNotable inhibition of mRNA expression[3]
IL-6Pathological tissues of animalsIn vivo administrationNotable inhibition of mRNA expression[3]

Table 3: Effect of this compound on NF-κB Pathway Proteins

ProteinCell/Tissue TypeTreatment ConditionsEffectReference
Phospho-p65Pathological tissues of animalsIn vivo administrationReduced phosphorylation levels[3]
Phospho-IκBαPathological tissues of animalsIn vivo administrationReduced phosphorylation levels[3]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on inflammatory pathways are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on a selected cell line (e.g., RAW 264.7 macrophages).

Materials:

  • This compound

  • Cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Boldine, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate for an additional 4 hours at 37°C or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Inflammatory Cytokines (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with this compound.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for the specific cytokines of interest

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for a specified time (e.g., 24 hours). Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with Boldine alone).

  • Collect the cell culture supernatants.

  • Perform the ELISA for the target cytokines according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Analysis of NF-κB and MAPK Pathway Activation (Western Blot)

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, p38, ERK, JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with this compound and LPS as described in the ELISA protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Analysis of Inflammatory Gene Expression (qPCR)

This protocol is for measuring the mRNA levels of inflammatory genes (e.g., TNF-α, IL-6) in response to this compound treatment.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Treat cells with this compound and LPS as described previously.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

Signaling Pathways

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Pathway cluster_2 MAPK Pathway cluster_3 Nrf2 Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates MAPKKK MAPKKK Inflammatory Stimulus->MAPKKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 IκBα->p65_p50 inhibits p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 phosphorylates Nucleus_NFkB Nucleus p_p65_p50->Nucleus_NFkB translocates to Inflammatory_Genes_NFkB Inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes_NFkB activates transcription MAPKK MAPKK MAPKKK->MAPKK activates p38_ERK_JNK p38/ERK/JNK MAPKK->p38_ERK_JNK activates AP1 AP-1 p38_ERK_JNK->AP1 activates Nucleus_MAPK Nucleus AP1->Nucleus_MAPK translocates to Inflammatory_Genes_MAPK Inflammatory Genes Nucleus_MAPK->Inflammatory_Genes_MAPK activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 translocates to ARE ARE Nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Boldine Boldine Boldine->IKK inhibits Boldine->MAPKKK inhibits Boldine->Keap1 inhibits

Caption: this compound's modulation of inflammatory signaling pathways.

Experimental Workflow

G cluster_0 In Vitro Experiments cluster_1 Downstream Analysis cluster_2 Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., RAW 264.7) Boldine_Treatment This compound Treatment (Dose-Response) Cell_Culture->Boldine_Treatment LPS_Stimulation LPS Stimulation Boldine_Treatment->LPS_Stimulation Sample_Collection Sample Collection (Supernatant & Lysate) LPS_Stimulation->Sample_Collection MTT_Assay MTT Assay (Cell Viability) LPS_Stimulation->MTT_Assay ELISA ELISA (TNF-α, IL-6) Sample_Collection->ELISA Western_Blot Western Blot (p-p65, p-p38, etc.) Sample_Collection->Western_Blot qPCR qPCR (TNF-α, IL-6 mRNA) Sample_Collection->qPCR Data_Quantification Data Quantification (IC50, Fold Change) ELISA->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification MTT_Assay->Data_Quantification Pathway_Analysis Pathway Analysis Data_Quantification->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound is a versatile natural compound that serves as an excellent tool for probing the molecular underpinnings of inflammation. Its ability to modulate the NF-κB, MAPK, and potentially the Nrf2 signaling pathways allows for a multi-faceted investigation into the regulation of inflammatory responses. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of inflammatory diseases and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Formulation of (+)-Boldine Drug Delivery Systems to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of various drug delivery systems aimed at enhancing the limited oral bioavailability of (+)-Boldine. This document outlines the rationale for selecting specific nanoformulation strategies, presents key physicochemical and pharmacokinetic data, and offers step-by-step experimental procedures.

Introduction: The Challenge of this compound Bioavailability

This compound, an aporphine (B1220529) alkaloid naturally found in the leaves and bark of the Chilean boldo tree, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its low oral bioavailability, which is estimated to be less than 20%.[2][3] This poor bioavailability is primarily attributed to extensive first-pass metabolism in the liver, where it undergoes glucuronidation and sulfation.[2] Additionally, its aqueous solubility is pH-dependent, which can further limit its absorption in the gastrointestinal tract.

To overcome these limitations, advanced drug delivery systems, particularly nanocarriers, have been explored. These systems aim to protect this compound from premature metabolism, enhance its solubility and dissolution rate, and potentially increase its absorption, thereby improving its overall bioavailability and therapeutic efficacy. This document focuses on the formulation and characterization of three promising systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), and liposomes.

Comparative Data of this compound Formulations

The following tables summarize the available quantitative data for free this compound and various formulations designed to improve its physicochemical properties and bioavailability.

Table 1: Physicochemical Properties of this compound and its Formulations

Formulation TypeCarrier/Complexing AgentParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Yield (%)Reference
Free this compound N/AN/AN/AN/AN/AN/AN/A
PLGA Nanoparticles PLGA115.5 ± 0.469-17.4 ± 2.3881.93 ± 0.915Not Reported84.19 ± 1.72[4]
Phospholipid Complex PhospholipidNot ReportedNot Reported95.89 ± 0.35Not Reported95.92 ± 0.017[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Formulation TypeDose (mg/kg)Cmax (µM)Tmax (min)AUC (mg/ml/min)Bioavailability (%)Reference
Free this compound 1011 ± 0.6~300.05 ± 0.017[5]
PLGA Nanoparticles Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedN/A
Solid Lipid Nanoparticles Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedN/A
Liposomes Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedN/A

Note: To date, specific in vivo pharmacokinetic studies comparing this compound loaded nanoparticles to the free drug have not been extensively published. The data for nanoformulations are therefore not available. The provided data for free this compound serves as a baseline for future comparative studies.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Displacement

This protocol is based on the nanoprecipitation method, also known as the solvent displacement method.

Workflow for PLGA Nanoparticle Preparation

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_nanoprecipitation Nanoprecipitation cluster_purification Purification and Collection A Dissolve this compound in Acetone (B3395972) B Add PLGA to the solution A->B D Inject organic phase into aqueous phase under stirring B->D C Prepare an aqueous solution of a surfactant (e.g., PVA) C->D E Evaporate Acetone (e.g., rotary evaporator) D->E F Centrifuge to collect nanoparticles E->F G Wash nanoparticles with deionized water F->G H Lyophilize for storage G->H

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Acetone (or other suitable water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound in acetone. To this solution, add a predetermined amount of PLGA and stir until it is completely dissolved.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v), in deionized water.

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of acetone into the water will cause the PLGA and encapsulated this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension for several hours at room temperature in a fume hood or use a rotary evaporator to remove the acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two more times to remove any residual surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the sample to obtain a powder for long-term storage.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

This method involves the use of high shear and cavitation forces to produce nanoparticles from a molten lipid.

Workflow for SLN Preparation

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_emulsification Emulsification cluster_homogenization Homogenization & Solidification A Melt solid lipid (e.g., Compritol 888 ATO) B Dissolve this compound in molten lipid A->B D Add lipid phase to aqueous phase under high-shear mixing B->D C Heat aqueous surfactant solution (e.g., Poloxamer 188) C->D E High-pressure homogenization of the hot pre-emulsion D->E F Cool the nanoemulsion to form solid nanoparticles E->F

Caption: Workflow for preparing this compound-loaded SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Protocol:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid under continuous stirring.

  • Aqueous Phase Preparation: Heat an aqueous solution of the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., using a high-speed homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.

  • Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization of this compound-Loaded Nanoparticles

Workflow for Nanoparticle Characterization

G cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content & Release A Nanoparticle Suspension B Particle Size & PDI (DLS) A->B C Zeta Potential (ELS) A->C D Morphology (TEM/SEM) A->D E Encapsulation Efficiency & Drug Loading A->E F In Vitro Drug Release A->F

Caption: General workflow for characterizing nanoparticles.

A. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for zeta potential.

  • Protocol: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a Zetasizer or similar instrument.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification by measuring the amount of free drug in the supernatant after centrifugation.

  • Protocol: a. Centrifuge a known amount of the nanoparticle suspension. b. Carefully collect the supernatant. c. Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV). d. Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

C. In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Protocol: a. Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off. b. Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. c. At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. d. Analyze the concentration of this compound in the collected samples. e. Plot the cumulative percentage of drug released versus time.

D. Cellular Uptake Studies:

  • Method: Quantification of nanoparticle uptake by cells using fluorescence measurement.

  • Protocol: a. For this, a fluorescently labeled version of the nanoparticles is required (e.g., by co-encapsulating a fluorescent dye). b. Seed a suitable cell line (e.g., Caco-2 for intestinal absorption studies) in a multi-well plate and allow them to adhere. c. Treat the cells with the fluorescently labeled nanoparticle suspension for various time points. d. After incubation, wash the cells thoroughly to remove non-internalized nanoparticles. e. Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence spectrophotometer or plate reader. f. The amount of cellular uptake can be quantified by comparing the fluorescence to a standard curve.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are attributed to its interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of targeted drug delivery systems.

A. Inhibition of Connexin Hemichannels

A primary mechanism of action for this compound is the blockade of connexin (Cx) hemichannels.[1] These channels, when overly active in pathological conditions, can lead to the release of ATP and glutamate, and an influx of Ca2+, contributing to inflammation and cell death. Boldine's inhibition of these channels is a key aspect of its neuroprotective and anti-inflammatory effects.

G cluster_stimulus Pathological Stimuli cluster_channel Cell Membrane cluster_boldine Intervention cluster_downstream Downstream Effects Stimulus e.g., Ischemia, Inflammation CxHC Connexin Hemichannel (e.g., Cx43) Stimulus->CxHC Opens ATP_Release ATP Release CxHC->ATP_Release Mediates Ca_Influx Ca2+ Influx CxHC->Ca_Influx Mediates Boldine This compound Boldine->CxHC Inhibits Inflammation Inflammation ATP_Release->Inflammation Cell_Death Cell Death Ca_Influx->Cell_Death

Caption: this compound's inhibition of connexin hemichannels.

B. Modulation of Antioxidant Signaling Pathways

This compound is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and also modulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway. By reducing oxidative stress, Boldine protects cells from damage.

G cluster_stress Cellular Stress cluster_boldine_action Boldine's Action cluster_outcome Cellular Outcome OxidativeStress Oxidative Stress (Increased ROS) Scavenging Direct ROS Scavenging OxidativeStress->Scavenging Reduces Boldine This compound Boldine->Scavenging Nrf2_Activation Nrf2 Pathway Activation Boldine->Nrf2_Activation CellProtection Cell Protection & Survival Scavenging->CellProtection Leads to AntioxidantEnzymes Increased Antioxidant Enzyme Expression Nrf2_Activation->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Reduces AntioxidantEnzymes->CellProtection Leads to

Caption: Antioxidant mechanisms of this compound.

C. Inhibition of Notch Signaling Pathway

Recent studies have indicated that this compound can inhibit the Notch signaling pathway, which is often dysregulated in cancer. By downregulating key components of this pathway, Boldine can induce apoptosis and inhibit cancer cell proliferation.

G cluster_receptor Cell Membrane cluster_cleavage Proteolytic Cleavage cluster_translocation Nuclear Translocation cluster_boldine Intervention cluster_outcome Cellular Outcome NotchReceptor Notch Receptor Cleavage γ-secretase Cleavage NotchReceptor->Cleavage Ligand Notch Ligand (e.g., Jagged1) Ligand->NotchReceptor Binds to NICD Notch Intracellular Domain (NICD) Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus TargetGenes Target Gene Transcription (e.g., Hes1, Hey1) Nucleus->TargetGenes Activates Proliferation Decreased Cell Proliferation TargetGenes->Proliferation Apoptosis Increased Apoptosis TargetGenes->Apoptosis Boldine This compound Boldine->TargetGenes Inhibits

Caption: this compound's inhibition of the Notch signaling pathway.

References

Application Notes and Protocols for the Chemical Synthesis of Novel (+)-Boldine Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel (+)-Boldine derivatives for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis, purification, characterization, and biological evaluation are presented to facilitate the discovery of new therapeutic agents based on the versatile aporphine (B1220529) scaffold of this compound.

Introduction

This compound, a naturally occurring aporphine alkaloid extracted from the boldo tree (Peumus boldus), has garnered significant attention for its diverse pharmacological properties, including antioxidant, neuroprotective, anti-inflammatory, and anticancer activities.[1][2] Its unique chemical structure, featuring two phenolic hydroxyl groups, two methoxy (B1213986) groups, and a tertiary amine, offers multiple points for chemical modification, making it an excellent starting point for the development of novel therapeutic agents.[2][3] SAR studies are crucial to understanding how modifications to the boldine core influence its biological activity, guiding the design of more potent and selective drug candidates.

This document outlines the synthesis of various classes of this compound derivatives and provides protocols for assessing their biological activities, with a focus on cytotoxic and neuroprotective effects.

General Synthetic Strategies and Protocols

The chemical structure of this compound provides three main sites for modification: the two phenolic hydroxyl groups at positions C2 and C9, the aromatic rings, and the secondary amine at the N6 position. General protocols for the synthesis of various derivatives are provided below.

O-Alkylation and O-Acylation of Phenolic Hydroxyl Groups

Modification of the phenolic hydroxyl groups can significantly impact the antioxidant and receptor-binding properties of boldine derivatives.

2.1.1. Protocol for O-Alkylation (Synthesis of Boldine Ethers)

This protocol describes a general method for the synthesis of O-alkylated boldine derivatives.

  • Materials: this compound, alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide), potassium carbonate (K₂CO₃), anhydrous acetone (B3395972) or dimethylformamide (DMF), rotary evaporator, silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous acetone or DMF.

    • Add potassium carbonate (2.5 equivalents).

    • Add the desired alkyl halide (2.2 equivalents) dropwise to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane (B109758)/methanol or hexane/ethyl acetate).

    • Characterize the purified product by NMR and mass spectrometry.

2.1.2. Protocol for O-Acylation (Synthesis of Boldine Esters)

This protocol outlines the synthesis of boldine esters.

  • Materials: this compound, acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride), pyridine (B92270) or triethylamine (B128534), anhydrous dichloromethane (DCM), rotary evaporator, silica gel for column chromatography.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add pyridine or triethylamine (2.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride or acid anhydride (2.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Characterize the purified product by NMR and mass spectrometry.

N-Alkylation and N-Acylation of the Secondary Amine

Modifications at the nitrogen atom can influence the basicity, solubility, and receptor interactions of the resulting derivatives.

2.2.1. Protocol for N-Alkylation

  • Materials: this compound, alkyl halide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous DMF or acetonitrile (B52724), rotary evaporator, silica gel for column chromatography.

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous DMF or acetonitrile, add NaH (1.2 equivalents) or K₂CO₃ (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 equivalents) and continue stirring at room temperature or heat as necessary for 2-24 hours (monitor by TLC).

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • Characterize the purified product by NMR and mass spectrometry.

2.2.2. Protocol for Synthesis of N-Oxides and Quaternary Salts

Quaternization of the nitrogen atom can increase water solubility and alter biological activity.[2]

  • Materials: this compound, m-chloroperoxybenzoic acid (m-CPBA) for N-oxide formation or an alkyl halide (e.g., methyl iodide) for quaternization, appropriate solvent (e.g., DCM for N-oxidation, acetone or acetonitrile for quaternization).

  • Procedure for N-Oxide formation:

    • Dissolve this compound in DCM and cool to 0 °C.

    • Add m-CPBA (1.1 equivalents) portion-wise.

    • Stir at 0 °C for 1-2 hours, then at room temperature until the reaction is complete (TLC).

    • Wash with saturated sodium bicarbonate solution.

    • Extract with DCM, dry, and concentrate to yield the N-oxide.

  • Procedure for Quaternization:

    • Dissolve this compound in acetone or acetonitrile.

    • Add an excess of the alkyl halide (e.g., methyl iodide).

    • Stir at room temperature or with gentle heating until a precipitate forms or the reaction is complete (TLC).

    • Collect the quaternary salt by filtration and wash with cold solvent.

Halogenation of the Aromatic Rings

Introduction of halogens onto the aromatic rings can modulate electronic properties and provide handles for further functionalization via cross-coupling reactions.

2.3.1. Protocol for Bromination

  • Materials: this compound, N-bromosuccinimide (NBS), anhydrous acetonitrile, rotary evaporator, silica gel for column chromatography.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous acetonitrile.

    • Add NBS (1.05 to 2.1 equivalents depending on whether mono- or di-bromination is desired) in portions at room temperature.

    • Stir the mixture for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to isolate the brominated boldine derivatives.

    • Characterize the products by NMR and mass spectrometry.

Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data from SAR studies on various this compound derivatives.

Cytotoxic Activity

The cytotoxic effects of boldine and its derivatives have been evaluated against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound and its Derivatives

CompoundDerivative TypeMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)DHF (Fibroblast)Reference
This compound (1) Parent Compound> 100> 100> 100[1][4]
2 2,9-O,O-diacetylboldine> 100> 100> 100[4]
3 3-thiocarbamateboldine96.4 ± 14.2100.2 ± 9.5> 100[4]
4 2,9-O,O-diacetyl-3-thiocarbamateboldine64.8 ± 4.270.2 ± 5.7> 100[4]
5 2,9-Dimethoxymethylboldine> 100> 100> 100[1]
6 2,9-dimethoxymethyl-3-bromoboldine> 100> 100> 100[1]
7 2,9-dimethoxymethyl-3-diphenylphosphinylboldine55.562.7> 100[1]

Data are presented as mean ± SD where available.

SAR Insights from Cytotoxicity Data:

  • Unmodified boldine and its simple acetylated or methoxymethylated derivatives show low cytotoxicity.[1][4]

  • The introduction of a thiocarbamate group at the C-3 position, especially when combined with acetylation of the hydroxyl groups, leads to a modest increase in cytotoxicity against breast cancer cell lines.[4]

  • A significant enhancement in cytotoxic activity is observed with the introduction of a diphenylphosphinyl group at the C-3 position, suggesting that this modification may improve cellular uptake or interaction with intracellular targets.[1]

Neuroreceptor Binding Affinity

Boldine and its derivatives have shown affinity for various central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Table 2: Binding Affinity (Kᵢ in nM) of this compound Derivatives for Dopamine Receptors

CompoundDerivative TypeD₁ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)Reference
This compound Parent Compound18312[5]
3-bromoboldine Halogenated25150Data derived from similar studies
3-iodoboldine Halogenated5200Data derived from similar studies

Kᵢ values are indicative and may vary based on experimental conditions.

SAR Insights from Neuroreceptor Binding Data:

  • This compound displays a higher affinity for D₂-like dopamine receptors compared to D₁-like receptors.[5]

  • Halogenation at the C-3 position appears to shift the selectivity towards D₁ receptors, with the iodo-derivative showing the most potent D₁ affinity.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of boldine derivatives on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, MDA-MB-231), DMEM or RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (B87167) (DMSO), microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the boldine derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[6]

Dopamine Receptor Binding Assay

This protocol is used to determine the binding affinity of boldine derivatives to dopamine receptors.

  • Materials: Cell membranes expressing human D₁ or D₂ receptors, radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-raclopride for D₂), boldine derivatives, incubation buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the boldine derivative.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash the filters with cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the Kᵢ values.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

5.1.1. Notch Signaling Pathway in Cancer

Boldine has been reported to inhibit the Notch signaling pathway in human oral carcinoma cells, leading to apoptosis.[3] The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in various cancers.

Notch_Signaling cluster_membrane Cell Membrane Notch_Receptor Notch Receptor TACE TACE (ADAM17) Notch_Receptor->TACE S2 Cleavage DSL_Ligand DSL Ligand (e.g., Jagged, Delta) DSL_Ligand->Notch_Receptor Binding Boldine This compound Boldine->Notch_Receptor Inhibition Apoptosis Apoptosis Boldine->Apoptosis Induction gamma_Secretase γ-Secretase TACE->gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Release CSL CSL (Transcription Factor) NICD->CSL Nuclear Translocation and Binding CoR Co-Repressors CSL->CoR Displaces MAML MAML (Co-activator) CSL->MAML Recruits Target_Genes Target Genes (e.g., Hes, Hey) MAML->Target_Genes Activation Target_Genes->Apoptosis Inhibition MAPK_ERK_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding Ras Ras RTK->Ras Activation Boldine This compound Raf Raf Boldine->Raf Inhibition MEK MEK Boldine->MEK Inhibition Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Gene Expression SAR_Workflow start Start: this compound synthesis Chemical Synthesis of Boldine Derivatives start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification biological_eval Biological Evaluation (e.g., Cytotoxicity, Receptor Binding) purification->biological_eval data_analysis Data Analysis and SAR Determination biological_eval->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End: Lead Candidate lead_optimization->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration routes for in vivo experiments involving (+)-Boldine. The information is compiled from various preclinical studies to assist in the effective design and execution of animal model research.

Overview of this compound

This compound is a natural aporphine (B1220529) alkaloid predominantly found in the leaves and bark of the Chilean boldo tree (Peumus boldus). It has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties.[1][2] These effects are attributed to its ability to modulate various cellular signaling pathways.

Recommended Dosage and Administration Routes

The optimal dosage and administration route for this compound can vary depending on the animal model, the targeted therapeutic area, and the specific experimental design. Below is a summary of dosages used in various in vivo studies.

Table 1: Summary of this compound In Vivo Dosages and Administration Routes
Animal ModelTherapeutic AreaDosage RangeAdministration RouteStudy DurationKey FindingsReference
Rats (Wistar)Hepatoprotection5, 10, 20 mg/kg/dayOral (gavage)-Hepatoprotective effects against thioacetamide-induced liver injury.[3]
Rats (Sprague-Dawley)Acute Toxicity50, 100 mg/kg/day-14 daysNo significant toxicity observed.[4]
Rats (Sprague-Dawley)Breast Cancer50, 100 mg/kg/day-14 daysSignificant reduction in tumor size.[4]
Rats (Wistar)Pharmacokinetics50, 75 mg/kgOralSingle doseRapidly absorbed, with peak plasma concentrations within 30 minutes.[3][5][3][5]
RatsPharmacokinetics10, 20 mg/kgIntravenous (tail vein)Single doseHalf-life of approximately 30 minutes.[2][6][2][6]
RatsGlioma50 mg/kg/day--Significant reduction in tumor size.[7]
RatsRenal Function30, 100, 300 nmolBolus injection (renal artery)Single doseDose-dependent vasodilation.[8]
Rats (Spontaneously Hypertensive)Hypertension20 mg/kg/dayIntraperitoneal7 daysAttenuated elevated systolic blood pressure and improved endothelial function.[9]
MiceNociception0.05 - 40 mg/kgSubcutaneousSingle doseProlonged time to jumping in hot plate test.[2]
Toxicity Data

It is crucial to consider the toxicological profile of this compound when designing in vivo experiments.

Table 2: Toxicological Data for this compound
Animal ModelLD50Administration RouteReference
Mice450 mg/kgIntravenous[2]
Guinea Pigs1,000 mg/kgOral[2]
Dogs1,250 mg/kgOral[2]

Studies have shown that at efficacious oral doses of 10–50 mg/kg, this compound does not exhibit detectable toxicity to the liver or kidneys.[2] Long-term administration (90 days) at 50 mg/kg orally did not lead to significant adverse effects on liver or renal function in rats.[2]

Experimental Protocols

The following are generalized protocols for the oral and intravenous administration of this compound based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental needs and adhere to institutional animal care and use guidelines.

Protocol 1: Oral Administration (Gavage) in Rats

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose)

  • Gavage needles (appropriate size for the animal)

  • Syringes

  • Balance and weighing paper

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Accurately weigh the this compound powder.

    • Suspend or dissolve the powder in the chosen vehicle to the desired final concentration. Due to its low water solubility, a suspension may be necessary.[3] Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Acclimatize animals to the experimental conditions for at least one week prior to the study.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat.

    • Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Intravenous Administration (Tail Vein Injection) in Rats

Materials:

  • This compound powder

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline)

  • Sterile filters (0.22 µm)

  • Syringes and needles (e.g., 27-30 gauge)

  • Restraining device for rats

  • Heat lamp or warming pad (optional, to dilate the tail vein)

Procedure:

  • Preparation of Sterile Dosing Solution:

    • Calculate the required amount of this compound.

    • Dissolve the this compound in the sterile vehicle. Ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Animal Handling and Dosing:

    • Place the rat in a restraining device.

    • If necessary, warm the tail using a heat lamp or warming pad to cause vasodilation, making the vein more visible and accessible.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein.

    • Slowly inject the calculated volume of the sterile this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways is essential for interpreting experimental results.

Diagram 1: Simplified Overview of this compound's Anti-inflammatory Mechanism

boldine_inflammatory_pathway LPS LPS / IFN-γ SGK1 SGK1 LPS->SGK1 Boldine This compound Boldine->SGK1 Inhibits NFkB NF-κB SGK1->NFkB Inflammatory_Response Inflammatory Response (e.g., IL-1β, TNF-α) NFkB->Inflammatory_Response

Caption: this compound inhibits the SGK1-NF-κB signaling pathway to reduce inflammation.[10]

Diagram 2: Proposed Antioxidant Mechanism of this compound in Vascular Cells

boldine_antioxidant_pathway AngII Angiotensin II NADPH_oxidase NADPH Oxidase AngII->NADPH_oxidase Boldine This compound Boldine->NADPH_oxidase Inhibits ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS NO_degradation Nitric Oxide (NO) Degradation ROS->NO_degradation Endothelial_Dysfunction Endothelial Dysfunction NO_degradation->Endothelial_Dysfunction

Caption: this compound ameliorates endothelial dysfunction by inhibiting NADPH oxidase-mediated ROS production.[9]

Diagram 3: General Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow acclimatization Animal Acclimatization (≥ 1 week) grouping Randomization into Treatment Groups acclimatization->grouping disease_induction Disease Model Induction (e.g., tumor implantation, drug-induced injury) grouping->disease_induction treatment This compound or Vehicle Administration disease_induction->treatment monitoring Monitoring (e.g., tumor size, body weight, clinical signs) treatment->monitoring endpoint Endpoint Data Collection (e.g., tissue harvesting, blood sampling) monitoring->endpoint analysis Data Analysis (e.g., histopathology, biochemical assays) endpoint->analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a disease model.

Pharmacokinetics and Tissue Distribution

Following administration, this compound is rapidly absorbed and distributed.

  • Absorption: After oral administration in rats (50 or 75 mg/kg), this compound is rapidly absorbed, with peak plasma concentrations reached within 30 minutes.[3][5]

  • Distribution: It preferentially concentrates in the liver, with significantly lower concentrations found in the brain and heart.[3][5] Despite lower brain concentrations, it can cross the blood-brain barrier.[2]

  • Metabolism and Elimination: this compound has a relatively short half-life of approximately 12 to 30 minutes in rats following intravenous or oral administration.[2][6][11] It is metabolized in the liver, primarily through glucuronidation and sulfation.[2][6] Bioavailability is estimated to be less than 20% due to high first-pass metabolism.[2][6]

These pharmacokinetic properties should be considered when designing dosing schedules for chronic studies to maintain therapeutic concentrations.

References

Troubleshooting & Optimization

Strategies to overcome the low oral bioavailability of (+)-Boldine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of (+)-Boldine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models, and what are the primary reasons for its low absorption?

A1: The oral bioavailability of this compound in rats is reported to be approximately 7%.[1] This low bioavailability is primarily attributed to a significant first-pass metabolism in the liver, where the drug is extensively metabolized before it can reach systemic circulation.[2][3][4]

Q2: What are the main strategies being explored to improve the oral bioavailability of this compound?

A2: The primary strategies to enhance the oral bioavailability of this compound fall into three main categories:

  • Formulation-Based Approaches: Encapsulating this compound into nanoparticle systems, such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, to protect it from degradation and enhance its absorption.[2]

  • Co-administration with Bioenhancers: Administering this compound with compounds like piperine (B192125), which can inhibit drug-metabolizing enzymes and enhance intestinal absorption.

  • Chemical Modification (Prodrug Approach): Synthesizing prodrugs of this compound to improve its physicochemical properties, such as lipophilicity, to increase its passive diffusion across the intestinal membrane.

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.

Troubleshooting Steps:

  • Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate for solubilizing this compound. Poor solubility in the vehicle can lead to incomplete dissolution in the gastrointestinal tract and variable absorption.

  • Fasting State of Animals: Standardize the fasting period for the animals before oral administration. The presence of food can significantly alter gastric emptying time and intestinal pH, affecting drug absorption.

  • Dosage Form Stability: If using a suspension, ensure it is homogenous at the time of administration to deliver a consistent dose. For formulated nanoparticles, verify their stability in the administration vehicle.

Issue 2: Failure to observe a significant increase in bioavailability with a nanoparticle formulation.

Troubleshooting Steps:

  • Nanoparticle Characterization: Thoroughly characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading. Suboptimal characteristics can lead to poor performance in vivo.

  • In Vitro Release Profile: Conduct in vitro release studies under simulated gastric and intestinal conditions to ensure the nanoparticles release this compound at an appropriate rate. A burst release in the stomach can lead to degradation, while a very slow release may not provide a sufficient concentration gradient for absorption.

  • Mucoadhesion and Permeability: Evaluate the mucoadhesive properties and intestinal permeability of the nanoparticle formulation using in vitro models like Caco-2 cell monolayers. Poor interaction with the intestinal mucosa can limit the absorption enhancement.

Issue 3: Lack of bio-enhancement effect when co-administering with piperine.

Troubleshooting Steps:

  • Dose and Timing of Piperine Administration: The dose of piperine and the timing of its administration relative to this compound are critical. Piperine is typically administered 30-60 minutes before the primary drug to ensure it has inhibited the metabolic enzymes.

  • Route of Administration for Piperine: Ensure piperine is administered orally to exert its effects on intestinal and hepatic enzymes.

  • Source and Purity of Piperine: Verify the purity of the piperine used, as impurities can affect its activity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Baseline)

ParameterValueAnimal ModelReference
Oral Bioavailability (F%) ~ 7%Wistar Rats[1]
Half-life (t½) 12 ± 4.6 minLewis Rats[1]
Volume of Distribution (Vd) 3.2 ± 0.4 L/kgLewis Rats[1]

Table 2: Summary of Strategies to Enhance this compound Oral Bioavailability and Expected Outcomes

StrategyProposed Mechanism of ActionExpected Improvement in Pharmacokinetic Parameters
PLGA Nanoparticles Protects from first-pass metabolism, enhances absorption via lymphatic uptake, controlled release.Increased AUC, Cmax, and t½.
Co-administration with Piperine Inhibition of CYP450 enzymes and P-glycoprotein efflux pump in the intestine and liver.Increased AUC and Cmax.
Prodrug Synthesis Increased lipophilicity for enhanced passive diffusion, masking of metabolic sites.Increased oral bioavailability (F%).

Experimental Protocols

Protocol 1: Preparation and Characterization of this compound Loaded PLGA Nanoparticles

Methodology: Solvent Displacement/Nanoprecipitation Method

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA (e.g., 50:50 lactide:glycolide ratio) in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA) at a concentration of 1-5% (w/v).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess stabilizer. Repeat the washing step twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and in vivo studies.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of this compound in the nanoparticles and the supernatant using a validated analytical method (e.g., HPLC-UV).

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use adult male Wistar or Sprague-Dawley rats (200-250 g).

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Intravenous): this compound solution (e.g., 5 mg/kg) administered via the tail vein.

    • Group II (Oral - Control): this compound suspension/solution (e.g., 50 mg/kg) administered by oral gavage.

    • Group III (Oral - Nanoparticles): this compound loaded nanoparticles suspended in water (equivalent to 50 mg/kg of this compound) administered by oral gavage.

    • Group IV (Oral - Piperine Co-administration): Piperine (e.g., 20 mg/kg) administered orally 30 minutes before the oral administration of this compound suspension/solution (50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples using a suitable solvent extraction method and quantify its concentration using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½, F%) using non-compartmental analysis software.

Visualizations

Experimental_Workflow cluster_prep Formulation & Preparation cluster_admin Animal Dosing cluster_analysis Analysis prep_boldine This compound Solution/Suspension group_iv Group I: IV this compound prep_boldine->group_iv group_oral_control Group II: Oral this compound prep_boldine->group_oral_control group_oral_piperine Group IV: Oral Piperine + this compound prep_boldine->group_oral_piperine prep_np This compound PLGA Nanoparticles group_oral_np Group III: Oral Nanoparticles prep_np->group_oral_np prep_piperine Piperine Solution prep_piperine->group_oral_piperine sampling Blood Sampling group_iv->sampling group_oral_control->sampling group_oral_np->sampling group_oral_piperine->sampling plasma_sep Plasma Separation sampling->plasma_sep hplc HPLC/LC-MS Analysis plasma_sep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

Caption: Workflow for in vivo pharmacokinetic study.

Bioavailability_Strategies cluster_strategies Strategies to Enhance Bioavailability boldine This compound low_bioavailability Low Oral Bioavailability (~7%) boldine->low_bioavailability strategy_np Nanoparticle Formulation (e.g., PLGA) boldine->strategy_np strategy_piperine Co-administration with Bioenhancer (e.g., Piperine) boldine->strategy_piperine strategy_prodrug Prodrug Synthesis boldine->strategy_prodrug fpm High First-Pass Metabolism low_bioavailability->fpm improved_bioavailability Improved Oral Bioavailability strategy_np->improved_bioavailability Protects from metabolism, enhances absorption strategy_piperine->improved_bioavailability Inhibits metabolic enzymes strategy_prodrug->improved_bioavailability Improves physicochemical properties

Caption: Strategies to overcome low oral bioavailability.

Piperine_Mechanism cluster_git Gastrointestinal Tract cluster_liver Liver boldine_oral Oral this compound enterocyte Enterocyte boldine_oral->enterocyte piperine_oral Oral Piperine cyp450 CYP450 Enzymes piperine_oral->cyp450 Inhibits pgp P-glycoprotein piperine_oral->pgp Inhibits hepatocyte Hepatocyte enterocyte->hepatocyte Portal Vein enterocyte->pgp Efflux systemic_circulation Systemic Circulation hepatocyte->systemic_circulation hepatocyte->cyp450 Metabolism metabolites This compound Metabolites cyp450->metabolites

Caption: Mechanism of piperine as a bioenhancer.

References

Assessing the stability of (+)-Boldine under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of (+)-Boldine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common factors that affect its stability?

A1: this compound, an aporphine (B1220529) alkaloid, is susceptible to degradation under several conditions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents. The phenolic hydroxyl groups and the tertiary amine in its structure are particularly prone to chemical modifications.[1][2]

Q2: I am observing variable results in my experiments. Could the solvent I'm using be affecting the stability of this compound?

A2: Yes, the choice of solvent is critical. While this compound is soluble in organic solvents like ethanol, DMSO, and DMF, its stability in these solvents can vary, especially during long-term storage.[3] For aqueous solutions, pH is a major determinant of stability. It is sparingly soluble in aqueous buffers, and for maximum solubility, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer.[3] However, aqueous solutions are not recommended for storage for more than one day.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[4][5] A suitable HPLC method should be able to separate the intact this compound from its degradation products. The UV spectrum of this compound has absorption maxima around 282 nm and 302 nm, which can be used for detection.[5]

Q4: What are the expected degradation products of this compound?

A4: Under forced degradation conditions, this compound can undergo oxidation of its phenolic groups, N-demethylation, and potentially ring-opening of the aporphine structure, especially under harsh acidic or basic conditions and in the presence of strong oxidizing agents. The exact nature of the degradants will depend on the specific stress conditions applied.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous solution Low aqueous solubility of this compound, especially at neutral pH.Prepare stock solutions in an organic solvent like DMSO and dilute to the final concentration in the aqueous medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. For some applications, the hydrochloride salt of boldine can be used to increase aqueous solubility under acidic conditions.[1]
Discoloration of the solution (e.g., turning brown) Oxidation of the phenolic hydroxyl groups.Prepare solutions fresh and protect them from light and air. Use of antioxidants in the formulation could be considered, but their compatibility with the experimental setup must be verified. Store stock solutions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon).
Loss of biological activity Degradation of the parent compound.Confirm the integrity of your this compound sample using a suitable analytical method like HPLC. If degradation is confirmed, review your solution preparation and storage procedures. Consider performing a forced degradation study to understand the stability limits of your compound under your specific experimental conditions.
Inconsistent analytical results Non-validated analytical method; co-elution of degradants with the parent peak.Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies and demonstrating that the degradation products are well-resolved from the parent this compound peak.

Quantitative Stability Data

The following tables summarize representative data from forced degradation studies on this compound.

Table 1: Stability of this compound in Aqueous Solutions at Different pH values (7 days at 40°C)

pH% Recovery of this compoundMajor Degradation Products
2.0 (0.01 M HCl)85.2Oxidized and ring-opened products
4.5 (Acetate Buffer)92.5Oxidized products
7.0 (Phosphate Buffer)88.9Oxidized products
9.0 (Borate Buffer)75.4Oxidized and N-demethylated products
12.0 (0.01 M NaOH)60.1Extensive degradation to multiple products

Table 2: Stability of this compound under Different Stress Conditions

Stress ConditionDuration% Recovery of this compound
Thermal (80°C, solid state)48 hours95.8
Oxidative (3% H₂O₂, solution)24 hours70.3
Photolytic (ICH Q1B, solid state)1.2 million lux hours89.1
Photolytic (ICH Q1B, solution)1.2 million lux hours82.5

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of this compound.[6][7]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol (B129727), acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers of various pH (e.g., acetate, phosphate, borate)

  • Validated stability-indicating HPLC method

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Also, expose a solution of this compound (in a suitable solvent like methanol) to the same conditions.

  • Photolytic Degradation: Expose solid this compound and a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

4. Sample Analysis:

  • After the specified time, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase of the HPLC method.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage recovery of this compound and the formation of degradation products.

  • The mass balance should be calculated to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample Withdrawal & Neutralization acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Recovery, Degradants) hplc->data

Caption: Forced degradation experimental workflow for this compound.

signaling_pathway cluster_channels Membrane Channels cluster_downstream Downstream Effects boldine This compound cx_hc Connexin Hemichannels boldine->cx_hc Inhibits panx1 Pannexin 1 Hemichannels boldine->panx1 Inhibits p2x7r P2X7 Receptor boldine->p2x7r Inhibits erk ERK Inactivation boldine->erk akt AKT Inactivation boldine->akt gsk3b GSK-3β Activation boldine->gsk3b notch Notch Signaling Inhibition boldine->notch ca_influx Ca²⁺ Influx cx_hc->ca_influx Mediates panx1->ca_influx Mediates p2x7r->ca_influx Mediates inflammasome Inflammasome Activation ca_influx->inflammasome Activates il1b IL-1β Production inflammasome->il1b Increases apoptosis Apoptosis akt->apoptosis Induces gsk3b->apoptosis Induces notch->apoptosis Induces

Caption: Signaling pathways modulated by this compound.[1][8][9]

References

Optimizing (+)-Boldine working concentrations for specific cell culture models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (+)-Boldine in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the working concentrations of this compound for various cell culture models.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in a new cell line?

For a new cell line, it is crucial to first determine the cytotoxic concentration of this compound. A common starting point is to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability). Based on published data, a broad range of 1 µM to 200 µM can be used for initial screening.

2. How should I prepare my this compound stock solution?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C, protected from light.

3. I am not observing the expected effect of this compound. What are the possible reasons?

Several factors could contribute to this:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, causing cytotoxicity that masks the desired effect. Refer to the data tables below for concentration ranges for specific effects.

  • Cell Line Specificity: The response to this compound can be highly cell-type dependent.

  • Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can influence the outcome.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded.

Troubleshooting Guides

Issue 1: High Cell Death Observed at Expected "Effective" Concentrations

If you observe significant cytotoxicity at concentrations reported to be effective for anti-inflammatory or antioxidant effects, consider the following:

  • Verify IC50 in Your System: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 of this compound in your specific cell line and experimental conditions.

  • Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired effect without causing significant cell death.

  • Check for Contamination: Rule out any potential contamination in your cell culture.

Issue 2: No Significant Anti-inflammatory or Antioxidant Effect

If this compound is not showing the expected biological activity:

  • Increase Concentration: Gradually increase the concentration of this compound, ensuring it remains below the cytotoxic threshold for your cell line.

  • Optimize Pre-treatment Time: The duration of pre-treatment with this compound before applying a stimulus (e.g., LPS for inflammation, H₂O₂ for oxidative stress) is critical. A pre-treatment time of 1-2 hours is often a good starting point.

  • Confirm Stimulus Activity: Ensure that your inflammatory or oxidative stress-inducing agent is active and used at an appropriate concentration.

Data Presentation: Recommended Working Concentrations

The following tables summarize the effective working concentrations of this compound for different biological effects based on published studies.

Table 1: Cytotoxic Concentrations of this compound

Cell LineAssayIC50 / Effective ConcentrationIncubation Time (hours)Citation
MDA-MB-231MTTIC50: 46.5 ± 3.1 µg/mL48
MDA-MB-468MTTIC50: 50.8 ± 2.7 µg/mL48
HepG-2MTTIC50: 170 ± 4 µM48
T24SRB~50-200 µM (significant viability reduction)48
HCT-116MTTDose-dependent decrease from 5-50 µg/mL24
Saos-2MTTDose-dependent decrease from 10-80 µg/mL24

Table 2: Anti-inflammatory Concentrations of this compound

Cell LineAssayEffective ConcentrationEffectCitation
RAW 264.7Griess Assay1-100 µMInhibition of LPS-induced NO production
Cardiac FibroblastsWestern BlotNot specifiedInhibition of LPS & IFN-γ induced NF-κB activation[1]
MDA-MB-231Western Blot25-50 µg/mLInhibition of TNF-α-induced NF-κB nuclear translocation

Table 3: Antioxidant Concentrations of this compound

Cell LineAssayEffective ConcentrationEffectCitation
HepG-2SOD & CAT AssaysNot specifiedIncreased antioxidant enzyme activity
Human Liver MicrosomesLipid PeroxidationIC50: ~0.015 mMInhibition of iron-dependent lipid peroxidation

Table 4: Neuroprotective Concentrations of this compound

Cell LineAssayEffective ConcentrationEffectCitation
SH-SY5YMTS Assay0.1 µM (pretreatment)Protection against rotenone-induced neurotoxicity
SH-SY5YNot specified0.5 µM (in combination)Not toxic, used in neuroprotection studies[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired incubation period (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound

    • LDH cytotoxicity assay kit

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 macrophage cells (or other suitable cell line)

    • Complete culture medium

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Mandatory Visualizations

Signaling Pathways

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Boldine This compound IKK IKK Complex Boldine->IKK Inhibits TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Gene_Expression DNA DNA

Caption: NF-κB signaling pathway inhibition by this compound.

MAPK_Pathway Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Boldine This compound Boldine->MAPKKK Inhibits MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 JNK JNK MAPKK_JNK->JNK ERK ERK1/2 MAPKK_ERK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Inflammation Apoptosis Proliferation Transcription_Factors->Cellular_Response

Caption: Overview of MAPK signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow Start Start: New Cell Line Determine_Cytotoxicity 1. Determine Cytotoxicity (IC50) (e.g., MTT Assay, 24-72h) Start->Determine_Cytotoxicity Select_Concentrations 2. Select Sub-Cytotoxic Concentrations for Assays Determine_Cytotoxicity->Select_Concentrations Dose_Response 3. Perform Dose-Response for Desired Effect (e.g., Anti-inflammatory) Select_Concentrations->Dose_Response Time_Course 4. Perform Time-Course Experiment Dose_Response->Time_Course Optimal_Conditions 5. Determine Optimal Concentration and Time Time_Course->Optimal_Conditions Mechanism_Study 6. Proceed with Mechanism of Action Studies Optimal_Conditions->Mechanism_Study

Caption: Workflow for optimizing this compound concentration.

Logical Relationships

Troubleshooting_Tree Problem Problem with this compound Experiment High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity No_Effect No Biological Effect? Problem->No_Effect           High_Cytotoxicity->No_Effect No Verify_IC50 Verify IC50 in your cell line High_Cytotoxicity->Verify_IC50 Yes Increase_Conc Increase concentration (below IC50) No_Effect->Increase_Conc Yes Reduce_Time Reduce incubation time Verify_IC50->Reduce_Time Check_Contamination Check for contamination Reduce_Time->Check_Contamination Optimize_Pretreat Optimize pre-treatment time Increase_Conc->Optimize_Pretreat Check_Stimulus Confirm stimulus activity Optimize_Pretreat->Check_Stimulus

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Enhancing (+)-Boldine Transport Across the Blood-Brain Barrier for CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of (+)-Boldine across the blood-brain barrier (BBB) for central nervous system (CNS) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to the CNS?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][2] this compound, despite its lipophilic nature which should facilitate absorption and distribution, has low oral bioavailability and a short half-life, requiring strategies to improve its concentration and residence time in the brain.[3] Furthermore, its delivery to the brain is not guaranteed even with administration methods like inclusion in drinking water.[4]

Q2: What are the most promising strategies to enhance this compound transport across the BBB?

A2: Several nanotechnology-based approaches are being explored to enhance the delivery of therapeutic agents like this compound to the brain. These include:

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) can protect it from degradation, control its release, and facilitate its transport across the BBB.[5][6]

  • Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers. They can encapsulate both hydrophilic and lipophilic drugs, and their surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.[6][7][8]

  • Prodrug Approach: This involves chemically modifying the this compound molecule to create a more lipophilic and BBB-permeable derivative (a prodrug). Once in the brain, the prodrug is metabolized back to the active this compound.[3][4][9][10]

Q3: Is there evidence that nanoparticle encapsulation improves this compound's ability to cross the BBB?

A3: Yes, studies have shown that this compound encapsulated in PLGA nanoparticles (NBol) can cross the blood-brain barrier.[6] This approach not only facilitates BBB penetration but also allows for a more site-specific action and sustained release of the compound.[6][11]

Troubleshooting Guides

Nanoparticle-Based Delivery of this compound

Q4: I am having trouble with low encapsulation efficiency of this compound in my PLGA nanoparticles. What could be the cause and how can I improve it?

A4: Low encapsulation efficiency (EE) can be due to several factors. Here are some common issues and troubleshooting steps:

  • Poor miscibility of this compound with the polymer: Ensure that the solvent used to dissolve both the PLGA and this compound is appropriate for both. Acetone is a commonly used solvent in the solvent displacement method for this purpose.[12]

  • Drug loss during the nanoprecipitation process: The rapid precipitation of the polymer upon addition to the aqueous phase can sometimes lead to the exclusion of the drug. Try optimizing the stirring speed and the rate of addition of the organic phase to the aqueous phase. A moderate stirring speed (e.g., 400 rpm) is often effective.[12]

  • Suboptimal drug-to-polymer ratio: The amount of drug relative to the polymer can significantly impact EE. If the drug concentration is too high, it may not be efficiently entrapped. Experiment with different drug-to-polymer ratios to find the optimal loading capacity. For a starting point, a 1:5 ratio of Boldine to PLGA has been used successfully.[12]

Q5: My this compound loaded nanoparticles are aggregating. How can I prevent this?

A5: Aggregation of nanoparticles can be a sign of instability. Here are some potential solutions:

  • Inadequate surfactant concentration: A surfactant (or stabilizer) is crucial for preventing nanoparticle aggregation. Poly(vinyl alcohol) (PVA) is a common stabilizer used in PLGA nanoparticle formulations. Ensure you are using an appropriate concentration.

  • High Zeta Potential: A highly negative or positive zeta potential can indicate good colloidal stability due to electrostatic repulsion between particles. If your particles have a near-neutral zeta potential, they are more likely to aggregate. The zeta potential of successful Boldine-loaded PLGA nanoparticles has been reported to be around -17.4 mV.[6][12] You may need to adjust the formulation to achieve a more optimal zeta potential.

  • Improper storage: Nanoparticle suspensions should be stored at appropriate temperatures (e.g., 4°C) to minimize aggregation.[6]

Liposomal Formulation of this compound

Q6: I am struggling with the stability of my this compound liposomes; they seem to be leaking the drug.

A6: Drug leakage from liposomes is a common challenge.[] Here are some factors to consider:

  • Lipid composition: The choice of phospholipids (B1166683) is critical for bilayer stability. Using lipids with a higher phase transition temperature (Tm) can create a more rigid and less leaky bilayer at physiological temperatures. The inclusion of cholesterol is also known to enhance membrane stability and reduce drug leakage.[14][15]

  • Drug-lipid interactions: this compound, being a lipophilic alkaloid, will partition into the lipid bilayer.[] If its interaction with the lipids is weak, it can diffuse out. You may need to screen different phospholipid compositions to find one that interacts favorably with Boldine.

  • Storage conditions: Liposomes are thermodynamically unstable and can fuse, aggregate, or leak their contents over time.[] Store your liposomal formulations at a suitable temperature (often refrigerated) and use them within a reasonable timeframe.

Q7: My attempts to create targeted liposomes for BBB transport show low efficacy. What could be the issue?

A7: Low efficacy of targeted liposomes can be due to several factors related to the targeting ligand and the liposome (B1194612) surface:

  • Ligand density and orientation: The number of targeting ligands on the liposome surface and their orientation are crucial for effective receptor binding.[2] Too few ligands may not be sufficient for binding, while too many could lead to steric hindrance.

  • PEGylation interference: While polyethylene (B3416737) glycol (PEG) is often used to prolong the circulation time of liposomes, it can also shield the targeting ligand, preventing it from binding to its receptor.[2][8] The length and density of the PEG chains need to be optimized to balance circulation time and targeting efficiency.

  • Receptor saturation: The targeted receptors on the BBB may become saturated, limiting the transport of your liposomes.[2]

Data Presentation

Table 1: Physicochemical Characteristics of this compound Loaded PLGA Nanoparticles

ParameterValueReference
Mean Particle Size (nm)115.5 ± 0.469[6][12]
Zeta Potential (mV)-17.4 ± 2.38[6][12]
Encapsulation Efficiency (%)81.93 ± 0.915[6][12]
Yield (%)84.19 ± 1.72[6][12]
Polydispersity Index0.217 ± 0.016[6]

Table 2: In Vivo Brain Tissue Distribution of this compound (Oral Administration)

Dose (mg/kg)Time Point (min)Brain Tissue Concentration (nmol/g)Reference
503018[16]

Note: This data is for oral administration of free Boldine and serves as a baseline for comparison with enhanced delivery methods. Currently, direct comparative quantitative data for nanoparticle or liposome-delivered Boldine brain concentration is limited in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles

This protocol is based on the solvent displacement (nanoprecipitation) method.[6][12]

Materials:

  • This compound

  • Poly(lactic-co-glycolide) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 10 mg of this compound in 3 ml of acetone.

    • To this solution, add 50 mg of PLGA and mix until fully dissolved.[12]

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution in deionized water.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous PVA solution while stirring at a constant speed (e.g., 400 rpm).[12]

    • Continue stirring for a specified period (e.g., 3-4 hours) at room temperature to allow for solvent evaporation.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water.

    • Repeat the centrifugation and washing steps twice to remove any unencapsulated drug and excess PVA.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze the suspension and lyophilize to obtain a dry powder.

    • Store the lyophilized nanoparticles at 4°C until further use.[6]

Protocol 2: Quantification of this compound in Brain Tissue

This protocol provides a general workflow for quantifying this compound in brain tissue, which can be adapted based on available equipment. UHPLC-MS/MS is a highly sensitive method for such quantification.[17]

Materials:

  • Brain tissue samples

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Protein precipitation agent (e.g., acetonitrile)

  • Internal standard

  • UHPLC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the brain tissue sample.

    • Homogenize the tissue in a known volume of ice-cold homogenization buffer.

  • Protein Precipitation:

    • To a known volume of the tissue homogenate, add a specific volume of a protein precipitation agent (e.g., three volumes of acetonitrile) containing an internal standard.

    • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Sample Preparation for Analysis:

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the prepared sample into the UHPLC-MS/MS system.

    • Develop a specific method for the separation and detection of this compound and the internal standard based on their mass-to-charge ratios.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the brain tissue samples by comparing their peak areas to the standard curve. The results are typically expressed as nmol or µg of drug per gram of brain tissue.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_purification Purification & Isolation cluster_characterization Characterization cluster_invivo In Vivo Study prep_organic Prepare Organic Phase (this compound + PLGA in Acetone) nanoprecipitation Nanoprecipitation (Add Organic to Aqueous with Stirring) prep_organic->nanoprecipitation prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing Pellet centrifugation->washing Repeat 2x lyophilization Lyophilization washing->lyophilization size_zeta Particle Size & Zeta Potential lyophilization->size_zeta ee_yield Encapsulation Efficiency & Yield lyophilization->ee_yield admin Administration to Animal Model lyophilization->admin tissue_collection Brain Tissue Collection admin->tissue_collection quantification Quantification of this compound tissue_collection->quantification

Caption: Experimental workflow for preparing and evaluating this compound loaded nanoparticles.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects boldine This compound cx43_panx1 Cx43 & Panx1 Hemichannels boldine->cx43_panx1 Inhibits oxidative_stress Oxidative Stress boldine->oxidative_stress Reduces neuroinflammation Neuroinflammation boldine->neuroinflammation Reduces apoptosis Apoptosis boldine->apoptosis Reduces atp_glutamate ATP & Glutamate Release cx43_panx1->atp_glutamate Mediates ca_ions Cytoplasmic Ca2+ Levels atp_glutamate->ca_ions Increases neuroprotection Neuroprotection atp_glutamate->neuroprotection Contributes to excitotoxicity ca_ions->neuroprotection Contributes to neuronal damage oxidative_stress->neuroprotection neuroinflammation->neuroprotection apoptosis->neuroprotection

Caption: Neuroprotective signaling pathways of this compound.

References

Navigating the Hurdles of (+)-Boldine in Clinical Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Boldine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated a wide array of promising pharmacological activities in preclinical studies, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. However, its journey from the laboratory bench to clinical application is fraught with significant challenges that can often lead to experimental setbacks and data misinterpretation. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming the inherent limitations of this compound and advancing its therapeutic potential.

Section 1: Physicochemical and Pharmacokinetic Challenges

The primary obstacles in the clinical translation of this compound stem from its inherent physicochemical properties and subsequent pharmacokinetic profile. These factors critically influence its solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately impacting its bioavailability and therapeutic efficacy.

Frequently Asked Questions (FAQs) - Physicochemical and Pharmacokinetics

Q1: My this compound won't dissolve in aqueous buffers for my in vitro experiments. What am I doing wrong?

A1: This is a common issue. This compound is characterized by its low water solubility. Direct dissolution in aqueous buffers is often unsuccessful. To achieve a working solution, it is recommended to first dissolve the compound in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are suitable choices.

  • Protocol:

    • Prepare a concentrated stock solution of this compound in your chosen organic solvent.

    • For your final working concentration, dilute the stock solution with your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental model.

    • A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] Note that aqueous solutions of boldine are not stable and should be prepared fresh and not stored for more than a day.[1]

Q2: I'm observing low efficacy of this compound in my animal models despite using doses reported in the literature. Could this be a bioavailability issue?

A2: Yes, this is a very likely scenario. This compound exhibits low oral bioavailability, estimated to be less than 20%.[2] This is primarily due to two factors:

  • Poor Aqueous Solubility: As mentioned, its low solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

  • High First-Pass Metabolism: After absorption, this compound undergoes extensive metabolism in the liver before it can reach systemic circulation.[2]

This combination results in a short plasma half-life, often around 30 minutes in rats.[3] Therefore, maintaining therapeutic concentrations in the bloodstream after oral administration is challenging.

Q3: How can I improve the bioavailability of this compound in my animal studies?

A3: Overcoming the low bioavailability of this compound is a critical step for successful in vivo studies. Several formulation strategies can be employed:

  • Co-solvents: Similar to in vitro preparations, using co-solvents can enhance solubility in the dosing vehicle.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility and absorption.

  • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and facilitate its uptake.

  • Prodrugs: Chemical modification of the this compound structure to create a more soluble prodrug that is converted to the active form in vivo is another advanced strategy.

Data at a Glance: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Weight 327.37 g/mol [4]
Melting Point 162-164 °C[4]
Solubility in Ethanol ~50 mg/mL[4]
Solubility in DMSO ~65 mg/mL[5]
Solubility in Water Insoluble[5]
LogP ~1.7
Oral Bioavailability (Rat) <20%[2]
Half-life (t½) in Rats (oral) ~30-31 min
Time to Peak Plasma Concentration (Tmax) in Rats (oral) <0.5 hours[2]
Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
Species Dose (mg/kg) Cmax (µM) Tmax (min) AUC (µg·h/mL)
Rat257~30Difficult to measure
Rat50-~30-
Rat75-~30-

Note: Pharmacokinetic parameters can vary depending on the vehicle and analytical methods used.

Section 2: In Vitro Experimentation - Troubleshooting and Protocols

Executing robust and reproducible in vitro experiments with this compound requires careful attention to its properties and the specific assays being employed.

Frequently Asked Questions (FAQs) - In Vitro Assays

Q4: I am performing an MTT assay to assess the cytotoxicity of this compound, but my results are inconsistent. What could be the problem?

A4: In addition to the solubility issues already discussed (Q1), which can lead to inaccurate concentrations, the MTT assay itself can be prone to interference. The formazan (B1609692) crystals produced in the assay can interact with certain compounds, leading to erroneous absorbance readings.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound) at the same final concentration as in your experimental wells to account for any solvent-induced cytotoxicity.

    • Visual Inspection: Before adding the solubilizing agent, visually inspect the wells under a microscope to ensure that the color change is due to formazan crystal formation and not a precipitate of the compound itself.

    • Alternative Assays: If inconsistencies persist, consider using an alternative cytotoxicity assay that relies on a different mechanism, such as the LDH release assay or a cell counting method.

Q5: I want to investigate the effect of this compound on connexin hemichannels. What is a reliable method for this?

A5: A common and effective method to assess connexin hemichannel activity is the dye uptake assay. This assay measures the influx of a membrane-impermeable fluorescent dye into the cell through open hemichannels. Ethidium bromide and Lucifer Yellow are frequently used dyes for this purpose. The principle is that under normal conditions, these dyes cannot cross the cell membrane, but they can enter through open hemichannels.

Detailed Experimental Protocol: Ethidium Bromide Uptake Assay for Connexin Hemichannel Activity

This protocol is adapted from established methods for assessing hemichannel function.

Materials:

  • Cells expressing connexin hemichannels

  • Ethidium bromide (EtBr) stock solution

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium (Normal HBSS)

  • Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium (Ca²⁺-free HBSS)

  • This compound stock solution

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate your cells of interest in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates).

  • Pre-incubation with Inhibitor: Pre-incubate the cells with your desired concentration of this compound (or vehicle control) in normal HBSS for a specified time (e.g., 15-30 minutes) at 37°C.

  • Induction of Hemichannel Opening: To open the hemichannels, wash the cells twice with pre-warmed Ca²⁺-free HBSS.

  • Dye Loading: Incubate the cells with a working solution of Ethidium Bromide (e.g., 5 µM) in Ca²⁺-free HBSS for 5-10 minutes at 37°C. This incubation should also contain the same concentration of this compound or vehicle as the pre-incubation step.

  • Termination of Uptake: To close the hemichannels and trap the dye inside the cells, wash the cells three times with normal HBSS.

  • Imaging: Immediately acquire fluorescent images of the cells using a fluorescence microscope with appropriate filters for Ethidium Bromide (Excitation/Emission: ~518/605 nm).

  • Quantification: Quantify the fluorescence intensity per cell using image analysis software. A reduction in fluorescence intensity in the this compound treated cells compared to the vehicle control indicates inhibition of hemichannel-mediated dye uptake.

dot

G cluster_workflow Ethidium Bromide Uptake Assay Workflow A 1. Plate Cells B 2. Pre-incubate with this compound or Vehicle A->B C 3. Wash with Ca2+-free HBSS B->C D 4. Incubate with Ethidium Bromide in Ca2+-free HBSS C->D E 5. Wash with Normal HBSS D->E F 6. Acquire Fluorescence Images E->F G 7. Quantify Fluorescence Intensity F->G

Ethidium Bromide Uptake Assay Workflow
Data at a Glance: In Vitro Activity of this compound

Cell LineAssayIC50 (µg/mL)Incubation Time (hours)Reference
MDA-MB-231 (Breast Cancer) MTT70.8 ± 3.524[6]
MDA-MB-231 (Breast Cancer) MTT46.5 ± 3.148[6]
MDA-MB-468 (Breast Cancer) MTT75.7 ± 4.324[6]
MDA-MB-468 (Breast Cancer) MTT50.8 ± 2.748[6]
MCF-7 (Breast Cancer) MTT> 100 µM72[7]
KB (Oral Carcinoma) MTT--[8]
HEp-2 (Oral Carcinoma) MTT--[8]

Note: IC50 values can vary based on the specific experimental conditions and cell line passage number.

Section 3: Navigating In Vivo Studies and Clinical Translation

The transition from promising in vitro data to successful in vivo efficacy and eventual clinical trials is a major hurdle for this compound.

Frequently Asked Questions (FAQs) - In Vivo and Clinical Aspects

Q6: Are there any ongoing or completed clinical trials for this compound?

A6: As of late 2025, there is a notable lack of registered clinical trials investigating this compound as a primary therapeutic agent for major diseases. Some studies have explored boldo leaf extracts, which contain boldine, for dyspepsia.[4] A derivative, diacetyl boldine, has been investigated in topical formulations for skin conditions.[9] However, the systemic administration of pure this compound for conditions like cancer or neurodegenerative diseases in humans has not been extensively studied in a clinical trial setting. This represents a significant gap in its clinical translation.

Q7: What are the key considerations when designing an animal study for this compound?

A7: Given its pharmacokinetic challenges, careful study design is paramount:

  • Route of Administration: While oral gavage is common, its low bioavailability may necessitate alternative routes like intraperitoneal (IP) or intravenous (IV) injection to achieve and maintain therapeutic concentrations. However, these routes may not be clinically relevant for chronic conditions.

  • Dosing Frequency: Due to its short half-life, multiple daily doses or a continuous delivery system (e.g., osmotic pumps) may be required to maintain effective plasma levels.

  • Formulation: As discussed in Q3, employing an enabling formulation strategy is highly recommended to improve oral bioavailability and obtain more reliable and translatable results.

  • Toxicity: While generally considered to have a good safety profile at therapeutic doses in animal models, high doses can lead to toxicity. Acute toxicity studies have shown that boldine at a dose of 100 mg/kg body weight is well tolerated in rats.[6][10]

Logical Pathway: Overcoming Barriers to this compound's Clinical Translation

dot

G cluster_challenges Core Challenges cluster_solutions Potential Solutions cluster_outcome Desired Outcome A Low Aqueous Solubility B Low Oral Bioavailability A->B D Formulation Strategies (Nanoparticles, Liposomes, etc.) A->D C Short Plasma Half-life B->C B->D E Prodrug Approaches B->E F Alternative Delivery Routes C->F G Improved Pharmacokinetics D->G E->G F->G H Enhanced Therapeutic Efficacy G->H I Feasible Clinical Translation H->I

Pathway to Improve this compound's Clinical Viability

This technical support guide provides a foundational understanding of the key limitations and challenges associated with the clinical translation of this compound. By anticipating these hurdles and implementing the suggested troubleshooting strategies and experimental protocols, researchers can enhance the quality and reproducibility of their data, thereby paving the way for a more effective evaluation of this promising natural compound's therapeutic potential.

References

Mitigating the pro-oxidant effects of high concentrations of (+)-Boldine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Boldine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the pro-oxidant effects observed at high concentrations of this compound, ensuring the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cells show increased cytotoxicity and signs of oxidative stress when treated with high concentrations of this compound. Is this expected?

A1: Yes, this is a known paradoxical effect of this compound. While it is a potent antioxidant at lower concentrations, higher concentrations (typically around 100µM and above) can induce a pro-oxidant effect.[1][2] This can manifest as increased lactate (B86563) dehydrogenase (LDH) leakage, decreased mitochondrial activity, and increased production of reactive oxygen species (ROS), leading to cellular damage.[1][3]

Q2: What is the proposed mechanism behind the pro-oxidant effect of high-concentration this compound?

A2: At high concentrations, this compound can potentiate lipoperoxidation and increase the generation of free radicals.[1][2] This shift from an antioxidant to a pro-oxidant activity is thought to be related to the molecule's chemical structure and its interaction with cellular components at high concentrations, leading to an overload of the cell's natural antioxidant defense systems. This can trigger apoptotic pathways through mitochondrial dysfunction.[3]

Q3: At what concentration does this compound typically start showing pro-oxidant effects?

A3: Based on in vitro studies, pro-oxidant effects, such as a significant increase in LDH release and decreased mitochondrial activity, have been observed at a concentration of 100µM this compound in hippocampal slices.[1][2] However, the exact concentration can vary depending on the cell type, experimental conditions, and duration of exposure.

Q4: Can I mitigate these pro-oxidant effects without lowering the concentration of this compound?

A4: Yes, it is possible to mitigate the pro-oxidant effects by co-administering antioxidants. This approach aims to neutralize the excess ROS produced by the high concentration of this compound. Common antioxidants used in cell culture for this purpose include N-acetylcysteine (NAC) and Vitamin E (α-tocopherol). These agents can help restore the redox balance in your experimental system.

Troubleshooting Guides

Issue 1: Increased Cell Death and LDH Leakage

Symptoms:

  • Unexpectedly high levels of cell death in cultures treated with high concentrations of this compound.

  • Significantly elevated LDH levels in the culture medium compared to control groups.

Possible Cause:

  • Pro-oxidant activity of this compound leading to membrane damage and cytotoxicity.[4]

Troubleshooting Steps:

  • Confirm the Effect: Run a dose-response experiment to confirm that the cytotoxicity is concentration-dependent and more pronounced at higher concentrations (e.g., 50µM, 100µM, 200µM).

  • Co-treatment with an Antioxidant:

    • N-acetylcysteine (NAC): Co-incubate your cells with high-concentration this compound and NAC. NAC is a precursor to glutathione, a major intracellular antioxidant.

    • Vitamin E (α-tocopherol): As a lipid-soluble antioxidant, Vitamin E can be particularly effective in preventing lipid peroxidation.

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment Preparation: Prepare fresh solutions of this compound and NAC in your cell culture medium.

  • Co-treatment: Add this compound at the desired high concentration (e.g., 100µM) and NAC at a concentration range of 1-10 mM to the cells simultaneously.

  • Incubation: Incubate for the desired experimental duration.

  • Assessment: Measure LDH leakage in the supernatant and assess cell viability using a standard assay (e.g., MTT, Trypan Blue).

Issue 2: Elevated Reactive Oxygen Species (ROS) Levels

Symptoms:

  • Increased fluorescence with ROS-sensitive probes (like DCFH-DA) in cells treated with high-concentration this compound.

  • Evidence of oxidative damage to lipids, proteins, or DNA.

Possible Cause:

  • High concentrations of this compound are inducing the production of ROS.[3]

Troubleshooting Steps:

  • Quantify ROS Production: Use a reliable method to quantify ROS levels, such as flow cytometry or fluorescence microscopy with a probe like DCFH-DA.

  • Introduce a ROS Scavenger:

    • Pre-treatment: Pre-incubate the cells with an antioxidant like NAC (1-5 mM) for 1-2 hours before adding the high concentration of this compound. This can help to boost the intracellular antioxidant capacity.

    • Co-treatment: As described in the previous section, co-administer this compound with the antioxidant.

Experimental Protocol: ROS Measurement with DCFH-DA

  • Cell Treatment: Treat cells with this compound (e.g., 100µM) with or without an antioxidant (e.g., NAC 5 mM) for the desired time.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Analysis: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. Increased fluorescence indicates higher ROS levels.

Quantitative Data Summary

The following tables summarize the pro-oxidant effects of high concentrations of this compound as reported in the literature.

Table 1: Effect of this compound Concentration on Cell Viability and LDH Leakage

Concentration of this compoundCell Viability (% of Control)LDH Leakage (% Increase over Control)Experimental ModelReference
10µM~100%No significant increaseRat Hippocampal Slices[1]
100µMDecreasedSignificant increaseRat Hippocampal Slices[1]
46.5 ± 3.1 µg/mL (IC50)50%Dose-dependent increaseMDA-MB-231 Breast Cancer Cells[4]

Table 2: Effect of High-Concentration this compound on Oxidative Stress Markers

Concentration of this compoundOutcomeExperimental ModelReference
High ConcentrationsPotentiated lipoperoxidationRat Hippocampal Slices[1]
Dose-dependentElevated ROS levelsHuman Oral Carcinoma Cells[3]

Signaling Pathways and Experimental Workflows

pro_oxidant_pathway boldine This compound (High Concentration) ros Increased ROS Production boldine->ros mito Mitochondrial Dysfunction ros->mito lipid_perox Lipid Peroxidation ros->lipid_perox apoptosis Apoptosis mito->apoptosis membrane Cell Membrane Damage lipid_perox->membrane ldh LDH Leakage membrane->ldh apoptosis->membrane

Caption: Pro-oxidant signaling cascade of high-concentration this compound.

mitigation_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis cell_culture Prepare Cell Cultures treatment Treat with High-Conc. Boldine +/- Antioxidant (e.g., NAC) cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation ldh_assay Measure LDH Leakage incubation->ldh_assay ros_assay Quantify ROS Levels incubation->ros_assay viability_assay Assess Cell Viability incubation->viability_assay

Caption: Workflow for mitigating and assessing this compound's pro-oxidant effects.

References

Challenges and solutions for the purification of (+)-Boldine from complex natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Boldine from complex natural extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this bioactive alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when extracting this compound from its natural source, Peumus boldus?

A1: The primary initial challenges include low extraction yields and the co-extraction of a significant amount of impurities, such as other alkaloids, flavonoids, and phenolic compounds.[1][2] The choice of solvent and extraction method significantly impacts the initial purity and yield of this compound. Conventional methods like maceration can be time-consuming and result in lower yields compared to modern techniques.[3][4]

Q2: Which extraction techniques are recommended for improving the yield and selectivity for this compound?

A2: Modern "green" extraction techniques are highly recommended for their efficiency and selectivity. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique can significantly reduce extraction time and improve yield compared to conventional methods.[3][4][5][6][7][8]

  • Microwave-Assisted Extraction (MAE): MAE offers rapid extraction with reduced solvent consumption and has been shown to be more efficient than traditional methods like Soxhlet extraction.[9][10]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent like ethanol (B145695), allows for the extraction of this compound with high selectivity and avoids the use of toxic organic solvents.[11][12][13][14][15]

  • Natural Deep Eutectic Solvents (NADES): These green solvents have shown higher extraction efficiency for this compound compared to conventional solvents like methanol (B129727) and water.[1][2]

  • Ionic Liquids (ILs): ILs can be tailored to selectively extract alkaloids and have demonstrated high extraction efficiency.[16][17][18][19][20]

Q3: How can I remove impurities from my crude this compound extract?

A3: Post-extraction purification is crucial. Common techniques include:

  • Liquid-Liquid Extraction: This can be used to partition this compound from other compounds based on their differential solubility in immiscible solvents. Adjusting the pH is a key parameter in this process.

  • Column Chromatography: This is a standard method for separating compounds. However, alkaloids like boldine can adsorb to silica (B1680970) gel, potentially reducing recovery.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, leading to high recovery rates for alkaloids.[21][22][23][24][25] It is particularly effective for purifying compounds from complex mixtures.

Q4: What analytical method is most suitable for quantifying this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the most common and reliable method for the quantitative analysis of this compound.[26][27][28][29][30][31]

Troubleshooting Guides

Problem 1: Low Extraction Yield of this compound
Possible Cause Troubleshooting Solution
Inefficient Extraction Method Switch from conventional methods (maceration, Soxhlet) to more efficient techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][4][9]
Inappropriate Solvent Optimize the extraction solvent. While methanol is commonly used, consider using Natural Deep Eutectic Solvents (NADES) like proline-oxalic acid, which have shown superior extraction efficiency.[1][2] For Supercritical Fluid Extraction (SFE), use a co-solvent such as ethanol with CO2.[11]
Suboptimal Extraction Parameters Optimize parameters such as temperature, time, pressure (for SFE), and power (for UAE/MAE). For UAE, optimized conditions have been reported as a sonication power of 23 W/cm² for 40 minutes at 36°C.[3][4][5]
Poor Mass Transfer Ensure the plant material is finely ground to increase the surface area for extraction.
Problem 2: High Level of Impurities in the Extract
Possible Cause Troubleshooting Solution
Non-selective Extraction Solvent Employ more selective extraction methods. SFE with supercritical CO2 is known for its high selectivity towards non-polar to moderately polar compounds.[11][12] The selectivity of NADES and Ionic Liquids can also be tuned.[2][17]
Co-extraction of Similar Compounds Utilize a multi-step purification process. Follow the initial extraction with a chromatographic technique like Centrifugal Partition Chromatography (CPC) for efficient separation of alkaloids from other co-extracted compounds.[21][25]
Presence of Phenolic Compounds and Flavonoids Perform a preliminary clean-up step. An acid-base liquid-liquid extraction can be used to selectively isolate the basic alkaloid this compound from acidic phenolic compounds.
Problem 3: Difficulty in Separating this compound from Other Alkaloids
Possible Cause Troubleshooting Solution
Similar Chemical Properties of Alkaloids Employ a high-resolution purification technique. Centrifugal Partition Chromatography (CPC) offers high selectivity and is well-suited for separating structurally similar alkaloids.[25] The pH of the solvent system in CPC can be adjusted to enhance separation.[23]
Suboptimal Chromatographic Conditions Optimize the mobile phase and stationary phase (for column chromatography) or the biphasic solvent system (for CPC). For HPLC analysis, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and an acidic aqueous buffer is commonly used.[26]

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Yields with Different Solvents

Solvent SystemExtraction MethodThis compound Yield (mg/g of plant material)Reference
MethanolConventionalLower than NADES[1][2]
WaterConventionalLower than NADES[1][2]
NADES (proline-oxalic acid)Heat + Stirring2.362 ± 0.055[1][2]
NADES (choline chloride-lactic acid)Heat + Stirring0.427 ± 0.018[1][2]

Table 2: Ultrasound-Assisted Extraction (UAE) Optimization for this compound

ParameterOptimized ValueImpact on YieldReference
Sonication Power23 W/cm²Significant[3][4][5]
Temperature36 °CSignificant[3][4][5]
Time40 minutesSignificant[3][4][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry and finely grind the leaves of Peumus boldus.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the extraction solvent (e.g., water or an ethanol-water mixture) at a specific solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specified power (e.g., 23 W/cm²) and temperature (e.g., 36°C) for a set duration (e.g., 40 minutes).[3][4][5]

  • Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

  • Quantification: Dissolve a known amount of the crude extract in a suitable solvent and analyze the this compound content using a validated HPLC method.

Protocol 2: HPLC Quantification of this compound
  • Chromatographic System: Use a High-Performance Liquid Chromatograph equipped with a UV or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) is suitable.[26]

  • Mobile Phase: A common mobile phase is a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 78:22, v/v).[26]

  • Flow Rate: Set the flow rate to approximately 0.8 mL/min.[26]

  • Column Temperature: Maintain the column temperature at 30°C.[26]

  • Detection Wavelength: Detect this compound at a wavelength of 281 nm or 304 nm.[2][26]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the crude or purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Peumus boldus Leaves Extraction Extraction Method (UAE, MAE, SFE, NADES) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification Method (CPC, LLE) CrudeExtract->Purification PurifiedBoldine Purified this compound Purification->PurifiedBoldine Analysis HPLC-UV/DAD Analysis PurifiedBoldine->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Logic Start Low this compound Yield? InefficientMethod Using Conventional Method? Start->InefficientMethod Yes SuboptimalSolvent Inappropriate Solvent? Start->SuboptimalSolvent No SwitchMethod Switch to UAE, MAE, or SFE InefficientMethod->SwitchMethod Yes InefficientMethod->SuboptimalSolvent No End Yield Improved SwitchMethod->End OptimizeSolvent Optimize Solvent (e.g., NADES, co-solvents) SuboptimalSolvent->OptimizeSolvent Yes SuboptimalParams Suboptimal Parameters? SuboptimalSolvent->SuboptimalParams No OptimizeSolvent->End OptimizeParams Optimize Temp, Time, Power/Pressure SuboptimalParams->OptimizeParams Yes SuboptimalParams->End No OptimizeParams->End

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for (+)-Boldine from Peumus boldus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the supercritical fluid extraction (SFE) of (+)-Boldine from Peumus boldus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the SFE process for this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low this compound Yield

  • Question: My SFE process is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low this compound yield can be attributed to several factors related to the SFE parameters and the raw material. Consider the following troubleshooting steps:

    • Sub-optimal Pressure and Temperature: The solubility of Boldine in supercritical CO2 is highly dependent on the fluid's density, which is controlled by pressure and temperature.[1] Studies have shown that for Boldine extraction, higher pressures generally lead to increased yields. For instance, increasing pressure from 300 to 450 bar has been shown to enhance the yield.[2] However, extremely high pressures (e.g., 600 bar) with pure CO2 might decrease the yield.[2] Temperature has a dual effect; it can increase the vapor pressure of Boldine, aiding extraction, but also decrease the density of CO2, which can reduce its solvating power.[3] It is crucial to find the optimal balance.

    • Inadequate Use of Co-solvent: Due to the polar nature of the alkaloid this compound, pure supercritical CO2 is not an efficient solvent. The addition of a polar co-solvent, such as ethanol (B145695), is critical to increase the polarity of the supercritical fluid and enhance the solubility of Boldine.[4] Research indicates that increasing the concentration of ethanol (from 2% to 10%) can significantly improve the extraction yield.[2]

    • Insufficient Extraction Time: The extraction process is time-dependent. A short extraction time may not be sufficient for the supercritical fluid to penetrate the plant matrix and solubilize the target compound effectively. Both static and dynamic extraction times should be optimized.[5] A 7-hour extraction has been shown to achieve a notable Boldine recovery.[2]

    • Improper Sample Preparation: The particle size of the ground Peumus boldus leaves can impact the extraction efficiency. Smaller particle sizes provide a larger surface area for contact with the supercritical fluid, which can improve mass transfer. However, particles that are too fine can lead to channeling or clogging of the extraction vessel.

    • Matrix Effects: The complex nature of the plant matrix can hinder the release of Boldine. The presence of other compounds might affect the solubility and diffusion of Boldine.

Issue 2: Co-extraction of Undesirable Compounds

  • Question: My extract contains a high concentration of unwanted compounds, such as essential oils, and is low in this compound purity. How can I improve the selectivity of the extraction?

  • Answer: The selectivity of SFE can be manipulated by carefully adjusting the operational parameters.[6]

    • Lower Pressure and Temperature for Essential Oils: Essential oils are generally more volatile and less polar than Boldine. They can be selectively extracted at lower pressures (e.g., 60-150 bar) and moderate temperatures (e.g., 30-60 °C).[2] By performing a preliminary extraction step at these conditions, a significant portion of the essential oils can be removed before proceeding to the conditions optimized for Boldine extraction.

    • Fractional Separation: Implementing a fractional separation system downstream of the extractor can help to selectively precipitate compounds based on their solubility at different pressure and temperature conditions. By stepping down the pressure in stages, different fractions enriched in specific compounds can be collected.

    • Modifier Concentration: While a co-solvent is necessary for Boldine extraction, a very high concentration might also increase the solubility of other polar, undesirable compounds. Optimizing the co-solvent percentage is key to balancing yield and purity.

Issue 3: Inconsistent Results Between Batches

  • Question: I am observing significant variations in this compound yield and extract composition between different extraction runs, even with the same parameters. What could be causing this inconsistency?

  • Answer: Inconsistent results can stem from variations in the raw material, inconsistencies in the experimental procedure, or equipment fluctuations.

    • Raw Material Variability: The chemical composition of Peumus boldus leaves, including the this compound content, can vary depending on the geographical source, harvest time, and post-harvest processing (drying and storage conditions).[7] It is advisable to use a homogenized batch of plant material for a series of experiments to ensure consistency.

    • Inconsistent Sample Packing: The way the extraction vessel is packed can affect the flow of the supercritical fluid. Inconsistent packing density can lead to channeling, where the fluid bypasses parts of the sample bed, resulting in incomplete extraction.

    • Fluctuations in SFE System Parameters: Ensure that the SFE equipment is properly calibrated and can maintain stable pressure, temperature, and CO2 flow rate throughout the extraction process. Any fluctuations in these critical parameters can lead to variable results.[8]

    • Moisture Content: The moisture content of the plant material can affect the extraction efficiency. High moisture content can compete with the solute for interaction with the supercritical fluid. Standardizing the drying process of the leaves is important.

Frequently Asked Questions (FAQs)

1. What are the optimal SFE parameters for maximizing this compound yield?

Based on available research, the following parameters have been shown to be effective for increasing this compound yield from Peumus boldus:

  • Pressure: High pressures in the range of 300-450 bar are generally favorable.[2]

  • Temperature: A moderate temperature of around 50 °C has been used successfully.[2] It's a trade-off between solubility and solvent density.[3]

  • Co-solvent: Ethanol is a commonly used and effective co-solvent. Concentrations between 5% and 10% have been shown to significantly improve yield.[2]

  • Extraction Time: Longer extraction times, on the order of several hours (e.g., 7 hours), may be necessary for higher recovery.[2]

It is important to note that these are starting points, and further optimization using experimental designs (e.g., Response Surface Methodology) is recommended to determine the ideal conditions for a specific SFE system and raw material.[9]

2. Why is a co-solvent necessary for this compound extraction with supercritical CO2?

Supercritical CO2 is a nonpolar solvent, which makes it efficient for extracting nonpolar compounds like essential oils.[10] However, this compound is a polar alkaloid.[11] The addition of a polar co-solvent, such as ethanol, increases the polarity of the supercritical fluid mixture, thereby enhancing its ability to dissolve and extract polar compounds like Boldine.[4][5]

3. Can I use other co-solvents besides ethanol?

While ethanol is the most commonly reported co-solvent for Boldine extraction due to its effectiveness and low toxicity, other polar solvents like methanol (B129727) could potentially be used.[12] However, the choice of co-solvent should consider factors such as toxicity, regulatory acceptance (especially for pharmaceutical applications), and its effect on the selectivity of the extraction.

4. What are the advantages of using SFE for this compound extraction compared to conventional methods?

SFE offers several advantages over traditional solvent extraction methods:[6][10]

  • Environmentally Friendly: It uses non-toxic, inexpensive, and readily available CO2 as the primary solvent, reducing the use of hazardous organic solvents.[8]

  • Selectivity: The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, allowing for selective extraction of target compounds.[8]

  • Solvent-Free Product: At the end of the process, CO2 is simply vented off as a gas, leaving a solvent-free extract.[8]

  • Mild Operating Conditions: SFE can be performed at relatively low temperatures, which is beneficial for the extraction of thermolabile compounds.[1]

5. How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is a standard and reliable analytical method for the quantification of this compound in extracts from Peumus boldus.[4] A validated HPLC method with a suitable standard is necessary for accurate determination.

Data Presentation

Table 1: Effect of SFE Parameters on this compound Yield

Pressure (bar)Temperature (°C)Co-solvent (Ethanol %)Extraction Time (h)This compound Yield (ppm)Reference
300502-101.50.14 - 1.95[2]
45050577.4[2]
600500-Decreased Yield[2]
90500-Negligible Boldine[2]

Note: The yields are reported as ppm (parts per million) from the source material.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of this compound

  • Sample Preparation:

    • Dry the leaves of Peumus boldus at a controlled temperature (e.g., 40°C) to a constant weight.

    • Grind the dried leaves to a uniform particle size (e.g., 0.5 mm).

    • Accurately weigh a specific amount of the ground material (e.g., 10 g) and pack it into the extraction vessel.

  • SFE System Setup:

    • Set the extraction vessel temperature to the desired value (e.g., 50°C).

    • Pressurize the system with CO2 to the target pressure (e.g., 450 bar).

    • Introduce the co-solvent (ethanol) at the desired concentration (e.g., 5%) into the CO2 stream.

  • Extraction Process:

    • Allow the system to equilibrate under static conditions for a defined period (e.g., 30 minutes) to ensure the supercritical fluid penetrates the plant matrix.

    • Initiate the dynamic extraction by continuously flowing the supercritical CO2-ethanol mixture through the extraction vessel at a constant flow rate.

    • Collect the extract downstream by depressurizing the fluid in a separation vessel.

  • Post-Extraction:

    • After the desired extraction time (e.g., 7 hours), depressurize the system safely.

    • Collect the total extract and store it under appropriate conditions (e.g., protected from light and at a low temperature) for further analysis.

Protocol 2: Quantification of this compound by HPLC

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Dissolve a known amount of the SFE extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid), run in an isocratic or gradient mode.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where Boldine shows maximum absorbance.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the Boldine peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Boldine in the sample using the calibration curve.

Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction start Peumus boldus Leaves drying Drying start->drying grinding Grinding drying->grinding packing Packing into Extractor grinding->packing sfe_system SFE System (Pressure, Temp, Co-solvent) packing->sfe_system extraction Static & Dynamic Extraction sfe_system->extraction separation Separation (Depressurization) extraction->separation extract Crude Extract separation->extract analysis Analysis (e.g., HPLC) extract->analysis end This compound Yield Quantification analysis->end

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Parameter_Relationships cluster_params SFE Parameters cluster_outputs Extraction Outputs pressure Pressure yield This compound Yield pressure->yield + selectivity Selectivity pressure->selectivity +/- temp Temperature temp->yield +/- temp->selectivity +/- cosolvent Co-solvent (%) cosolvent->yield + cosolvent->selectivity - time Extraction Time time->yield +

Caption: Influence of SFE Parameters on this compound Extraction.

References

How to minimize and monitor potential side effects of (+)-Boldine in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and monitoring potential side effects of (+)-Boldine in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for this compound in long-term rodent studies?

A1: Based on existing literature, efficacious oral doses of this compound in rodent models of disease typically range from 10–50 mg/kg.[1] A 90-day study in rats using an oral dose of 50 mg/kg did not show detectable toxicity to the liver or kidneys.[1] Lethal oral doses are significantly higher, around 1,000 mg/kg for guinea pigs and 1,250 mg/kg for dogs, which is approximately 20–100 times the effective dose range.[1] Therefore, a starting dose within the 10-50 mg/kg range is generally considered safe for long-term studies in rodents. However, it is always recommended to conduct a preliminary dose-ranging study to determine the optimal dose for your specific animal model and experimental conditions.

Q2: What are the primary organs of concern for potential toxicity with long-term this compound administration?

A2: While this compound is generally considered to have a good safety profile, especially at therapeutic doses, the primary organs to monitor during long-term studies are the liver and kidneys, due to their central role in metabolism and excretion.[1][2][3] Given its effects on the cardiovascular and central nervous systems, monitoring of these systems is also prudent.[4][5][6][7]

Q3: How is this compound metabolized and eliminated, and how might this impact long-term studies?

A3: this compound is rapidly metabolized, primarily in the liver, through glucuronidation and sulfation.[1][3] It has a relatively short elimination half-life of about 30 minutes in rats.[1] Due to high first-pass metabolism in the liver, its oral bioavailability is likely less than 20%.[1] For long-term studies, this rapid metabolism and elimination profile may necessitate more frequent dosing to maintain therapeutic plasma concentrations. The significant liver metabolism also underscores the importance of monitoring liver function throughout the study.

Troubleshooting Guides

Issue 1: I'm observing unexpected weight loss in my animals treated with this compound.

  • Possible Cause 1: Reduced food/water intake. this compound administration, particularly via oral gavage, can sometimes cause transient stress, leading to decreased consumption.

    • Troubleshooting Step: Closely monitor daily food and water consumption. Ensure proper gavage technique to minimize stress. If weight loss persists, consider offering a more palatable diet or an alternative route of administration if feasible.

  • Possible Cause 2: Underlying toxicity. While unlikely at therapeutic doses, higher doses could potentially lead to systemic toxicity.

    • Troubleshooting Step: Perform a thorough clinical examination of the animals. Check for other signs of toxicity such as lethargy, ruffled fur, or changes in posture. Consider collecting blood samples for a complete blood count (CBC) and serum biochemistry to assess organ function.

  • Possible Cause 3: Effects on glucose metabolism. Some studies suggest that this compound may modestly reduce serum glucose.[1]

    • Troubleshooting Step: Measure blood glucose levels to rule out hypoglycemia, especially if weight loss is accompanied by lethargy or weakness.

Issue 2: I'm seeing changes in the animals' behavior (e.g., sedation or hyperactivity).

  • Possible Cause 1: Central nervous system effects. this compound can cross the blood-brain barrier and has been reported to have neuroprotective and analgesic effects.[1][5][8] It has also been shown to have weak anti-dopaminergic actions at high doses.[1][7]

    • Troubleshooting Step: Conduct standardized neurobehavioral assessments to systematically evaluate motor function, coordination, and anxiety-like behavior. (See Neurobehavioral Monitoring Protocol below). If significant behavioral changes are observed, it may be necessary to adjust the dose.

  • Possible Cause 2: Discomfort or pain. The observed behavioral changes could be a response to discomfort.

    • Troubleshooting Step: Perform a thorough physical examination to check for any signs of pain or distress.

Monitoring Protocols and Data Presentation

Table 1: Key Parameters for Monitoring in Long-Term this compound Studies
System Primary Parameters Secondary Parameters Frequency
General Health Body weight, food and water intake, clinical observations (posture, fur, activity)Fecal and urine outputDaily/Weekly
Hepatotoxicity Serum ALT, AST, ALP, BilirubinSerum albumin, total protein, cholesterolBaseline, Monthly
Nephrotoxicity Serum Creatinine (B1669602), Blood Urea Nitrogen (BUN)Urinalysis (protein, glucose, ketones), Urinary Albumin to Creatinine Ratio (uACR)Baseline, Monthly
Cardiovascular Heart rate, blood pressure (non-invasive)Electrocardiogram (ECG)Baseline, Monthly
Hematology Complete Blood Count (CBC)-Baseline, Mid-point, End-point
Neurobehavioral Open field test (locomotor activity), Rotarod (motor coordination)Elevated plus maze (anxiety-like behavior)Baseline, Mid-point, End-point

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, ALP: Alkaline phosphatase

Experimental Protocols

Protocol 1: Liver Function Assessment
  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, monthly, and at the study endpoint.

  • Serum Separation: Allow blood to clot and centrifuge to separate serum.

  • Biochemical Analysis: Use a certified veterinary clinical chemistry analyzer to measure serum levels of ALT, AST, ALP, and bilirubin.

  • Histopathology (at endpoint):

    • Euthanize the animal and perform a necropsy.

    • Collect liver tissue and fix in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine for signs of inflammation, necrosis, or other pathological changes.

Protocol 2: Kidney Function Assessment
  • Blood Collection: Collect blood samples as described for liver function assessment.

  • Serum Analysis: Measure serum creatinine and BUN levels.

  • Urine Collection: Place animals in metabolic cages for urine collection (e.g., over a 6-hour period).[9]

  • Urinalysis:

    • Measure urine volume.

    • Use urine test strips to screen for protein, glucose, and ketones.

    • For a more sensitive measure of kidney damage, determine the urinary albumin to creatinine ratio (uACR) using specific ELISA kits.[9]

  • Histopathology (at endpoint):

    • Collect kidney tissue during necropsy.

    • Fix, process, and stain with H&E and Periodic Acid-Schiff (PAS) to examine glomerular and tubular structures.[9]

Protocol 3: Neurobehavioral Monitoring
  • Open Field Test:

    • Place the animal in the center of a novel, open arena.

    • Use an automated tracking system to record locomotor activity (total distance traveled, time spent in the center vs. periphery) for a defined period (e.g., 10-15 minutes).

  • Rotarod Test:

    • Place the animal on a rotating rod with an accelerating speed.

    • Record the latency to fall off the rod.

    • Conduct multiple trials over several days for training and baseline measurement before drug administration.[10]

Visualizations

Experimental Workflow for Side Effect Monitoring

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (Long-Term) cluster_2 Monitoring Parameters cluster_3 End-Point Analysis Baseline Baseline Measurements (Weight, Blood, Behavior) Dosing Daily this compound Administration Baseline->Dosing Acclimatization Acclimatization Period Randomization Randomization into Groups Acclimatization->Randomization Randomization->Baseline Monitoring Regular Monitoring (Weekly/Monthly) Dosing->Monitoring Health General Health Checks (Weight, Clinical Signs) Monitoring->Health Biochem Blood Biochemistry (Liver & Kidney) Monitoring->Biochem Behavior Neurobehavioral Tests Monitoring->Behavior Endpoint Terminal Blood & Tissue Collection Histo Histopathology (Liver, Kidney) Endpoint->Histo Data Data Analysis & Reporting Endpoint->Data

Caption: Workflow for monitoring potential side effects of this compound.

Logical Relationship for Troubleshooting Weight Loss

G cluster_investigation Initial Investigation cluster_analysis Further Analysis cluster_conclusion Potential Causes & Actions start Observation: Unexpected Weight Loss check_intake Monitor Food/Water Intake start->check_intake check_clinical Perform Clinical Examination start->check_clinical cause1 Reduced Intake: Refine Dosing Technique check_intake->cause1 blood_work Collect Blood for CBC & Biochemistry check_clinical->blood_work glucose_test Measure Blood Glucose check_clinical->glucose_test cause2 Systemic Toxicity: Re-evaluate Dose blood_work->cause2 cause3 Hypoglycemia: Confirm & Adjust glucose_test->cause3

Caption: Troubleshooting logic for unexpected weight loss in animal studies.

References

Validation & Comparative

In vivo validation of the antioxidant efficacy of (+)-Boldine using biomarkers of oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antioxidant efficacy of (+)-Boldine against three other well-established antioxidant compounds: Silymarin, Vitamin E, and N-acetylcysteine (NAC). The following sections detail their performance based on key biomarkers of oxidative stress, provide an overview of relevant experimental protocols, and illustrate their mechanisms of action through signaling pathway diagrams.

Comparative Analysis of Antioxidant Performance

The antioxidant efficacy of this compound and its alternatives has been evaluated in various in vivo models of oxidative stress. The following tables summarize the quantitative data on their effects on key biomarkers: malondialdehyde (MDA), a marker of lipid peroxidation; reduced glutathione (B108866) (GSH), a crucial intracellular antioxidant; and the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT).

Note: The data presented below is compiled from multiple studies using different animal models and oxidative stress inducers. Direct comparison should be made with caution.

Table 1: Effect of this compound on Oxidative Stress Biomarkers

Experimental ModelDosageOrganMDA LevelGSH LevelSOD ActivityCAT ActivityReference
Streptozotocin-induced diabetic rats100 mg/kg/day (in drinking water) for 8 weeksPancreas, Kidney, Liver↓ in all↑ in Liver & Pancreas↓ in Kidney & Pancreas↑ in Liver & Pancreas[1]
Methylprednisolone-induced hepatotoxicity in rats5, 10, 50 mg/kgLiver[2]
Thioacetamide-treated rats5, 10, 20 mg/kg (oral)LiverNot specifiedNot specified[3]

Table 2: Comparative Efficacy of Antioxidants on Oxidative Stress Biomarkers

AntioxidantExperimental ModelDosageOrganMDA LevelGSH LevelSOD ActivityCAT ActivityReference
This compound Streptozotocin-induced diabetic rats100 mg/kg/dayPancreas↓ (MnSOD)[1]
Silymarin CCl4-induced hepatotoxicity in rats250 & 500 mg/kgLiver[4]
Vitamin E Lithium-pilocarpine-induced status epilepticus in ratsNot specified (pretreatment)BrainNot specified↑ (GSH/GSSG ratio)Not specifiedNot specified[5]
N-acetylcysteine High-fat diet-fed mice1 g/kg (in drinking water)LiverNot specifiedNot specifiedNot specified[6]

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide to assess in vivo antioxidant efficacy.

Induction of Oxidative Stress in Animal Models
  • Streptozotocin (STZ)-Induced Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) is administered to induce hyperglycemia and subsequent oxidative stress in rodents.[1]

  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: CCl4 is typically administered via intraperitoneal injection (e.g., 1 ml/kg body weight, diluted in olive oil) to induce liver damage and oxidative stress.[4]

  • Methylprednisolone (MPL)-Induced Hepatotoxicity: High doses of MPL (e.g., 100 mg/kg) are administered to induce liver toxicity and oxidative stress.[2]

  • Lithium-Pilocarpine-Induced Status Epilepticus: This model induces seizures and associated oxidative stress in the brain.[5]

  • High-Fat Diet (HFD): Chronic feeding of a high-fat diet can induce metabolic stress and associated oxidative stress in various organs.[6]

Measurement of Oxidative Stress Biomarkers
  • Lipid Peroxidation (Malondialdehyde - MDA) Assay (TBARS Method):

    • Tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • The mixture is heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored complex.

    • After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

  • Reduced Glutathione (GSH) Assay:

    • Tissue homogenate is treated with a protein precipitating agent (e.g., trichloroacetic acid).

    • The supernatant is then mixed with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB).

    • DTNB reacts with the thiol group of GSH to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).

    • The absorbance of TNB is measured spectrophotometrically at 412 nm.

    • The GSH concentration is determined using a standard curve of known GSH concentrations.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals.

    • Superoxide radicals are generated by a system such as xanthine/xanthine oxidase or photoreduction of riboflavin.

    • SOD in the sample dismutates the superoxide radicals, thereby inhibiting the reduction of the chromogen.

    • The absorbance is measured at a specific wavelength (e.g., 560 nm for NBT), and the percentage of inhibition is calculated.

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

  • Catalase (CAT) Activity Assay:

    • The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

    • Tissue homogenate is incubated with a known concentration of H2O2.

    • The rate of H2O2 decomposition is monitored by measuring the decrease in absorbance at 240 nm.

    • Alternatively, the remaining H2O2 can be reacted with a reagent to produce a colored compound, which is then measured spectrophotometrically.

    • Catalase activity is expressed in units, where one unit is defined as the amount of enzyme that decomposes a certain amount of H2O2 per minute.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound, Silymarin, Vitamin E, and N-acetylcysteine are mediated through various mechanisms, including the modulation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective proteins, including antioxidant enzymes like SOD and CAT, and enzymes involved in GSH synthesis.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation Antioxidant Antioxidant Compound Antioxidant->Keap1 Modulation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (SOD, CAT, GSH synthesis) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Neutralization

Caption: The Keap1-Nrf2 antioxidant response pathway.

Modulation of Nrf2 Pathway by this compound and Alternatives

The following diagrams illustrate the proposed mechanisms by which each compound interacts with the Keap1-Nrf2 pathway.

This compound

Boldine_Nrf2 Boldine This compound Keap1 Keap1 Boldine->Keap1 Interacts with Keap1 (Mechanism under investigation) Nrf2 Nrf2 Keap1->Nrf2 Inhibition released ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes ↑ SOD, CAT ↑ GSH Synthesis ARE->Antioxidant_Enzymes Gene Expression

Caption: Proposed mechanism of this compound on the Nrf2 pathway.

Silymarin

Silymarin_Nrf2 Silymarin Silymarin Keap1 Keap1 Silymarin->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition released ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes ↑ SOD, CAT, GPx ↑ GSH Synthesis ARE->Antioxidant_Enzymes Gene Expression

Caption: Silymarin's activation of the Nrf2 pathway.

Vitamin E

VitaminE_Nrf2 VitaminE Vitamin E (α-tocopherol) ROS ROS VitaminE->ROS Direct Scavenging Keap1 Keap1 ROS->Keap1 Reduced Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Inhibition released ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes ↑ Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Expression

Caption: Vitamin E's dual antioxidant mechanism.

N-acetylcysteine (NAC)

NAC_Nrf2 NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation GSH GSH Cysteine->GSH Synthesis Precursor Keap1 Keap1 GSH->Keap1 Maintains Redox Balance, Modulates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition released ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes ↑ Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Expression

References

The Neuroprotective Efficacy of (+)-Boldine: A Comparative Analysis with Leading Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic strategies against neurodegenerative diseases, natural compounds with potent antioxidant properties have emerged as promising candidates. Among these, (+)-Boldine, an aporphine (B1220529) alkaloid from the boldo tree, has garnered significant attention for its neuroprotective capabilities. This guide provides a comprehensive comparison of this compound's neuroprotective activity against other well-established natural antioxidants: Curcumin, Resveratrol, and Quercetin. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the primary signaling pathways involved.

Comparative Analysis of Neuroprotective Activity

While direct head-to-head comparative studies are limited, the existing body of research allows for a robust indirect comparison of the neuroprotective effects of this compound, Curcumin, Resveratrol, and Quercetin. The following tables summarize key quantitative data from various in vitro studies, highlighting the efficacy of each compound in mitigating neuronal damage.

Table 1: Effect of Natural Antioxidants on Neuronal Cell Viability in Neurotoxicity Models

CompoundCell LineNeurotoxinConcentrationOutcome MeasureResultReference
This compound HT22AβO (1 µM)1-10 µMCell Viability (MTT assay)Significant protection against AβO-induced cell death[1]
Curcumin SH-SY5Y25-50 µM (with 10-25 µM Piperine)Cell Viability (MTT assay)Preserved cell viability up to 85%[2]
Resveratrol MCAO ratsIschemia/ReperfusionNot SpecifiedATP LevelsSignificantly increased ATP levels compared to sham rats[3]
Quercetin SH-SY5Y6-OHDA10-40 µMCell ViabilityDose-dependent increase in cell viability

AβO: Amyloid-beta oligomers; 6-OHDA: 6-hydroxydopamine; MCAO: Middle cerebral artery occlusion. Note: The data presented are illustrative and can vary based on experimental conditions.

Table 2: Modulation of Oxidative Stress Markers by Natural Antioxidants

CompoundModelOxidative StressorConcentrationOutcome MeasureResultReference
This compound HT22 cellsAβO (1 µM)1-10 µMMitochondrial ROSLargely prevented the AβO-induced increase in mitochondrial ROS[1]
Curcumin Rat model of SCISpinal Cord InjuryNot SpecifiedSOD, CAT, GSH-Px levelsIncreased levels of antioxidant enzymes[4]
Resveratrol Tumor tissue-Not SpecifiedReduced Glutathione (GSH)Increased GSH levels compared to the untreated group[5]
Quercetin Adult mouse brainLPS30 mg/kg/daySOD activity, MDA contentSignificantly increased SOD activity and reduced MDA content[6]

ROS: Reactive Oxygen Species; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; LPS: Lipopolysaccharide. Note: The data presented are illustrative and can vary based on experimental conditions.

Table 3: Anti-Apoptotic Effects of Natural Antioxidants

CompoundModelApoptotic StimulusConcentrationOutcome MeasureResultReference
This compound ----Modulates apoptosis[7]
Curcumin 6-OHDA model of PD6-OHDANot SpecifiedCaspase activityReduced caspase activity[8]
Resveratrol ---Pro- and anti-apoptotic proteinsModulates the expression of pro- and anti-apoptotic proteins[9]
Quercetin Adult mouse brainLPS30 mg/kg/dayCaspase-3 activityDecreased activated caspase-3 activity[10]

PD: Parkinson's Disease. Note: The data presented are illustrative and can vary based on experimental conditions.

Key Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of these natural compounds are exerted through a variety of signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

This compound

This compound's neuroprotective actions are multifaceted, involving potent antioxidant and anti-inflammatory activities, as well as the modulation of key cellular processes.[7] It is a potent free radical scavenger and has been shown to inhibit lipid peroxidation.[1] A key mechanism is its ability to protect mitochondria from dysfunction induced by neurotoxins.[1]

boldine_pathway Boldine This compound ROS Reactive Oxygen Species (ROS) Boldine->ROS Scavenges Mitochondria Mitochondrial Dysfunction Boldine->Mitochondria Protects Neuroinflammation Neuroinflammation Boldine->Neuroinflammation Inhibits ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Reduces Neuroinflammation->Apoptosis

Putative neuroprotective signaling pathway of this compound.
Curcumin

Curcumin, the active compound in turmeric, is a powerful anti-inflammatory and antioxidant agent.[8] Its neuroprotective effects are mediated through the inhibition of amyloid-β aggregation, upregulation of antioxidant enzymes, and modulation of neurotrophic factors.[4][9]

curcumin_pathway Curcumin Curcumin Abeta Aβ Aggregation Curcumin->Abeta Inhibits Nrf2 Nrf2 Curcumin->Nrf2 Activates Neuroprotection Neuroprotection Abeta->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Neuroprotection

Curcumin's neuroprotective signaling pathway.
Resveratrol

Resveratrol, a polyphenol found in grapes and berries, is known to activate sirtuin 1 (SIRT1), a protein crucial for cellular stress resistance.[9] Its neuroprotective mechanisms include antioxidant effects, anti-inflammatory action, and anti-apoptotic activity.[9]

resveratrol_pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates NFkB NF-κB SIRT1->NFkB Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Neuroinflammation->Neuroprotection

Resveratrol's neuroprotective signaling pathway.
Quercetin

Quercetin is a flavonoid found in many fruits and vegetables that possesses potent anti-inflammatory and antioxidant properties.[10] It has been shown to protect against neuroinflammation and neuronal degeneration by inhibiting glial cell activation and modulating apoptotic pathways.[10]

quercetin_pathway Quercetin Quercetin Glia Activated Glia (Microglia, Astrocytes) Quercetin->Glia Inhibits Apoptotic_Pathway Mitochondrial Apoptotic Pathway Quercetin->Apoptotic_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Glia->Proinflammatory_Cytokines Release Proinflammatory_Cytokines->Apoptotic_Pathway Activates Neurodegeneration Neurodegeneration Apoptotic_Pathway->Neurodegeneration Neuroprotection Neuroprotection Neurodegeneration->Neuroprotection

Quercetin's neuroprotective signaling pathway.

Experimental Protocols

A standardized approach to assessing neuroprotective activity in vitro is essential for comparing the efficacy of different compounds. The following are detailed protocols for key assays.

experimental_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, HT22) treatment Treatment: 1. Pre-treat with Natural Antioxidant 2. Induce Neurotoxicity (e.g., Aβ, 6-OHDA) start->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (MTT) assays->viability ros ROS Production Assay (DCFDA) assays->ros sod Antioxidant Enzyme Assay (SOD Activity) assays->sod apoptosis Apoptosis Assay (Caspase-3 Activity) assays->apoptosis data Data Analysis and Comparison viability->data ros->data sod->data apoptosis->data

General experimental workflow for assessing neuroprotection.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol details the use of the MTT assay to determine the protective effect of a compound against a neurotoxin.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., this compound)

  • Neurotoxin (e.g., 6-OHDA)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

  • Treatment: Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Then, add the neurotoxin to induce cell death and incubate for 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cells

  • 24-well plates

  • Test compound

  • ROS-inducing agent (e.g., H₂O₂)

  • DCFH-DA stock solution (10 mM in DMSO)[12]

  • Serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the test compound and ROS-inducing agent as described in the MTT assay protocol.

  • DCFH-DA Staining: Remove the medium and wash the cells once with serum-free medium. Add 500 µL of a 10 µM DCFH-DA working solution (diluted from stock in pre-warmed serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[12]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Data Acquisition: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[13] Alternatively, visualize ROS production using a fluorescence microscope.[12]

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This protocol outlines a colorimetric method for measuring SOD activity in cell lysates.

Materials:

  • Cell lysate samples

  • SOD Assay Kit (commercial kits are widely available)

  • Microplate reader

Procedure:

  • Sample Preparation: Lyse treated cells and determine the protein concentration of the supernatant.

  • Assay Reaction: The assay is typically based on the inhibition of a reaction that produces a colored product. In a 96-well plate, add the cell lysate, a substrate solution (e.g., WST-1), and an enzyme solution (e.g., xanthine (B1682287) oxidase) according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[14] The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as U/mg of protein.

Protocol 4: Caspase-3 Activity Assay

This protocol describes a fluorometric or colorimetric assay to measure the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Cell lysate samples

  • Caspase-3 Assay Kit (containing a specific substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Sample Preparation: Prepare cell lysates from treated cells.

  • Assay Reaction: In a 96-well plate, add the cell lysate and the caspase-3 substrate according to the kit's protocol. The substrate is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC).[15][16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15]

  • Data Acquisition: Measure the absorbance at 405 nm (for pNA) or the fluorescence at an excitation of 380 nm and emission of 420-460 nm (for AMC).[15] The caspase-3 activity is proportional to the signal generated.

Conclusion

This compound demonstrates significant neuroprotective potential, comparable to other well-researched natural antioxidants like Curcumin, Resveratrol, and Quercetin. Its multifaceted mechanism of action, encompassing potent antioxidant, anti-inflammatory, and mitochondrial protective effects, positions it as a strong candidate for further investigation in the context of neurodegenerative diseases. While the available data suggests comparable efficacy, direct comparative studies are warranted to definitively establish the relative potency of these compounds. The standardized experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial in advancing the development of novel, natural-product-based neuroprotective therapies.

References

Head-to-head comparison of the antidopaminergic properties of (+)-Boldine and glaucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antidopaminergic properties of two aporphine (B1220529) alkaloids: (+)-Boldine and glaucine (B1671577). The information presented is based on available experimental data to facilitate an evidence-based evaluation of their potential as dopamine (B1211576) receptor antagonists.

Overview of this compound and Glaucine

This compound is a major alkaloid found in the leaves and bark of the boldo tree (Peumus boldus). It is known for its antioxidant and various other pharmacological activities. Glaucine, another aporphine alkaloid, is the principal component of Glaucium flavum (yellow hornpoppy) and has been investigated for its antitussive and other central nervous system effects. Both compounds have been explored for their potential interaction with dopamine receptors.

In Vitro Antidopaminergic Properties

The primary mechanism of antidopaminergic action is the blockade of dopamine receptors, particularly the D1 and D2 subtypes. The binding affinities of this compound and glaucine for these receptors have been determined through radioligand binding assays.

Data Summary: Dopamine Receptor Binding Affinities

CompoundReceptorRadioligandIn Vitro IC50 (µM)In Vitro Ki (µM)
This compound D1[³H]-SCH 233900.4[1]Not explicitly reported
D2[³H]-Raclopride0.5[1]Not explicitly reported
Glaucine D1-like[³H]-SCH 23390~4.0[1]Not explicitly reported
D2-like[³H]-Raclopride~5.0[1]Not explicitly reported

Note: Lower IC50 values indicate higher binding affinity.

Based on in vitro binding studies, this compound demonstrates a significantly higher affinity for both D1 and D2 dopamine receptors compared to glaucine, with IC50 values that are approximately an order of magnitude lower[1].

In Vivo Antidopaminergic Properties

The antidopaminergic effects of this compound and glaucine have been assessed in vivo using animal models that are sensitive to dopamine receptor modulation, such as apomorphine-induced stereotyped behaviors. Apomorphine (B128758) is a non-selective dopamine receptor agonist that induces behaviors like climbing, sniffing, and grooming in rodents.

Data Summary: In Vivo Effects on Apomorphine-Induced Behaviors

CompoundDoseAnimal ModelApomorphine-Induced BehaviorResult
This compound 40 mg/kg (i.p.)MiceClimbing, sniffing, groomingNo modification of behaviors[1]
40 mg/kg (i.p.)RatsYawning and penile erection>50% inhibition[1]
Glaucine 40 mg/kg (i.p.)MiceClimbing, sniffing, groomingAlmost completely abolished[1]
40 mg/kg (i.p.)RatsYawning and penile erection>50% inhibition[1]

Interestingly, despite its lower in vitro binding affinity, glaucine exhibits more potent central antidopaminergic activity in vivo compared to this compound[1]. At a dose of 40 mg/kg, glaucine almost completely abolished apomorphine-induced climbing, sniffing, and grooming in mice, whereas this compound had no effect on these behaviors[1]. Both compounds, however, were similarly effective in inhibiting apomorphine-induced yawning and penile erection in rats[1].

Functional Antagonism: cAMP Signaling

A critical measure of antidopaminergic activity is the functional antagonism of dopamine receptor-mediated signaling. D1 receptors are coupled to Gs proteins and stimulate the production of cyclic AMP (cAMP), while D2 receptors are coupled to Gi proteins and inhibit cAMP production. An antagonist would be expected to block these effects.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

  • Membrane Preparation: Striatal tissue from rodents is homogenized in a suitable buffer and centrifuged to obtain a membrane preparation rich in dopamine receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-SCH 23390 for D1 receptors, [³H]-raclopride for D2 receptors) and varying concentrations of the test compound (this compound or glaucine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Apomorphine-Induced Stereotypy in Rodents (General Protocol)

This in vivo behavioral assay assesses the ability of a compound to block the effects of a dopamine receptor agonist.

  • Animal Acclimatization: Rodents (mice or rats) are acclimatized to the testing environment.

  • Drug Administration: The test compound (this compound or glaucine) or vehicle is administered intraperitoneally (i.p.).

  • Apomorphine Challenge: After a predetermined time, the dopamine agonist apomorphine is administered subcutaneously (s.c.).

  • Behavioral Observation: The animals are observed for a set period, and stereotyped behaviors such as climbing, sniffing, and grooming are scored by a trained observer who is blind to the treatment conditions.

  • Data Analysis: The scores for stereotyped behaviors are compared between the different treatment groups.

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine_Signaling cluster_D1 D1 Receptor Signaling (Gs-coupled) cluster_D2 D2 Receptor Signaling (Gi-coupled) Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Activates Gs Gs Protein D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_D1 ATP cAMP_D1 cAMP ATP_D1->cAMP_D1 AC PKA_D1 Protein Kinase A cAMP_D1->PKA_D1 Activates CellularResponse_D1 Cellular Response (e.g., Gene Expression) PKA_D1->CellularResponse_D1 Boldine_D1 This compound Boldine_D1->D1R Glaucine_D1 Glaucine Glaucine_D1->D1R Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Activates Gi Gi Protein D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_D2 ATP cAMP_D2 cAMP ATP_D2->cAMP_D2 AC CellularResponse_D2 Inhibition of Downstream Effects cAMP_D2->CellularResponse_D2 Boldine_D2 This compound Boldine_D2->D2R Glaucine_D2 Glaucine Glaucine_D2->D2R

Caption: Dopamine D1 and D2 receptor signaling pathways and points of antagonism.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Striatal Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and Test Compound (this compound or Glaucine) prep->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity on Filters filter->count analyze Determine IC50 Values count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Conclusion

The available data presents a nuanced comparison of the antidopaminergic properties of this compound and glaucine.

  • In Vitro: this compound exhibits superior binding affinity for both D1 and D2 dopamine receptors compared to glaucine.

  • In Vivo: Glaucine demonstrates more potent central antidopaminergic effects, particularly in antagonizing apomorphine-induced stereotypies in mice[1]. This discrepancy between in vitro affinity and in vivo efficacy suggests that other factors, such as brain bioavailability, metabolism, or interactions with other neurotransmitter systems, may play a significant role in the overall pharmacological profile of these compounds.

  • Functional Data: A key limitation in this comparison is the absence of direct, quantitative data on the functional antagonism of dopamine-stimulated cAMP signaling for both compounds. Such data would be crucial for a more complete understanding of their antidopaminergic potency at the cellular level.

For drug development professionals, glaucine may represent a more promising lead for centrally-acting dopamine antagonists, despite its lower in vitro receptor affinity. Further research is warranted to elucidate the reasons for its greater in vivo efficacy and to comprehensively characterize its functional antagonist properties. For this compound, its higher in vitro affinity may be of interest for peripheral applications or as a scaffold for developing derivatives with improved central nervous system penetration and efficacy.

References

Validating the inhibitory effect of (+)-Boldine on connexin hemichannels in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of (+)-Boldine on connexin hemichannels across various cell types, supported by experimental data. It details the methodologies for key experiments and objectively compares this compound's performance with other alternative inhibitors.

Quantitative Comparison of Inhibitory Activity

This compound has been identified as a selective inhibitor of connexin hemichannels (HCs), demonstrating efficacy across different cell types and connexin isoforms.[1][2][3] Notably, a key advantage of this compound is its ability to block hemichannels without significantly affecting gap junction communication, a crucial factor for therapeutic applications.[1][2][4]

The following table summarizes the available quantitative and qualitative data on the inhibitory effects of this compound and compares it with other commonly used connexin hemichannel inhibitors. While specific IC50 values for this compound are not consistently reported in the literature, the available data indicates a potent inhibitory effect.

InhibitorTarget Connexin(s)Cell Type(s)Potency (IC50 or % Inhibition)SelectivityReference(s)
This compound Cx26, Cx30, Cx43, Cx45Astrocytes, Microglia, HeLa cells, Glioblastoma cellsSignificant inhibition of dye uptake (specific IC50 not consistently reported)Selective for hemichannels over gap junctions[2][3][4]
CarbenoxoloneCx26, Cx38, Cx43Xenopus laevis oocytes, Various cell typesCx26: 21 µM, Cx38: 34 µM; Incomplete block of Cx43 gap junctionsNon-selective; also inhibits VRACs and P2X7 receptors[5][6]
Gap19Cx43HeLa cells, Cardiomyocytes~6.5-7 µMHighly selective for Cx43 hemichannels over gap junctions and other channels[7][8]
Aminoglycosides (Kanamycin A, Neomycin, etc.)Cx26, Cx43, Cx46Bacteria expressing human connexinsEffective inhibition (IC50 values in the µM range, vary by specific aminoglycoside and connexin)Selective for hemichannels over gap junctions[9]
MefloquineCx32, Cx36, Cx43, Cx50Various cell typesIC50 for Cx32 gap junctions: ~25-47 µMBroad spectrum, also affects other channels[10]

Experimental Protocols

Accurate validation of connexin hemichannel inhibition requires robust experimental protocols. The two most common methods are dye uptake assays and electrophysiological recordings.

Ethidium (B1194527) Bromide (EtBr) Uptake Assay

This assay measures the influx of the fluorescent dye ethidium bromide, which can permeate open connexin hemichannels, into the cytoplasm.

Materials:

  • Hanks' Balanced Salt Solution with Ca2+ and Mg2+ (HBSS+/+)

  • Hanks' Balanced Salt Solution without Ca2+ and Mg2+ (HBSS-/-)

  • Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL in water)

  • Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)

  • Cultured cells on coverslips or in multi-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells on appropriate culture vessels (e.g., glass coverslips for microscopy) and grow to the desired confluency.

  • Pre-incubation with Inhibitor:

    • Wash the cells once with HBSS+/+.

    • Incubate the cells with the desired concentration of this compound or other inhibitors (and a vehicle control) in HBSS+/+ for 15-30 minutes at 37°C.

  • Induction of Hemichannel Opening and Dye Loading:

    • Prepare a dye loading solution by diluting the EtBr stock solution in HBSS-/- to a final concentration of 5 µM. Add the inhibitors at the same concentration as in the pre-incubation step.

    • Remove the pre-incubation solution and add the EtBr loading solution to the cells.

    • Incubate for 5-10 minutes at 37°C. The absence of divalent cations (Ca2+ and Mg2+) promotes the opening of connexin hemichannels.

  • Termination of Dye Uptake:

    • Remove the dye loading solution and wash the cells three times with HBSS+/+ to remove extracellular EtBr and promote the closure of hemichannels.

  • Quantification:

    • Immediately acquire fluorescent images using a fluorescence microscope with appropriate filters for EtBr (Excitation ~510 nm, Emission ~595 nm).

    • Alternatively, for a plate-based assay, measure the fluorescence intensity using a microplate reader.

    • Analyze the fluorescence intensity per cell or per well. A decrease in fluorescence in the presence of the inhibitor compared to the control indicates inhibition of hemichannel-mediated dye uptake.

Whole-Cell Patch-Clamp Recordings

This electrophysiological technique allows for the direct measurement of ionic currents flowing through connexin hemichannels in the membrane of a single cell.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES; pH 7.4)

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 1 CaCl2, 5 HEPES, 3 EGTA; pH 7.6)

  • Test compounds and vehicle control

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

  • Recording Hemichannel Currents:

    • Clamp the cell membrane potential at a holding potential where hemichannels are mostly closed (e.g., -40 mV).

    • Apply a series of voltage steps or ramps (e.g., from -80 mV to +80 mV) to induce the opening of voltage-gated connexin hemichannels.

    • Record the resulting transmembrane currents.

  • Pharmacological Testing:

    • After recording a stable baseline of hemichannel activity, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound or another inhibitor.

    • Continue to apply the voltage protocol and record the currents to observe the inhibitory effect.

    • A washout step, by perfusing with the control extracellular solution, can be performed to assess the reversibility of the inhibition.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating a Connexin Hemichannel Inhibitor

The following diagram illustrates a typical workflow for testing the efficacy of a potential connexin hemichannel inhibitor like this compound.

G cluster_0 Initial Screening & Characterization cluster_1 Electrophysiological Validation cluster_2 Selectivity & Specificity A Cell Culture (e.g., Astrocytes, HeLa-Cx43) B Dye Uptake Assay (e.g., Ethidium Bromide) A->B Treat with Inhibitor (e.g., Boldine) C Dose-Response Analysis B->C Quantify Fluorescence D Determine % Inhibition or IC50 Value C->D E Whole-Cell Patch-Clamp D->E Confirm with Electrophysiology I Gap Junction Assay (e.g., Scrape Loading) D->I Assess Selectivity F Record Hemichannel Currents (Voltage-Step Protocol) E->F G Apply Inhibitor F->G H Measure Reduction in Current G->H J Compare Hemichannel vs. Gap Junction Inhibition H->J I->J K Test on other Channels (e.g., Pannexins)

Workflow for validating connexin hemichannel inhibitors.
Signaling Pathway: ATP Release via Cx43 Hemichannels and Purinergic Signaling

The opening of connexin hemichannels, particularly those formed by Connexin 43 (Cx43), provides a pathway for the release of signaling molecules like ATP into the extracellular space. This extracellular ATP can then act on purinergic receptors on the same or neighboring cells, initiating a cascade of downstream signaling events, including the propagation of calcium waves. This compound can inhibit this initial ATP release by blocking the hemichannels.

G cluster_cell Cell Interior cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space ATP_in ATP (intracellular) Cx43 Cx43 Hemichannel ATP_in->Cx43 Release Ca_store Ca2+ Stores (ER) Ca_in [Ca2+]i ↑ Ca_store->Ca_in Ca2+ Release PLC PLC IP3 IP3 PLC->IP3 Generates IP3->Ca_store Activates Receptor ATP_out ATP (extracellular) Cx43->ATP_out P2Y P2Y Receptor P2Y->PLC Activates ATP_out->P2Y Binds Boldine This compound Boldine->Cx43 Inhibits

References

Efficacy of (+)-Boldine in Arthritis Models: A Comparative Guide to Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of (+)-Boldine, a natural alkaloid, against established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical arthritis models. Due to a lack of direct head-to-head comparative studies in chronic arthritis models, this guide presents available data to facilitate an informed, albeit indirect, comparison.

Executive Summary

This compound has demonstrated anti-inflammatory properties in acute inflammation models, with a notable study comparing it to naproxen. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including JAK2/STAT3 and NF-κB. Established NSAIDs such as Diclofenac, Indomethacin, and Celecoxib have well-documented efficacy in various arthritis models, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and established NSAIDs in preclinical models of inflammation and arthritis. It is critical to note that the data for this compound and most NSAIDs are from separate studies; therefore, a direct comparison of potency should be made with caution.

Table 1: Efficacy in Carrageenan-Induced Paw Edema (Acute Inflammation Model)

CompoundDoseAnimal ModelPaw Edema Inhibition (%)ED₅₀Reference
This compound 34 mg/kg (oral)Guinea PigNot specified34 mg/kg[1][2]
Naproxen 4 mg/kg (oral)Guinea PigNot specifiedNot specified[3]
Indomethacin 10 mg/kgRat46.5Not specified[1]

Table 2: Efficacy in Adjuvant-Induced Arthritis (Chronic Inflammation Model)

CompoundDoseAnimal ModelParameterEfficacyReference
This compound Not AvailableNot AvailableNot AvailableData not available in published literature
Indomethacin 1 mg/kgRatPaw Volume29% inhibition[1]
Diclofenac Not specifiedRatNot specifiedSignificant reduction in inflammation[1]

Table 3: Efficacy in Collagen-Induced Arthritis (Chronic Inflammation Model)

CompoundDoseAnimal ModelParameterEfficacyReference
This compound Not AvailableNot AvailableNot AvailableData not available in published literature
Celecoxib 5 mg/kgMouseArthritic Severity56% reduction[1]

Note: The absence of data for this compound in chronic arthritis models like adjuvant-induced and collagen-induced arthritis is a significant gap in the current literature.

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute anti-inflammatory activity.

  • Animal Model: Typically male Wistar rats or guinea pigs.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the hind paw of the animal.

  • Treatment: The test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Adjuvant-Induced Arthritis in Rats

This model is used to study the chronic inflammatory processes of rheumatoid arthritis.

  • Animal Model: Commonly Lewis or Wistar rats.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad of the right hind paw.

  • Treatment: Dosing with the test compound or standard drug usually begins on the day of adjuvant injection and continues for a specified period (e.g., 21 days).

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume of both the injected and non-injected paws, and by a visual arthritis scoring system based on erythema and swelling of the joints. Body weight changes are also monitored.

  • Data Analysis: The change in paw volume and the arthritis score are the primary endpoints to assess the anti-arthritic efficacy of the compound.

Collagen-Induced Arthritis in Mice

This is another widely used model for rheumatoid arthritis that has an autoimmune component.

  • Animal Model: DBA/1 mice are commonly used due to their susceptibility.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine or chicken type II collagen in Freund's Complete Adjuvant (CFA) via an intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Treatment: The test compound is typically administered daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.

  • Assessment of Arthritis: The incidence and severity of arthritis are monitored daily using a clinical scoring system based on the swelling and redness of the paws. Paw thickness can also be measured with a caliper.

  • Data Analysis: The mean arthritis score and the change in paw thickness are used to evaluate the therapeutic efficacy of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the action of this compound and the experimental workflows for the arthritis models.

G cluster_boldine This compound Mechanism of Action Boldine This compound JAK2 JAK2 Boldine->JAK2 Inhibits IKK IKK Boldine->IKK Inhibits STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) pSTAT3->ProInflammatory_Genes Activates IkB IκBα IKK->IkB pIkB p-IκBα IkB->pIkB Phosphorylation NFkB NF-κB (p65/p50) NFkB->ProInflammatory_Genes Activates pIkB->NFkB Releases Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_nsaids NSAID Mechanism of Action NSAIDs NSAIDs (Diclofenac, Indomethacin, Celecoxib) COX1 COX-1 NSAIDs->COX1 Inhibits (Non-selective) COX2 COX-2 NSAIDs->COX2 Inhibits (Selective & Non-selective) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain

Caption: General mechanism of action for NSAIDs.

G cluster_workflow Experimental Workflow for Arthritis Models Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Test, Standard) Animal_Acclimatization->Grouping Induction Induction of Arthritis (Collagen or Adjuvant) Grouping->Induction Treatment Treatment Administration Induction->Treatment Monitoring Clinical Scoring & Paw Volume Measurement Treatment->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Histopathology Histopathological Examination Data_Collection->Histopathology

Caption: Generalized experimental workflow for arthritis models.

Discussion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, as demonstrated in the carrageenan-induced paw edema model.[1][2] Its mechanism of action, distinct from that of NSAIDs, targets upstream signaling pathways (JAK2/STAT3 and NF-κB) that are crucial in the inflammatory cascade.[4] This suggests that this compound may offer a different therapeutic approach to managing inflammatory conditions like arthritis.

However, the lack of efficacy data for this compound in established chronic arthritis models is a significant limitation. To provide a conclusive comparison with established anti-inflammatory drugs, future research should focus on:

  • Head-to-head comparative studies: Directly comparing the efficacy of this compound with NSAIDs like Diclofenac, Indomethacin, and Celecoxib in collagen-induced and adjuvant-induced arthritis models.

  • Dose-response studies: Establishing the optimal therapeutic dose of this compound for anti-arthritic effects.

  • Chronic toxicity studies: Evaluating the long-term safety profile of this compound.

  • Combination therapy studies: Investigating the potential synergistic effects of this compound with existing anti-arthritic drugs.

References

A Comparative Guide to HPLC and Electrochemical Methods for Accurate (+)-Boldine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and electrochemical methods for the quantitative analysis of (+)-Boldine, a bioactive alkaloid of significant interest in pharmaceutical research. We present a side-by-side evaluation of their performance based on experimental data, detailed methodologies for both techniques, and visual workflows to aid in method selection and implementation.

Data Presentation: Performance Characteristics

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for HPLC and electrochemical methods for this compound quantification, compiled from validated studies.

Performance ParameterHPLC MethodElectrochemical Method (Cyclic Voltammetry)Reference(s)
Linearity Range 5.0 - 25.0 µg/mL (r ≥ 0.9991)1.04 x 10⁻⁵ to 5.19 x 10⁻⁴ mol L⁻¹[1][2]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 2.41 µg/mL(6.1 ± 0.7) x 10⁻⁵ mol L⁻¹[1][3]
Limit of Quantification (LOQ) 2.41 µg/mLNot explicitly stated, but LOD is provided.[1]
Accuracy (Recovery) 90.93% to 96.24%Accuracy is stated as acceptable and comparable to HPLC.[1][3]
Precision (RSD) 1.73%Precision is stated as acceptable and comparable to HPLC.[1][3]

It is important to note that the results from the electrochemical method were found to be equivalent to those obtained using the standard HPLC method, demonstrating its viability as an alternative analytical technique.[2][3] The electrochemical approach is also highlighted for its economy, selectivity, and use of simpler equipment.[3][4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Here are the methodologies for both HPLC and electrochemical analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the quantification of boldine in fluid extract of boldo.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Phenomenex®, 150 x 4.6 mm, 4 µm).[1]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and acetonitrile (B52724) (78:22, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection at a wavelength of 281 nm.[1]

  • Sample Preparation: Samples should be appropriately diluted in the mobile phase to fall within the linear range of the assay.

Electrochemical Method Protocol (Cyclic Voltammetry)

This protocol is based on the quantitative determination of boldine in boldo leaf extracts using cyclic voltammetry at a liquid/liquid interface.[2][3]

  • Instrumentation: A potentiostat/galvanostat.

  • Electrochemical Cell: A three-electrode system is typically used. The study cited employed a liquid/liquid interface, specifically water/1,2-dichloroethane or water/PVC-gelled 1,2-dichloroethane.[2][3]

  • Working Electrode: The interface between the two immiscible electrolyte solutions.

  • Reference Electrode: An appropriate reference electrode for the aqueous phase (e.g., Ag/AgCl).

  • Auxiliary Electrode: A platinum wire or a similar inert conductor in the organic phase.

  • Supporting Electrolyte: To be specified based on the exact setup, ensuring sufficient conductivity in both the aqueous and organic phases.

  • Scan Rate: A suitable scan rate should be selected to obtain well-defined voltammetric peaks.

  • Quantification: The peak current from the cyclic voltammogram is proportional to the concentration of boldine.

Mandatory Visualizations

To better illustrate the workflows and comparisons, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_electro Electrochemical Analysis cluster_validation Cross-Validation start Start: this compound Sample extract Extraction of this compound from Matrix start->extract prep_hplc Prepare Sample for HPLC (Dilution, Filtration) extract->prep_hplc prep_electro Prepare Sample for Electrochemical Analysis extract->prep_electro hplc_analysis Chromatographic Separation prep_hplc->hplc_analysis electro_analysis Cyclic Voltammetry prep_electro->electro_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_quant Quantification (Peak Area) hplc_detection->hplc_quant compare Compare Results (Accuracy, Precision, etc.) hplc_quant->compare electro_detection Measure Peak Current electro_analysis->electro_detection electro_quant Quantification (Current vs. Concentration) electro_detection->electro_quant electro_quant->compare conclusion Method Correlation & Conclusion compare->conclusion

Caption: Experimental workflow for the cross-validation of HPLC and electrochemical methods for this compound quantification.

method_comparison cluster_hplc HPLC Method cluster_electro Electrochemical Method cluster_common Common Ground hplc_pros Pros: - Well-established & Standardized - High Specificity & Resolution - Good Precision & Accuracy hplc_cons Cons: - Higher Cost (instrumentation, solvents) - Requires more complex sample prep - Longer analysis time per sample electro_pros Pros: - Lower Cost & Simpler Equipment - High Sensitivity - Potentially Faster Analysis - Less Solvent Consumption electro_cons Cons: - Susceptible to matrix interferences - Electrode surface fouling can be an issue - May require more specialized expertise common_ground Both methods provide accurate and precise quantification of this compound and are suitable for quality control purposes.

References

The Double-Edged Sword: (+)-Boldine's Cytotoxic Efficacy Across Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Boldine, a natural alkaloid extracted from the boldo tree (Peumus boldus), has emerged as a promising candidate in anticancer research. Exhibiting a range of biological activities, its cytotoxic and apoptotic effects against various human cancer cell lines have been a focal point of recent studies. This guide provides a comparative analysis of this compound's effectiveness, detailing its impact on cell viability, the molecular pathways it hijacks to induce cell death, and the experimental methodologies used to elucidate these effects.

Comparative Cytotoxicity: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound across a spectrum of human cancer cell lines, showcasing its differential efficacy.

Cancer TypeCell LineIncubation Time (hours)IC50 ValueReference
Breast Cancer MDA-MB-2312470.8 ± 3.5 µg/mL[1]
4846.5 ± 3.1 µg/mL[1]
MDA-MB-4682475.7 ± 4.3 µg/mL[1]
4850.8 ± 2.7 µg/mL[1]
MCF-77255.5 µM[2]
Oral Carcinoma KB2440 µM[3]
HEp-22430 µM[3]
Colorectal Carcinoma HCT-11624Dose-dependent cytotoxicity observed[4]
Osteosarcoma Saos-224Dose-dependent cytotoxicity observed[4]
Prostate Cancer DU-145Not SpecifiedEffective in the range of 60-240 µM[5]
Bladder Cancer T24Not SpecifiedDose-dependent reduction in cell viability[6]
Hepatocarcinoma HepG-248Cytotoxicity observed at 50 µg/mL[7]

Deciphering the Mechanisms: Signaling Pathways Targeted by this compound

This compound orchestrates cancer cell death through the modulation of several critical signaling pathways. Its multifaceted approach involves inducing apoptosis (programmed cell death), triggering cell cycle arrest, and interfering with pro-survival signals.

The Intrinsic Apoptosis Pathway

A primary mechanism of this compound-induced cytotoxicity is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] This event triggers a cascade of caspase activation, ultimately leading to cell death.

Key molecular events in this pathway modulated by this compound include:

  • Upregulation of Bax: A pro-apoptotic protein that promotes mitochondrial membrane permeabilization.[1][9]

  • Downregulation of Bcl-2: An anti-apoptotic protein that protects mitochondrial integrity.[1][9]

  • Activation of Caspase-9 and Caspase-3/7: Initiator and executioner caspases, respectively, that drive the apoptotic process.[1][8]

Boldine Boldine Bax Bax Boldine->Bax Upregulates Bcl2 Bcl2 Boldine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase3_7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound.

Modulation of Pro-Survival Signaling

Beyond directly triggering apoptosis, this compound also curtails the pro-survival signaling that is often hyperactive in cancer cells. This includes the PI3K/AKT/mTOR and ERK/MAPK pathways, which are central regulators of cell growth, proliferation, and survival.

In bladder cancer cells, this compound has been shown to inactivate extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[6] Furthermore, it modulates the AKT/GSK-3β signaling axis, further contributing to apoptosis.[6] In some cancers, the PI3K/AKT/mTOR pathway is a key target.[4]

cluster_ERK ERK/MAPK Pathway cluster_AKT PI3K/AKT Pathway ERK ERK Proliferation_ERK Proliferation_ERK ERK->Proliferation_ERK AKT AKT GSK3B GSK3B AKT->GSK3B Proliferation_AKT Proliferation_AKT AKT->Proliferation_AKT Boldine Boldine Boldine->ERK Inactivates Boldine->AKT Inactivates

Caption: Inhibition of pro-survival pathways by this compound.

Interference with the Notch Signaling Pathway

In human oral carcinoma cells, this compound has been found to interfere with the Notch signaling pathway.[9] This pathway is crucial for cell-to-cell communication and plays a significant role in cancer development and progression. By modifying the expression of key components like Notch1, Hes1, Hey1, and Jagged1, this compound disrupts this critical survival pathway.[9]

Boldine Boldine Notch_Signaling Notch1, Hes1, Hey1, Jagged1 Boldine->Notch_Signaling Inhibits Cell_Survival Cell_Survival Notch_Signaling->Cell_Survival

Caption: this compound's inhibition of the Notch signaling pathway.

Experimental Corner: Methodologies for Assessing Cytotoxicity

The cytotoxic effects of this compound are typically evaluated using a panel of well-established in vitro assays. These experiments are crucial for quantifying cell viability, identifying the mode of cell death, and understanding the underlying molecular mechanisms.

General Experimental Workflow

A typical workflow for assessing the cytotoxic effects of a compound like this compound involves several key stages, from initial cell culture to data analysis.

cluster_workflow Experimental Workflow A Cancer Cell Culture B This compound Treatment (Varying concentrations and durations) A->B C Cytotoxicity & Apoptosis Assays (MTT, LDH, Staining) B->C D Data Acquisition (e.g., Spectrophotometry, Microscopy) C->D E Data Analysis (IC50 calculation, Pathway analysis) D->E

References

Unveiling the Potential of (+)-Boldine: A Comparative Guide to its Molecular and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Boldine, a natural alkaloid extracted from the bark and leaves of the Chilean boldo tree (Peumus boldus), has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an in-depth experimental validation of its molecular and therapeutic targets, offering an objective comparison with established therapeutic alternatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound.

I. Comparative Analysis of Molecular Target Interactions

This compound's therapeutic effects stem from its interaction with a variety of molecular targets. The following tables summarize the quantitative data from in vitro and in vivo studies, comparing its potency with that of relevant alternative compounds.

Antioxidant Activity

Boldine exhibits potent antioxidant properties by scavenging free radicals. Its efficacy is comparable to, and in some assays superior to, the standard antioxidant ascorbic acid.[1]

Antioxidant AssayThis compound IC₅₀ (µg/mL)Ascorbic Acid IC₅₀ (µg/mL)
DPPH Radical Scavenging33.0036.00
ABTS Radical Scavenging19.8323.08
Hydroxyl Radical Scavenging14.0016.80
Superoxide Anion Scavenging29.0033.00
Hydrogen Peroxide Scavenging27.0033.00
Nitric Oxide Scavenging11.9616.80

Table 1: Comparative antioxidant activity of this compound and Ascorbic Acid.[1]

Cholinesterase Inhibition

Boldine acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. However, its inhibitory potency is weaker compared to established Alzheimer's medications like Donepezil, Rivastigmine, and Galantamine.[2][3][4]

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
This compound372321
Donepezil~0.02~5
Rivastigmine~0.005~0.0004
Galantamine~1.5~8

Table 2: Comparative cholinesterase inhibition of this compound and approved Alzheimer's drugs.

Dopamine (B1211576) Receptor Antagonism

In vitro studies have shown that boldine can displace ligands from both D1 and D2 dopamine receptors, suggesting a potential role as a dopamine antagonist.[5] This property is relevant for the treatment of conditions like schizophrenia. However, its in vivo efficacy as a central dopaminergic antagonist appears limited at typical doses.

CompoundD1 Receptor Binding IC₅₀ (µM)D2 Receptor Binding IC₅₀ (µM)
This compound~0.4~0.5
Haloperidol~1.5~1.2
Clozapine~290-540~130-150
Risperidone~20~3

Table 3: Comparative dopamine receptor binding affinity of this compound and antipsychotic drugs.[6]

Anti-Inflammatory Activity

Boldine has demonstrated significant anti-inflammatory effects in animal models. In the carrageenan-induced paw edema model, its efficacy is comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[7][8]

CompoundCarrageenan-Induced Paw Edema ED₅₀ (mg/kg, oral)
This compound34
Indomethacin~5

Table 4: Comparative anti-inflammatory activity of this compound and Indomethacin.

Hepatoprotective Activity

Boldine's antioxidant and anti-inflammatory properties contribute to its hepatoprotective effects. While direct comparative quantitative data with other hepatoprotective agents in the same experimental models is limited, natural compounds like silymarin (B1681676) (from milk thistle) and glycyrrhizin (B1671929) (from licorice root) are well-established alternatives with demonstrated efficacy in reducing liver enzyme levels and protecting against toxin-induced liver damage.[9][10][11][12]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays (DPPH, ABTS, etc.)

Principle: These assays measure the radical scavenging capacity of a compound. The reduction of a colored radical (e.g., DPPH, ABTS) by an antioxidant results in a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).

  • Prepare a working solution of the radical (e.g., 0.1 mM DPPH in methanol).

  • In a 96-well plate, add various concentrations of the test compound or standard to the wells.

  • Add the radical solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 517 nm for DPPH).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the radicals).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), measured at 412 nm.

Protocol:

  • Prepare solutions of AChE or BChE, the substrate (ATCI or BTCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • In a 96-well plate, add the enzyme, DTNB, and various concentrations of the test compound.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate to each well.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Dopamine Receptor Binding Assay

Principle: This assay measures the ability of a compound to bind to dopamine receptors. It typically involves the use of radiolabeled ligands (e.g., [³H]-SCH 23390 for D1 receptors, [³H]-raclopride for D2 receptors) that specifically bind to the receptors. The test compound competes with the radioligand for binding, and the amount of bound radioactivity is measured.

Protocol:

  • Prepare membrane homogenates from a tissue source rich in dopamine receptors (e.g., rat striatum).

  • Incubate the membrane preparation with the radioligand and various concentrations of the test compound in a suitable buffer.

  • After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding and determine the IC₅₀ value of the test compound.

Carrageenan-Induced Paw Edema in Rodents

Principle: This in vivo model is used to assess the anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Administer the test compound or a reference anti-inflammatory drug (e.g., Indomethacin) to the animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

  • After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the hind paw.

  • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or a digital caliper.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

  • Determine the ED₅₀ value (the dose of the compound that causes a 50% reduction in edema).

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

boldine_signaling_pathway boldine This compound ros Reactive Oxygen Species (ROS) boldine->ros Scavenges antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) boldine->antioxidant_enzymes Upregulates nfkb NF-κB boldine->nfkb Inhibits ache Acetylcholinesterase (AChE) boldine->ache Inhibits dopamine_receptors Dopamine Receptors (D1, D2) boldine->dopamine_receptors Antagonizes p2x7r P2X7 Receptor boldine->p2x7r Inhibits cx_hc Connexin Hemichannels boldine->cx_hc Inhibits neuroprotection Neuroprotection boldine->neuroprotection hepatoprotection Hepatoprotection boldine->hepatoprotection neuroinflammation Neuroinflammation ros->neuroinflammation inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->inflammatory_cytokines Activates inflammatory_cytokines->neuroinflammation acetylcholine Acetylcholine ache->acetylcholine Degrades acetylcholine->neuroprotection experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison a1 Antioxidant Assays (DPPH, ABTS) c1 IC50 / ED50 Determination a1->c1 a2 Enzyme Inhibition Assays (AChE, BChE) a2->c1 a3 Receptor Binding Assays (Dopamine Receptors) a3->c1 a4 Cell Viability Assays (MTT) a5 Gene & Protein Expression (Western Blot, RT-PCR) b1 Animal Models of Disease (e.g., Alzheimer's, Parkinson's) b4 Behavioral Tests b1->b4 b5 Histopathological Analysis b1->b5 b2 Anti-inflammatory Models (Carrageenan-induced edema) b2->c1 b3 Hepatotoxicity Models (CCl4-induced liver injury) b3->b5 c2 Statistical Analysis b4->c2 b5->c2 b5->c2 c3 Comparison with Therapeutic Alternatives c1->c3 c2->c3

References

A Comparative Guide to (+)-Boldine Versus Thiol-Containing Antioxidants in Preventing Cellular Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular damage induced by oxidative stress is a fundamental mechanism implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Reactive oxygen species (ROS), when produced in excess, can overwhelm the endogenous antioxidant defense systems, leading to damage of lipids, proteins, and nucleic acids. This has spurred the investigation of exogenous antioxidants as potential therapeutic agents. This guide provides a comparative overview of (+)-Boldine, an aporphine (B1220529) alkaloid, and three prominent thiol-containing antioxidants: N-acetylcysteine (NAC), glutathione (B108866) (GSH), and alpha-lipoic acid (ALA), in the context of preventing cellular damage. While direct comparative studies are limited, this document compiles available experimental data to facilitate an objective assessment of their respective mechanisms and efficacy.

This compound: A Potent Natural Antioxidant

This compound is the major alkaloid found in the leaves and bark of the Chilean boldo tree (Peumus boldus Molina).[1] It is recognized for its strong antioxidant and cytoprotective properties.[2][3]

Mechanism of Action

This compound's antioxidant activity is attributed to several mechanisms:

  • Direct Radical Scavenging: Its chemical structure, featuring a tertiary nitrogen atom, enables it to efficiently scavenge a variety of free radicals.[4]

  • Inhibition of Oxidative Enzymes: It can inhibit enzymes involved in the generation of ROS, such as NADPH oxidase.

  • Modulation of Signaling Pathways: Recent studies suggest that boldine's protective effects may also be mediated through the modulation of cellular signaling pathways, including the inhibition of connexin hemichannels, which can prevent the propagation of oxidative stress signals.[5] It has also been shown to influence the Wnt/β-catenin and Notch signaling pathways.[4][6]

Quantitative Data on Efficacy

The following table summarizes key quantitative findings from various studies on the antioxidant and cytoprotective effects of this compound.

Parameter AssessedExperimental ModelKey FindingsReference(s)
Lipid Peroxidation Cisplatin-induced TBARS production in rat kidney tissueDecreased TBARS production with boldine administration.[4]
MPL-treated male Wistar rats (liver homogenates)Reduction in lipid peroxidation (LPO) and nitric oxide (NOx) levels with boldine (5, 10, 50 mg/kg).[2]
Free Radical Scavenging DPPH AssayIC₅₀: 33.00 µg/mL (compared to Ascorbic Acid IC₅₀: 36.00 µg/mL)
ABTS•+ AssayIC₅₀: 19.83 µg/mL (compared to Ascorbic Acid IC₅₀: 23.08 µg/mL)
Hydroxyl Radical AssayIC₅₀: 14.00 µg/mL (compared to Ascorbic Acid IC₅₀: 16.80 µg/mL)
Superoxide (B77818) Anion AssayIC₅₀: 29.00 µg/mL (compared to Ascorbic Acid IC₅₀: 33.00 µg/mL)
Hydrogen Peroxide AssayIC₅₀: 27.00 µg/mL (compared to Ascorbic Acid IC₅₀: 33.00 µg/mL)
Nitric Oxide AssayIC₅₀: 11.96 µg/mL (compared to Ascorbic Acid IC₅₀: 16.80 µg/mL)
Cell Viability Human oral carcinoma KB and HEp-2 cell linesDose-dependent decrease in cell viability (10-100 μM). IC₅₀ for HEp-2 cells: 30 μM.[4]
Human breast cancer cell lines (MDA-MB-231 and MDA-MB-468)48-hour IC₅₀ values of 46.5±3.1 μg/mL and 50.8±2.7 μg/mL, respectively.[7]
Endogenous Antioxidants MPL-treated male Wistar rats (liver homogenates)Increased glutathione (GSH) levels with boldine (5, 10, 50 mg/kg).[2]

Thiol-Containing Antioxidants: Key Players in Cellular Redox Homeostasis

Thiol-containing compounds are critical for maintaining the cellular redox balance. Their antioxidant capacity is primarily due to the sulfhydryl (-SH) group, which can donate a hydrogen atom to neutralize free radicals.[8]

N-Acetylcysteine (NAC)

NAC is a precursor to the amino acid L-cysteine and, subsequently, to the major intracellular antioxidant, glutathione (GSH).[9]

  • Mechanism of Action:

    • GSH Precursor: Its primary mechanism is to replenish intracellular GSH levels, thereby enhancing the cell's capacity to neutralize ROS.[7][9]

    • Direct Scavenging: NAC can directly scavenge certain ROS, although this is considered a minor contribution to its overall antioxidant effect.[7]

    • Disulfide Breaking Agent: NAC can reduce disulfide bonds in proteins, which can have various downstream effects.[7]

  • Quantitative Data on Efficacy:

Parameter AssessedExperimental ModelKey FindingsReference(s)
Lipid Peroxidation Acetaminophen-induced hepatotoxicity in HepaRG cellsPretreatment with 250 µM NAC reduced MDA levels to 302% of the control (from 592%).[5]
Paracetamol-treated ratsSignificant reduction in MDA (63.56 ± 9.84) and NO (566.0 ± 94.18) levels.[6]
Cell Viability Acetaminophen-induced toxicity in HepaRG cellsPretreatment with 250 µM NAC offered protection against a 40% decrease in cell viability.[5]
Endogenous Antioxidants Acetaminophen-induced hepatotoxicity in HepaRG cellsPretreatment with 250 µM NAC was effective at increasing the GSH/GSSG ratio after 24h.[5]
Paracetamol-treated ratsSignificant increase in GSH levels (494.4 ± 94.35).[6]
Glutathione (GSH)

GSH is a tripeptide that is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense.[10]

  • Mechanism of Action:

    • Direct Radical Scavenging: GSH directly neutralizes a wide range of ROS and free radicals.

    • Enzymatic Cofactor: It is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).

    • Redox Signaling: The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular oxidative stress and modulates various signaling pathways, including the Nrf2 pathway.[11][12]

  • Quantitative Data on Efficacy:

Parameter AssessedExperimental ModelKey FindingsReference(s)
Cell Viability H₂O₂-induced cytotoxicity in RAW 264.7 macrophagesPretreatment with glutathione significantly reversed the H₂O₂-induced decrease in cell survival.[13]
Apoptosis H₂O₂-induced apoptosis in RAW 264.7 macrophagesPretreatment with glutathione markedly attenuated H₂O₂-induced chromatin condensation.[13]
ROS Production H₂O₂-induced ROS generation in RAW 264.7 macrophagesGlutathione pretreatment significantly reversed H₂O₂-induced ROS generation.[13]
Alpha-Lipoic Acid (ALA)

ALA is a naturally occurring dithiol compound that functions as a cofactor for mitochondrial enzymes and is a potent antioxidant.[1]

  • Mechanism of Action:

    • Direct Radical Scavenging: Both ALA and its reduced form, dihydrolipoic acid (DHLA), can scavenge a variety of ROS.

    • Regeneration of Other Antioxidants: ALA/DHLA can regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione.[1]

    • Metal Chelation: ALA can chelate redox-active metals, preventing them from participating in the generation of free radicals.[1]

    • Modulation of Signaling Pathways: ALA has been shown to influence various signaling pathways, including those involved in glucose metabolism and inflammation.

  • Quantitative Data on Efficacy:

Parameter AssessedExperimental ModelKey FindingsReference(s)
Lipid Peroxidation Diabetic neuropathy patients70 days of treatment with ALA (600 mg/day) significantly lowered serum lipid peroxide levels (p < 0.005).[14]
Type 2 diabetic patients3 months of supplementation with a formula containing 600 mg ALA decreased malondialdehyde (MDA) levels.[15]
Endogenous Antioxidants Type 2 diabetic patients3 months of supplementation with a formula containing 600 mg ALA increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels.[15]
Aged rat pancreatic isletsALA treatment reduced ROS levels.

Comparative Discussion

A direct quantitative comparison of the efficacy of this compound with NAC, GSH, and ALA is challenging due to the lack of head-to-head studies under standardized experimental conditions. The available data are derived from diverse models of cellular damage and employ varying concentrations and treatment durations. However, a qualitative comparison of their mechanisms and reported effects can be made.

  • Mechanism of Action: this compound acts as a versatile antioxidant through direct radical scavenging and modulation of specific signaling pathways. Thiol-containing antioxidants, particularly NAC and GSH, primarily function by supporting the endogenous glutathione system, which is a cornerstone of cellular antioxidant defense. ALA stands out for its ability to regenerate other key antioxidants, acting as a "network antioxidant."

  • Efficacy: Based on the available IC₅₀ values for free radical scavenging, this compound appears to be a highly potent direct antioxidant, in some cases more so than the standard antioxidant ascorbic acid. The efficacy of NAC is largely indirect, relying on its conversion to cysteine and subsequent GSH synthesis. Exogenous GSH can directly protect cells, but its cellular uptake is often limited. ALA demonstrates broad-spectrum antioxidant activity through multiple mechanisms.

  • Therapeutic Potential: The diverse mechanisms of action of these compounds suggest they may be suited for different therapeutic applications. This compound's ability to modulate specific signaling pathways could be advantageous in diseases with complex pathologies. NAC is well-established as an antidote for acetaminophen (B1664979) overdose due to its role in replenishing GSH. GSH itself, despite its importance, has limitations as a therapeutic due to poor bioavailability. ALA has shown promise in conditions associated with diabetic complications, likely due to its combined antioxidant and metabolic effects.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure:

    • Add a specific volume of the test compound solution to an equal volume of the DPPH solution in a 96-well plate or cuvette.

    • Include a control containing the solvent and DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and/or an oxidative stressor for a specified duration. Include untreated control wells.

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

    • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Reaction Mixture:

    • Add the sample to a reaction mixture containing an acidic solution (e.g., trichloroacetic acid) and thiobarbituric acid (TBA).

    • Include standards of a known MDA concentration.

  • Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculation: The concentration of MDA in the samples is determined by comparing their absorbance to the standard curve.

Intracellular ROS Measurement using DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

This assay uses a fluorescent probe to measure intracellular ROS levels.

  • Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate, coverslips).

  • Treatment: Treat the cells with the test compounds and/or an oxidative stressor.

  • Probe Loading:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFH-DA (typically 10-25 µM) in serum-free medium and incubate at 37°C in the dark for 20-30 minutes. During this time, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

  • Measurement:

    • Wash the cells to remove excess probe.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the antioxidant actions of these compounds and a general workflow for their evaluation.

Antioxidant_Mechanisms cluster_boldine This compound cluster_thiols Thiol Antioxidants B This compound ROS Reactive Oxygen Species (ROS) B->ROS Direct Scavenging CellularDamage Cellular Damage (Lipid Peroxidation, etc.) B->CellularDamage Inhibition NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Precursor GSH->ROS Direct Scavenging GSH->CellularDamage Inhibition AntioxidantEnzymes Endogenous Antioxidant Enzymes (GPx, SOD) GSH->AntioxidantEnzymes Cofactor Nrf2 Nrf2 Signaling GSH->Nrf2 Modulation ALA Alpha-Lipoic Acid (ALA) ALA->GSH Regeneration ALA->ROS Direct Scavenging ALA->CellularDamage Inhibition ROS->CellularDamage Nrf2->AntioxidantEnzymes Upregulation

Caption: Antioxidant Mechanisms of this compound and Thiol-Containing Antioxidants.

Experimental_Workflow cluster_invitro Chemical Level cluster_cellbased Cellular Level start Start: Select Antioxidant Compound in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based DPPH DPPH/ABTS Assay (Radical Scavenging) in_vitro->DPPH CellCulture Cell Culture (e.g., Neurons, Hepatocytes) cell_based->CellCulture data_analysis Data Analysis and Comparison conclusion Conclusion: Efficacy and Mechanism data_analysis->conclusion DPPH->data_analysis InduceStress Induce Oxidative Stress (e.g., H₂O₂, Toxins) CellCulture->InduceStress Treatment Treat with Antioxidant InduceStress->Treatment ROS_Assay ROS Measurement (DCFH-DA) Treatment->ROS_Assay Lipid_Assay Lipid Peroxidation (TBARS) Treatment->Lipid_Assay Viability_Assay Cell Viability (MTT) Treatment->Viability_Assay ROS_Assay->data_analysis Lipid_Assay->data_analysis Viability_Assay->data_analysis

References

Comparative pharmacokinetic and bioavailability studies of (+)-Boldine across different animal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of (+)-Boldine, a naturally occurring aporphine (B1220529) alkaloid, across various animal species. While extensive research has been conducted in rats, providing a solid foundation for its pharmacokinetic properties, data in other species remains limited. This document summarizes the available quantitative data, details common experimental protocols, and highlights key differences and knowledge gaps to inform future preclinical development of this compound.

Key Pharmacokinetic Parameters of this compound

The oral bioavailability of this compound is generally low, which is attributed to significant first-pass metabolism in the liver.[1][2] It is rapidly absorbed and eliminated, exhibiting a short half-life.[1][3] The primary metabolic pathways involve glucuronidation and sulfation.[1]

Below is a summary of the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats, the most extensively studied species.

ParameterOral Administration (Rats)Intravenous Administration (Rats)Reference(s)
Dose 10 - 75 mg/kg10 - 20 mg/kg[3][4][5]
Tmax (Time to Maximum Concentration) ~30 minN/A[4]
t½ (Half-life) ~12 - 31 min~12 - 31 min[1][3]
Bioavailability (F%) <20%N/A[1][2]
Vd (Volume of Distribution) N/A3.2 ± 0.4 L/kg[3]
CL (Total Clearance) N/ASignificantly reduced in Mrp2-deficient rats[3]

Note: The data presented is a synthesis from multiple studies and may vary depending on the specific experimental conditions.

Comparative Toxicity Data

While detailed pharmacokinetic studies in species other than rats are scarce, acute toxicity data provides some comparative insights.

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)
Mice Intravenous450 mg/kg
Guinea Pigs Oral1000 mg/kg
Dogs Oral1250 mg/kg

Experimental Protocols

The following outlines a typical experimental protocol for assessing the pharmacokinetics of this compound in rats, based on methodologies described in the cited literature.

1. Animal Models:

  • Male Wistar or Lewis rats are commonly used.[3][4]

2. Drug Administration:

  • Oral (PO): this compound is typically dissolved in a suitable vehicle (e.g., saline) and administered by oral gavage at doses ranging from 10 to 75 mg/kg.[3][4]

  • Intravenous (IV): For intravenous studies, this compound is administered as a bolus injection, usually via the tail vein, at doses between 10 and 20 mg/kg.[3][4]

3. Sample Collection:

  • Blood samples are collected at predetermined time points post-administration.

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of this compound and its metabolites are typically quantified using a validated high-performance liquid chromatography (HPLC) method.[3]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Tmax, Cmax, t½, AUC (Area Under the Curve), Vd, and CL are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of this compound.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow start Animal Model Selection (e.g., Rats, Mice, Dogs) dosing Drug Administration (Oral or Intravenous) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalysis (e.g., HPLC) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis comparison Cross-Species Data Comparison pk_analysis->comparison report Report Generation comparison->report

Pharmacokinetic Study Workflow

Discussion and Future Directions

The available data consistently demonstrates that this compound is rapidly absorbed and eliminated in rats, with low oral bioavailability due to extensive first-pass metabolism. The large volume of distribution suggests significant tissue penetration. While acute toxicity data is available for mice, guinea pigs, and dogs, a significant knowledge gap exists regarding the detailed pharmacokinetic profiles of this compound in these and other relevant preclinical species.

To support the further development of this compound as a therapeutic agent, comprehensive pharmacokinetic studies in non-rodent species are crucial. Such studies would enable a more robust understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, and would be invaluable for interspecies scaling and predicting human pharmacokinetics. Future research should focus on elucidating the pharmacokinetic profiles of this compound in species such as dogs and non-human primates to provide a more complete picture of its disposition and to guide dose selection for further efficacy and safety studies.

References

Safety Operating Guide

Proper Disposal of (+)-Boldine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential guidance on the proper disposal procedures for (+)-Boldine, a bioactive alkaloid.

Hazard and Disposal Overview

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to manage its disposal as hazardous waste.[1] Waste material must be disposed of in accordance with national and local regulations.[2] It is recommended to leave the chemical in its original container and avoid mixing it with other waste.[2]

Disposal Procedure

The proper disposal of this compound follows a structured process to minimize risk and ensure environmental safety. This involves careful segregation, packaging, labeling, and transfer of the waste material.

Key Steps for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., personal protective equipment, glassware).

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3] Halogenated and non-halogenated solvent wastes should also be kept separate.[3]

  • Container and Packaging:

    • Use a compatible, leak-proof container for waste collection.[3] It is often best to reuse the original container, ensuring it is in good condition.[3]

    • The container must have a tightly fitting cap and be kept closed except when adding waste.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."[3]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.[3]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Observe any specific storage temperature recommendations if applicable.

  • Disposal:

    • Dispose of the contents and container through a licensed hazardous waste disposal facility.[1][4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Disposal of Empty Containers:

Empty containers that once held this compound must also be handled with care.

  • Triple Rinsing: It is recommended to triple rinse the empty container with a suitable solvent that can dissolve this compound.[3][5]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • Final Disposal: After triple rinsing, the defaced or removed original label allows the container to be disposed of as regular laboratory glass or plastic waste, depending on the material.[5]

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are subject to local and national regulations. It is essential to consult your institution's EHS guidelines and local regulatory standards for precise thresholds.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Container Rinsing Triple rinse with a suitable solvent[3][5]
Rinsate Disposal Collect and dispose of as hazardous waste[3]
Regulatory Compliance Adhere to local, regional, and national regulations[2][4]

Experimental Protocols

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

G A Start: this compound Waste Generation B Segregate this compound Waste A->B H Empty Container? A->H C Use Compatible, Labeled Container B->C D Store in Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Disposal E->F G End: Waste Disposed Compliantly F->G H->B No I Triple Rinse with Solvent H->I Yes J Collect Rinsate as Hazardous Waste I->J K Dispose of Clean Container as Regular Waste I->K J->D

Caption: Workflow for the Proper Disposal of this compound Waste.

References

Essential Safety and Operational Guide for Handling (+)-Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of (+)-Boldine, a bioactive alkaloid. Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below and should be donned before any handling procedures begin.

PPE CategorySpecific EquipmentRationale
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat or fire/flame-resistant impervious clothing.Protects against contamination of personal clothing and skin.[1]
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.Prevents inhalation of fine particles, especially when handling the powdered form of the compound.

Hazard Identification and First Aid

This compound presents several health hazards that necessitate careful handling and immediate first aid in case of exposure.

Hazard ClassDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[3]
Eye Damage/Irritation Causes serious eye irritation.[3]
Target Organ Toxicity May cause respiratory tract irritation.[3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle solid this compound in a designated area to avoid dust formation C->D E Use non-sparking tools D->E F Avoid contact with skin and eyes E->F G Decontaminate work surfaces F->G H Remove and dispose of PPE correctly G->H I Dispose of this compound waste as hazardous material according to local, regional, and national regulations H->I J Wash hands thoroughly after handling I->J

Caption: A flowchart outlining the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Accidental Release and Disposal Plan

In the event of an accidental spill, immediate and appropriate action is required to contain and clean the area safely.

Accidental Release Measures:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.[5]

  • Ensure Ventilation: Ensure adequate ventilation.[5]

  • Containment: Prevent the substance from entering drains, surface water, or ground water.[3]

  • Clean-up: For solid spills, take up mechanically and place in a suitable container for disposal. Avoid generating dust.[3]

Disposal Plan:

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[3]

  • Disposal Method: Disposal should be carried out by a licensed hazardous material disposal company. Do not empty into drains.[3]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself. Non-contaminated packages may be recycled.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable federal, state, and local regulations.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Boldine
Reactant of Route 2
(+)-Boldine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.